molecular formula C9H11NO3 B3029263 Ethyl 5-hydroxy-2-methylnicotinate CAS No. 60390-47-8

Ethyl 5-hydroxy-2-methylnicotinate

Katalognummer: B3029263
CAS-Nummer: 60390-47-8
Molekulargewicht: 181.19
InChI-Schlüssel: KYSBCZUOAQWAKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-hydroxy-2-methylnicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 5-hydroxy-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(11)5-10-6(8)2/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSBCZUOAQWAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738190
Record name Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60390-47-8
Record name Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Nicotinates

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active molecules. Among the myriad of functionalized pyridines, Ethyl 5-hydroxy-2-methylnicotinate stands out as a particularly valuable building block. The strategic placement of its hydroxyl, methyl, and ethyl ester functionalities offers a versatile platform for further chemical elaboration, enabling the synthesis of complex molecular architectures with tailored pharmacological profiles.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that govern the success of the synthesis. It is designed to empower researchers with not only a robust protocol but also the foundational knowledge to adapt and troubleshoot the synthesis as needed.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical deconstruction of the target molecule is paramount to designing an efficient and viable synthetic route. The retrosynthetic analysis for this compound identifies two primary bond disconnections: the ester linkage and the C-C bonds forming the pyridine ring.

G T This compound I1 2-Methyl-5-hydroxynicotinic Acid T->I1 C(O)-O Disconnection (Fischer Esterification) I2 Ethanol T->I2 SM1 Ethyl 3-aminocrotonate I1->SM1 C-N / C-C Disconnections (Hantzsch-type Pyridine Synthesis) SM2 Protected Malondialdehyde Derivative I1->SM2

Caption: Retrosynthetic pathway for this compound.

This analysis suggests a convergent two-stage synthesis:

  • Formation of the Pyridine Core: Construction of the key intermediate, 2-methyl-5-hydroxynicotinic acid, via a Hantzsch-type pyridine synthesis. This multicomponent reaction is renowned for its efficiency in creating highly substituted pyridine rings in a single pot.[1][2]

  • Esterification: Conversion of the synthesized nicotinic acid to its corresponding ethyl ester through a classic Fischer-Speier esterification. This acid-catalyzed reaction is a reliable and scalable method for ester formation.[3][4]

Part 1: Synthesis of the Core Intermediate: 2-Methyl-5-hydroxynicotinic Acid

The cornerstone of this synthesis is the construction of the substituted pyridine ring. While a direct, one-step synthesis of 2-methyl-5-hydroxynicotinic acid is not prominently documented, a robust pathway can be designed based on the foundational principles of the Hantzsch pyridine synthesis. This involves the condensation of a β-ketoester, an aldehyde, and an ammonia source, followed by oxidation to the aromatic pyridine.[5][6]

Principle and Rationale

The classical Hantzsch synthesis typically yields a symmetrical 1,4-dihydropyridine. To achieve the specific substitution pattern of our target, we will employ a modification using ethyl 3-aminocrotonate (an enamine derived from ethyl acetoacetate and ammonia) as one component. This pre-formed enamine directs the regioselectivity of the cyclization.

The primary challenge is the introduction of the 5-hydroxy group. We will address this by using a protected form of a three-carbon aldehyde synthon that can be later deprotected to reveal the hydroxyl group. For this guide, we propose the use of 2-(dimethoxymethyl)acetaldehyde, which can be derived from commercially available precursors. The reaction proceeds through a Knoevenagel condensation, Michael addition, cyclization, and subsequent aromatization.

Experimental Protocol: Synthesis of 2-Methyl-5-hydroxynicotinic Acid

Step 1a: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-aminocrotonate (12.9 g, 0.1 mol) and absolute ethanol (100 mL).

  • Reagent Addition: In a separate beaker, prepare a solution of 2-(dimethoxymethyl)acetaldehyde (13.2 g, 0.1 mol) in absolute ethanol (20 mL). Add this solution dropwise to the stirred solution of ethyl 3-aminocrotonate over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Aromatization: After the initial condensation is complete, cool the mixture to room temperature. Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL), followed by the dropwise addition of glacial acetic acid (12 g, 0.2 mol). Stir the mixture vigorously at room temperature for 2 hours. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.

  • Workup: Pour the reaction mixture into 300 mL of ice-cold water. A precipitate of the crude protected pyridine will form. Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the protected ethyl 2-methyl-5-(dimethoxymethyl)nicotinate.

Step 1b: Hydrolysis and Deprotection to 2-Methyl-5-hydroxynicotinic Acid

  • Hydrolysis: Suspend the product from the previous step in a 6M aqueous solution of hydrochloric acid (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 100°C) for 8 hours. This step achieves both the hydrolysis of the ethyl ester to a carboxylic acid and the acidic cleavage of the acetal protecting group to a hydroxyl group.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product, 2-methyl-5-hydroxynicotinic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The purity can be further enhanced by recrystallization from hot water.

Reaction Mechanism: Hantzsch-Type Pyridine Formation

The formation of the pyridine ring proceeds through a well-established sequence of reactions.

G Start Carboxylic Acid + H+ Protonated_Acid Protonated Carbonyl (Activated Electrophile) Start->Protonated_Acid Protonation Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + EtOH (Nucleophilic Attack) Proton_Transfer Protonated Alcohol Group Tetrahedral_Int->Proton_Transfer Proton Transfer Water_Elim Elimination of H2O Proton_Transfer->Water_Elim - H2O Final_Ester Protonated Ester Water_Elim->Final_Ester End Ester + H+ Final_Ester->End Deprotonation

Sources

An In-depth Technical Guide to Ethyl 5-hydroxy-2-methylnicotinate: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 5-hydroxy-2-methylnicotinate in Modern Drug Discovery

In the rapidly evolving landscape of medicinal chemistry, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation. This strategy, which harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offers a paradigm shift from traditional occupancy-based inhibition. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. The rational design of these molecular entities relies on a robust toolkit of chemical building blocks that allow for precise control over the molecule's three-dimensional structure and physicochemical properties. This compound has emerged as a valuable scaffold in this context, offering a versatile platform for the construction of PROTAC linkers and functionalized warheads. Its substituted pyridine core provides a rigid framework and specific vectoral properties, while the hydroxyl and ester functionalities serve as key handles for chemical elaboration. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its utility in the development of next-generation protein degraders.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative with the systematic IUPAC name ethyl 5-hydroxy-2-methylpyridine-3-carboxylate.[1] Its fundamental properties are summarized below. It is important to note that while some experimental data for related compounds is available, many of the specific physical properties for this compound are based on high-quality computational predictions.

PropertyValueSource(s)
CAS Number 60390-47-8[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Light yellow to yellow solid
Boiling Point 369.6 ± 37.0 °C (Predicted)
Density 1.193 ± 0.06 g/cm³ (Predicted)
pKa 8.82 ± 0.10 (Predicted)
XLogP3 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Polar Surface Area 59.4 Ų[1]

Molecular Structure and Spectroscopic Characterization

The structure of this compound, characterized by a pyridine ring substituted with a methyl group at the 2-position, an ethyl ester at the 3-position, and a hydroxyl group at the 5-position, dictates its chemical behavior and utility.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons (2H): Two distinct signals are expected for the protons on the pyridine ring, likely appearing as doublets or singlets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 4-position will be influenced by the adjacent ester and hydroxyl groups, while the proton at the 6-position will be adjacent to the nitrogen and methyl group.

  • Ethyl Group (5H): The ethyl ester will present as a quartet (CH₂, ~δ 4.0-4.5 ppm) due to coupling with the methyl protons, and a triplet (CH₃, ~δ 1.2-1.5 ppm).

  • Methyl Group (3H): The methyl group at the 2-position of the pyridine ring is expected to be a singlet in the upfield region of the aromatic spectrum (~δ 2.5 ppm).

  • Hydroxyl Proton (1H): A broad singlet for the hydroxyl proton is anticipated, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Predicted):

  • Pyridine Ring Carbons (5C): Five distinct signals are expected for the carbons of the pyridine ring. The carbons bearing the ester, methyl, and hydroxyl groups, as well as the carbon adjacent to the nitrogen, will have characteristic shifts.

  • Ester Group (3C): The carbonyl carbon of the ester will appear significantly downfield (~δ 165-175 ppm). The methylene and methyl carbons of the ethyl group will be in the upfield region.

  • Methyl Carbon (1C): The carbon of the methyl group at the 2-position will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and ethyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.

  • C=N and C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region will be present due to the C-O stretching of the ester and the hydroxyl group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (181.19). In high-resolution mass spectrometry, the exact mass would be observed.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, or the loss of the entire ethyl ester group.

Synthesis and Reactivity

Proposed Synthesis Workflow

A potential synthetic strategy could involve the Hantzsch pyridine synthesis or a variation thereof, followed by functional group manipulations. A more direct, and likely, industrial approach would be the modification of a pre-existing substituted pyridine. For instance, starting from 5-hydroxynicotinic acid, esterification can be achieved under acidic conditions.

G cluster_0 Esterification of 5-Hydroxynicotinic Acid Start 5-Hydroxynicotinic Acid Reagents Ethanol (EtOH) Catalytic Acid (e.g., H₂SO₄) Reaction Reflux Start->Reaction Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Generalized)

This protocol is a generalized representation based on standard esterification procedures for nicotinic acids. Researchers should optimize conditions for their specific setup.

  • Reaction Setup: To a solution of 5-hydroxy-2-methylnicotinic acid (1.0 eq) in anhydrous ethanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the pyridine ring, the hydroxyl group, and the ethyl ester.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, with the directing effects of the existing substituents influencing the position of substitution.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It is a key site for derivatization, particularly for attachment to linkers in PROTAC synthesis, often through ether or ester linkages.

  • Ethyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary application of this compound in contemporary drug discovery is as a versatile building block for the synthesis of PROTACs. Its commercial designation as a "Protein Degrader Building Block" underscores this role.

The Role in PROTAC Design

A PROTAC molecule consists of three main components: a "warhead" that binds to the protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. This compound is typically incorporated into the linker or serves as a precursor to a functionalized warhead.

G cluster_PROTAC PROTAC Structure cluster_BuildingBlock Role of this compound Warhead Warhead Ligand (Binds to POI) Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) Linker->E3_Ligand BuildingBlock This compound BuildingBlock->Linker Incorporation via -OH group

Caption: Role of this compound in PROTAC architecture.

The hydroxyl group of this compound is a convenient attachment point for the linker chain. The synthesis of a PROTAC would typically involve the deprotonation of this hydroxyl group followed by alkylation with a linker containing a suitable leaving group. The ester functionality can be retained or modified depending on the desired properties of the final PROTAC.

The rigid pyridine core of this building block can impart conformational constraint to the linker, which is often a critical factor in achieving a productive ternary complex between the POI and the E3 ligase. By carefully selecting building blocks like this compound, medicinal chemists can systematically explore the "linkerology" of a PROTAC series to optimize degradation efficiency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

  • Hazard Identification:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • In all cases of exposure, seek medical advice if symptoms persist.

Conclusion

This compound is a strategically important building block in the field of targeted protein degradation. Its well-defined structure, featuring a substituted pyridine core and versatile functional groups, makes it an attractive component for the rational design and synthesis of PROTACs. While a comprehensive set of experimental data for this specific compound is not yet widely available in the public literature, its chemical properties can be reliably predicted, and its synthetic accessibility is evident from its commercial availability. As the field of protein degradation continues to expand, the demand for novel and versatile chemical tools will undoubtedly grow, further solidifying the importance of scaffolds like this compound in the development of future therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide on Ethyl 5-hydroxy-2-methylnicotinate (CAS 60390-47-8)

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of Ethyl 5-hydroxy-2-methylnicotinate, a pivotal chemical intermediate. With full editorial control, this document is structured to provide a deep, practical understanding of the compound, grounded in scientific principles and supported by verifiable data.

Core Properties and Significance

This compound, identified by the CAS number 60390-47-8, is a substituted pyridine derivative with the molecular formula C9H11NO3.[1][2][3] Its molecular weight is approximately 181.19 g/mol .[1][2] This compound is a valuable building block in organic synthesis, particularly within the pharmaceutical industry, due to its versatile chemical nature. The presence of a hydroxyl group, a methyl group, and an ethyl ester on the pyridine ring allows for a variety of chemical modifications, making it a key precursor in the synthesis of more complex molecules.

Physicochemical Data Summary
PropertyValueReference
CAS Number 60390-47-8[1][2]
Molecular Formula C9H11NO3[1][2][3]
Molecular Weight 181.19 g/mol [1][2]
Purity Typically ≥98%[2][3]
Topological Polar Surface Area 59.4 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Synthesis and Manufacturing

The synthesis of this compound often involves multi-step chemical reactions. While specific industrial synthesis routes can be proprietary, a common laboratory approach involves the modification of a pre-existing pyridine ring. For instance, processes may start from more readily available nicotinic acid derivatives, which are then subjected to reactions such as esterification, methylation, and hydroxylation. The precise control of reaction conditions is crucial to ensure high purity and yield.

Illustrative Synthesis Workflow

The following diagram outlines a conceptual synthetic pathway, highlighting the key transformations that could be employed.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will provide characteristic signals for the aromatic proton on the pyridine ring, the methyl protons, the ethyl ester protons (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling patterns are unique to the molecule's structure.

    • ¹³C NMR : The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms in their unique chemical environments, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the ester, and characteristic peaks for the C=C and C=N bonds within the aromatic pyridine ring.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound with a molecular ion peak corresponding to its exact mass of 181.0739 g/mol .[1]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate in the synthesis of pharmaceuticals.

Key Reactive Sites and Their Transformations

G cluster_0 This compound cluster_1 Potential Reactions a Hydroxyl Group (OH) Ester Group (COOEt) Pyridine Ring b Etherification / Esterification Hydrolysis to Carboxylic Acid / Amidation Electrophilic Aromatic Substitution a:f0->b:f0 Reacts at OH a:f1->b:f1 Reacts at COOEt a:f2->b:f2 Reacts on Ring

Caption: Reactivity map of this compound.

The hydroxyl group can undergo etherification or esterification to introduce various side chains. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other acid derivatives. The pyridine ring itself can be subject to electrophilic substitution, although the existing substituents will direct the position of new functional groups. These transformations are fundamental in building the complex molecular scaffolds often required for biologically active compounds.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the compound's integrity.

Hazard Information and Precautionary Measures

According to safety data sheets, this compound can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.

Precautionary Statements:

  • Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • Response :

    • If on skin: Wash with plenty of water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[5] It should be stored in a cool, dry place away from strong oxidizing agents.[6]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • American Elements. This compound, min 98%, 100 mg. [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • SpectraBase. Methylnicotinate. [Link]

  • PubChem. Ethyl 2-methylnicotinate. National Center for Biotechnology Information. [Link]

  • European Pharmaceutical Review. Applications in drug development. [Link]

  • YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. Ethyl 5-hydroxy-2-methylnicotinate, a substituted pyridine derivative, presents a unique structural combination of a hydrophilic hydroxyl group, a lipophilic ethyl ester, and an ionizable pyridine ring. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility characteristics of this compound. We will delve into its predicted physicochemical properties, offer a reasoned, estimated solubility profile across a spectrum of solvents, and provide detailed, field-proven protocols for its experimental determination and quantification. This document is designed not merely as a repository of data but as a practical handbook to empower researchers in their drug development endeavors.

Physicochemical Properties and Their Implications for Solubility

Understanding the intrinsic properties of this compound is paramount to predicting its solubility behavior. The molecule's structure, a strategic amalgamation of functional groups, dictates its interactions with various solvents.

PropertyValueSourceImplication for Solubility
Molecular Formula C₉H₁₁NO₃[1]Provides the basis for molecular weight calculation.
Molecular Weight 181.19 g/mol [1]A relatively low molecular weight generally favors solubility.
XLogP3 1.1[1]Indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential solubility in both polar and some non-polar solvents.
Predicted pKa (Phenolic -OH) ~8.5 - 9.5In-silico PredictionThe weakly acidic phenolic hydroxyl group will be predominantly unionized at neutral and acidic pH, but will become ionized at higher pH, increasing aqueous solubility.
Predicted pKa (Pyridinium ion) ~3.0 - 4.0In-silico PredictionThe pyridine nitrogen is weakly basic and will be protonated at acidic pH, forming a cationic species with enhanced aqueous solubility.

Causality Behind Physicochemical Predictions:

The predicted pKa values are critical for understanding the pH-dependent aqueous solubility of this compound. The pyridine ring nitrogen acts as a weak base. In acidic conditions, it will accept a proton to form a positively charged pyridinium ion, which will significantly enhance its interaction with polar water molecules, thereby increasing solubility. Conversely, the 5-hydroxyl group is phenolic and thus weakly acidic. In alkaline conditions, it will lose a proton to form a negatively charged phenoxide ion, which also increases aqueous solubility. Between the pKa of the pyridinium ion and the pKa of the hydroxyl group, the molecule will exist predominantly as a neutral species, which is expected to have its lowest aqueous solubility. This zwitterionic potential at different pH values is a key consideration in formulation development.[2]

Estimated Solubility Profile of this compound

In the absence of direct experimental data, a reasoned estimation of solubility can be constructed based on the "like dissolves like" principle and the known solubility of structurally similar compounds. The presence of both hydrogen bond donors (-OH) and acceptors (N, C=O, -O-) suggests a degree of solubility in protic solvents, while the ethyl group and the pyridine ring provide some lipophilic character, allowing for interaction with less polar solvents.

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7) Polar ProticSparingly SolubleThe molecule possesses both polar (hydroxyl, ester, pyridine nitrogen) and non-polar (methyl, ethyl, aromatic ring) functionalities. At neutral pH, the compound is largely in its neutral form, limiting extensive hydrogen bonding with water.
Water (pH 2) Polar ProticModerately SolubleAt this pH, the pyridine nitrogen (pKa ~3-4) will be protonated, forming a cationic species with significantly increased aqueous solubility.
Water (pH 10) Polar ProticModerately SolubleAt this pH, the phenolic hydroxyl group (pKa ~8.5-9.5) will be deprotonated, forming an anionic species with enhanced aqueous solubility.
Methanol Polar ProticSolubleMethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl, ester, and pyridine functionalities of the molecule.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility.
Isopropanol Polar ProticModerately SolubleThe increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for this compound.
Acetone Polar AproticSolubleAcetone's polarity and ability to act as a hydrogen bond acceptor will facilitate the dissolution of the compound.
Acetonitrile Polar AproticModerately SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.
Dichloromethane (DCM) Non-polarSparingly SolubleThe polarity of DCM is relatively low. While some interaction with the ester and pyridine ring is possible, the hydrophilic hydroxyl group will limit solubility. A related compound, 5-hydroxy-2-methylpyridine, is reported to be soluble in dichloromethane.[2][3]
Ethyl Acetate Moderately PolarSolubleAs an ester itself, ethyl acetate is expected to be a good solvent for another ester-containing molecule, following the "like dissolves like" principle.
Hexane Non-polarInsolubleThe high polarity imparted by the hydroxyl group and the pyridine ring will make the compound immiscible with non-polar aliphatic hydrocarbons like hexane.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, step-by-step methodology for the experimental determination of the thermodynamic solubility of this compound using the gold-standard shake-flask method. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a robust analytical quantification method.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound mix Add excess compound to solvent in a sealed vial prep_compound->mix prep_solvent Prepare solvent (e.g., buffer, organic solvent) prep_solvent->mix shake Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the clear filtrate to fall within the calibration curve filter->dilute quantify Quantify concentration using a validated analytical method (HPLC-UV or UV-Vis) dilute->quantify result result quantify->result Calculate Solubility (mg/mL or mol/L) G cluster_hplc HPLC-UV Method sample Diluted Filtrate injector Autosampler sample->injector pump HPLC Pump (Isocratic Flow) pump->injector column C18 Reverse-Phase Column injector->column detector UV Detector (λ ≈ 262 nm) column->detector data Data Acquisition System detector->data result result data->result Chromatogram (Peak Area vs. Retention Time)

Sources

An In-depth Technical Guide to Ethyl 5-hydroxy-2-methylnicotinate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 5-hydroxy-2-methylnicotinate, a key heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core physicochemical characteristics, explore plausible synthetic routes, and illuminate its emerging role as a crucial component in the rational design of novel therapeutics, particularly in the field of targeted protein degradation.

Core Molecular Profile and Physicochemical Characteristics

This compound (CAS: 60390-47-8) is a substituted pyridine derivative featuring a critical phenolic hydroxyl group, a methyl substituent, and an ethyl ester moiety.[1][2] These functional groups dictate its chemical behavior and utility as a versatile synthetic intermediate.

The molecular structure provides a rigid scaffold with well-defined vectors for chemical modification. The pyridine nitrogen acts as a mild base and a hydrogen bond acceptor, while the phenolic hydroxyl group offers a key handle for derivatization, such as etherification, to introduce linkers for more complex molecules.[1]

Structural and Physicochemical Data Summary

The following table summarizes the known and computed properties of this compound. It is crucial to note that while some experimental data for related analogs are available, specific experimental values for the title compound, such as melting and boiling points, are not widely published. The data presented here are primarily computed values from reliable chemical databases.[2]

PropertyValueSource
IUPAC Name ethyl 5-hydroxy-2-methylpyridine-3-carboxylate[2]
Synonyms This compound[2]
CAS Number 60390-47-8[1]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
Exact Mass 181.07389321 Da[2]
Appearance (Expected) Off-white to light yellow solidInferred
XLogP3 (Computed) 1.1[2]
Topological Polar Surface Area 59.4 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Purity (Typical) ≥98%[1]
Chemical Structure Visualization

The 2D structure of this compound is depicted below, illustrating the arrangement of its key functional groups.

Caption: 2D Structure of this compound.

Spectroscopic Characterization (Predicted)

While public, experimentally verified spectra for this specific molecule are scarce, its structure allows for a confident prediction of its key spectral features. Researchers synthesizing or handling this compound can use the following information for characterization.

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 400 MHz)

  • ~1.3 ppm (t, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group, split by the adjacent methylene group.

  • ~2.5 ppm (s, 3H): A singlet for the methyl protons (-CH₃) at the C2 position of the pyridine ring.

  • ~4.3 ppm (q, 2H): A quartet for the methylene protons (-CH₂-) of the ethyl ester group, split by the adjacent methyl group.

  • ~7.5 ppm (d, 1H): A doublet for the proton at the C4 position of the pyridine ring.

  • ~8.0 ppm (d, 1H): A doublet for the proton at the C6 position of the pyridine ring.

  • ~9.5-10.5 ppm (s, 1H, broad): A broad singlet corresponding to the phenolic hydroxyl proton (-OH). This peak is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 100 MHz)

  • ~14 ppm: Carbon of the ethyl ester's methyl group.

  • ~20 ppm: Carbon of the methyl group at the C2 position.

  • ~61 ppm: Carbon of the ethyl ester's methylene group.

  • ~120-155 ppm: Six distinct signals corresponding to the carbons of the pyridine ring. The carbon bearing the hydroxyl group (C5) would be significantly downfield.

  • ~165 ppm: Carbonyl carbon of the ethyl ester.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A practical route could involve the reaction of ethyl acetoacetate, an ammonia source, and an appropriate three-carbon aldehyde equivalent, followed by aromatization. A more direct and modern approach is outlined below, adapting a known procedure for nicotinates.[4]

Synthesis reac1 Ethyl β-aminocrotonate intermed Dihydropyridine Intermediate reac1->intermed Condensation reac2 Malonaldehyde equivalent (e.g., 1,1,3,3-Tetraethoxypropane) reac2->intermed product This compound intermed->product Aromatization reagents1 Acid catalyst (e.g., HCl) reagents1->intermed reagents2 Oxidation (e.g., Air or mild oxidant) reagents2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Illustrative)

Objective: To synthesize this compound via a condensation-aromatization sequence.

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • Hydrochloric acid (30% aq.)

  • Ethyl beta-aminocrotonate

  • Ethanol

  • Sodium bicarbonate (saturated aq. solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of Malonaldehyde bis(diethyl acetal): In a round-bottom flask equipped with a stirrer, add 1,1,3,3-tetraethoxypropane (1.5 equiv.). While stirring at room temperature, slowly add 30% hydrochloric acid (2.0 equiv.). Control the temperature to maintain it around 40-50°C and let the reaction proceed for 3-4 hours.[4] This in-situ hydrolysis generates the reactive aldehyde species.

  • Condensation Reaction: To the reaction mixture, add ethanol (5.0 equiv.) followed by the slow addition of ethyl beta-aminocrotonate (1.0 equiv.). Heat the mixture to 50-60°C and maintain for 5-7 hours, monitoring the reaction by TLC.[4]

  • Aromatization and Work-up: After completion, cool the reaction to room temperature. The dihydropyridine intermediate often oxidizes to the aromatic pyridine upon work-up, or a mild oxidant can be introduced if necessary.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity

The reactivity is dominated by its three key functional groups:

  • Phenolic Hydroxyl (-OH): This is the most versatile functional group for derivatization. It is weakly acidic and can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation or O-arylation, making it an ideal attachment point for linkers in more complex molecules like PROTACs.

  • Ethyl Ester (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. It can also undergo transesterification or be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Pyridine Ring: The ring is generally electron-deficient and can undergo nucleophilic aromatic substitution under harsh conditions, though this is less common than reactions at the substituents. The pyridine nitrogen can be protonated by strong acids or alkylated to form a pyridinium salt.

Applications in Drug Discovery: A PROTAC Building Block

The most significant application for this compound is as a specialized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker that connects the two. The hydroxyl group of this compound serves as a perfect, strategically placed handle to attach the linker.

PROTAC cluster_0 This compound Core core Pyridine Scaffold handle 5-Hydroxy Group (-OH) core->handle linker Linker handle->linker Attachment Point (Ether Linkage) e3_ligand E3 Ligase Ligand (e.g., for VHL/CRBN) linker->e3_ligand poi_ligand Protein of Interest (POI) Ligand linker->poi_ligand

Caption: Role as a scaffold in a generic PROTAC structure.

Causality in Experimental Design: When designing a PROTAC, the vector of the linker attachment from the core ligand is critical for achieving a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Using a building block like this compound provides a rigid pyridine core, which helps control the linker's exit vector. The 5-position for the hydroxyl group places the linker away from the presumed binding interactions of the nicotinate core with the target protein, minimizing interference with binding affinity while allowing the linker to effectively span the distance to the E3 ligase.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should always be consulted before use.[5] Based on data from structurally similar nicotinate derivatives, the compound should be handled with care, assuming the following hazards:[6][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is more than just a simple heterocyclic compound; it is an enabling tool for modern drug discovery. Its well-defined structure, coupled with the versatile reactivity of its phenolic hydroxyl group, makes it a valuable building block for constructing complex molecular architectures. Its emerging role in the synthesis of PROTACs underscores its importance for researchers aiming to develop next-generation therapeutics based on targeted protein degradation. This guide provides the foundational knowledge required for its effective synthesis, characterization, and strategic application in the laboratory.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. this compound | C9H11NO3 | CID 68271645. [Link]

  • PubChem. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401. [Link]

  • Google Patents.
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • ChemRxiv. Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. [Link]

  • ResearchGate. An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. [Link]

  • Google Patents.
  • PubMed Central (PMC). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]

  • SpectraBase. Methylnicotinate. [Link]

Sources

Topic: Ethyl 5-hydroxy-2-methylnicotinate: A Mechanistic Speculation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Ethyl 5-hydroxy-2-methylnicotinate is a substituted pyridine derivative whose biological activity and mechanism of action are not extensively characterized in peer-reviewed literature. However, its structural similarity to well-documented pharmacophores, particularly nicotinic acid (Niacin), provides a strong foundation for mechanistic speculation. This guide dissects the molecule's structure to propose three plausible, experimentally verifiable mechanisms of action. We will explore its potential as an agonist for the hydroxy-carboxylic acid receptor 2 (HCAR2), an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), and a modulator of nicotinic acetylcholine receptors (nAChRs). For each proposed mechanism, we provide the scientific rationale, a detailed signaling pathway, and robust, step-by-step protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar nicotinic acid derivatives.

Introduction: Deconstructing this compound

This compound (PubChem CID: 68271645) is a small organic molecule featuring a pyridine ring core, substituted with a methyl group at position 2, an ethyl carboxylate at position 3, and a hydroxyl group at position 5.[1] The core structure, methyl-substituted nicotinic acid, is the central clue to its potential pharmacology. Nicotinic acid and its derivatives are known to interact with a diverse range of biological targets, leading to effects on lipid metabolism, cellular energy, and neurotransmission.[2][3][4]

The ethyl ester moiety is significant; in drug development, esterification of a carboxylic acid is a common prodrug strategy to enhance bioavailability. It is highly probable that in vivo, endogenous esterases would hydrolyze the ethyl ester to its corresponding carboxylic acid, the putative active form. This guide will therefore consider the biological plausibility of both the parent ester and its hydrolyzed acid metabolite.

Lacking direct evidence, we will proceed with a logical, evidence-based speculation, proposing three distinct and testable hypotheses for its mechanism of action.

Speculative Mechanism I: Agonism at the Nicotinic Acid Receptor (HCAR2/GPR109A)

Scientific Rationale: A Structural Analogue of Niacin

The most compelling hypothesis is that this compound, likely after hydrolysis to its carboxylic acid form, acts as an agonist at the hydroxy-carboxylic acid receptor 2 (HCAR2), also known as GPR109A.[5] HCAR2 is a G-protein coupled receptor (GPCR) that is famously activated by nicotinic acid (niacin) at pharmacological doses.[6][7] This receptor is highly expressed in adipocytes and immune cells like Langerhans cells.[8][9]

Activation of HCAR2 in adipocytes leads to the inhibition of lipolysis, reducing the flux of free fatty acids (FFAs) to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), contributing to the well-known lipid-modifying effects of niacin.[8][10] The carboxylic acid moiety is critical for binding to a key arginine residue in the transmembrane domain of the receptor.[5] The core structure of our molecule of interest fits this profile perfectly, suggesting it could mimic niacin's action.

Proposed Signaling Pathway

Upon binding of the active ligand (hydrolyzed this compound) to HCAR2, the receptor couples to an inhibitory G-protein (Gαi). This initiates a canonical signaling cascade:

  • Gαi Activation: The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a rapid decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).

  • Reduced Lipolysis: In its active state, PKA phosphorylates and activates hormone-sensitive lipase (HSL), the enzyme responsible for hydrolyzing triglycerides. Inactivation of PKA thus prevents HSL activation, resulting in a potent anti-lipolytic effect.

HCAR2_Signaling HCAR2 HCAR2 (GPR109A) Gi Gi Protein HCAR2->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand This compound (Hydrolyzed) Ligand->HCAR2 ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (Active) HSL_inactive->HSL_active Lipolysis Triglyceride Hydrolysis (Lipolysis) HSL_active->Lipolysis Catalyzes

Caption: HCAR2 signaling cascade initiated by agonist binding.

Experimental Validation Protocol: Functional cAMP Assay

This protocol determines if the compound can elicit a Gαi-mediated response by measuring changes in intracellular cAMP.

Objective: To quantify the dose-dependent reduction in forskolin-stimulated cAMP levels in HCAR2-expressing cells following treatment with this compound.

Materials:

  • HEK293 cells stably expressing human HCAR2 (HEK-hHCAR2).

  • Control HEK293 cells (wild-type).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (adenylyl cyclase activator).

  • Nicotinic Acid (positive control).

  • This compound (test compound).

  • Commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Culture: Plate HEK-hHCAR2 and wild-type HEK293 cells in 96-well plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and nicotinic acid in DMSO. Create a 10-point, 3-fold serial dilution series in Stimulation Buffer.

  • Assay Procedure: a. Aspirate the culture medium from the cells. b. Wash cells once with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of the compound dilutions (or vehicle control) to the appropriate wells. d. Add 50 µL of Stimulation Buffer containing 10 µM Forskolin to all wells. This stimulates cAMP production, which the agonist will then inhibit. e. Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: a. Normalize the data: Set the signal from cells treated with Forskolin + vehicle as 100% and the signal from cells with buffer only as 0%. b. Plot the normalized response against the log concentration of the test compound and the positive control. c. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production).

Expected Outcome: A dose-dependent decrease in cAMP levels in HEK-hHCAR2 cells but not in wild-type cells would strongly support the hypothesis of HCAR2 agonism.

Speculative Mechanism II: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Scientific Rationale: Targeting the NAD+ Salvage Pathway

The second hypothesis is that this compound functions as an inhibitor of NAMPT. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[11] NAD+ is an essential coenzyme for cellular redox reactions, DNA repair (via PARPs), and signaling (via sirtuins).[12]

Many cancer cells exhibit elevated NAMPT expression and are highly dependent on this pathway to meet their high metabolic and energetic demands.[13] Consequently, NAMPT has emerged as a promising target for cancer therapy.[12][14] Pharmacological inhibition of NAMPT leads to NAD+ depletion, ATP shortage, and ultimately, cell death, particularly in rapidly dividing cancer cells.[11][15] Several potent NAMPT inhibitors are pyridine-based molecules that compete with nicotinamide for the enzyme's active site.[13][14] Given its substituted pyridine core, it is plausible that this compound could fit into the NAMPT active site and disrupt its function.

Proposed Mechanism of Inhibition

The proposed mechanism involves competitive inhibition, where the molecule occupies the nicotinamide-binding pocket of the NAMPT enzyme. This prevents the natural substrate, nicotinamide, from binding and being converted to nicotinamide mononucleotide (NMN), the precursor to NAD+. Protracted inhibition disrupts cellular NAD+ pools, triggering a catastrophic metabolic failure.

NAMPT_Inhibition cluster_pathway NAD+ Salvage Pathway NAM Nicotinamide (Substrate) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD NMNAT Apoptosis Metabolic Stress & Apoptosis NAD->Apoptosis Depletion Leads To Test_Cmpd Ethyl 5-hydroxy- 2-methylnicotinate Test_Cmpd->NAMPT Inhibits Electrophysiology_Workflow Start Start: Cell Culture Culture Culture cells expressing specific nAChR subtype (e.g., Xenopus oocytes or CHO cells) Start->Culture Prepare Prepare test compound and control agonist (ACh) solutions Culture->Prepare Patch Perform whole-cell patch-clamp recording Prepare->Patch Baseline Establish baseline current by applying ACh Patch->Baseline Test Apply test compound alone (to test for agonism) Baseline->Test CoApply Co-apply test compound with ACh (to test for antagonism/modulation) Test->CoApply Washout Washout and record recovery CoApply->Washout Analyze Analyze current traces: Measure peak amplitude, activation, and desensitization rates Washout->Analyze End Conclusion: Agonist, Antagonist, or No Effect? Analyze->End

References

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Potential of a Novel Nicotinate Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with multifaceted biological activities is paramount. Ethyl 5-hydroxy-2-methylnicotinate, a unique derivative of nicotinic acid, stands as a promising yet largely unexplored molecule. While direct and extensive research on this specific compound is nascent, its structural composition, combining a nicotinic acid ester with a hydroxypyridine core, provides a strong foundation for postulating a range of significant biological activities.

This technical guide is designed to serve as a comprehensive resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a prospective analysis of the potential therapeutic applications of this compound. By dissecting the known biological roles of its constituent chemical moieties—nicotinic acid derivatives and hydroxypyridines—we can construct a scientifically rigorous framework for investigating its anti-inflammatory, antioxidant, neuroprotective, and vasodilatory potential. This document will provide not only the theoretical underpinnings for these potential activities but also detailed, field-proven experimental protocols to empower researchers to validate these hypotheses.

Structural Scaffolding and Physicochemical Properties

This compound (C₉H₁₁NO₃) is a small molecule with a molecular weight of 181.19 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a methyl group at the 2-position, an ethyl carboxylate group at the 3-position, and a hydroxyl group at the 5-position. This unique arrangement of functional groups is the basis for its predicted biological activities.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem CID 68271645[3]
Molecular Weight 181.19 g/mol PubChem CID 68271645[3]
IUPAC Name ethyl 5-hydroxy-2-methylpyridine-3-carboxylatePubChem CID 68271645[3]
CAS Number 60390-47-8PubChem CID 68271645[3]

The presence of both a lipophilic ethyl ester group and a hydrophilic hydroxyl group suggests that the molecule may possess balanced solubility, potentially facilitating its transport across biological membranes.

Postulated Biological Activities and Mechanistic Insights

Based on a thorough analysis of structurally related compounds, we can hypothesize several key biological activities for this compound.

Anti-Inflammatory and Immunomodulatory Effects

The nicotinic acid scaffold is well-known for its anti-inflammatory properties.[4][5] Nicotinic acid and its derivatives have been shown to exert these effects through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[4] Activation of GPR109A can lead to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Proposed Mechanism of Anti-Inflammatory Action:

Anti-Inflammatory Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates E5H2MN Ethyl 5-hydroxy- 2-methylnicotinate E5H2MN->GPR109A Binds to AC_inhibition Inhibition of Adenylyl Cyclase Gi->AC_inhibition cAMP_reduction Reduced cAMP AC_inhibition->cAMP_reduction PKA_inhibition Reduced PKA Activity cAMP_reduction->PKA_inhibition NFkB_inhibition Inhibition of NF-κB Pathway PKA_inhibition->NFkB_inhibition Cytokine_reduction Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_inhibition->Cytokine_reduction

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant and Cytoprotective Properties

The 3-hydroxypyridine moiety is a well-established pharmacophore known for its potent antioxidant activity. Derivatives of 3-hydroxypyridine can act as free radical scavengers and have been shown to protect cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases and ischemic injuries.

The antioxidant activity of hydroxypyridine derivatives is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of a methyl group at the 2-position may further enhance this activity through electronic effects.

Potential Antioxidant Mechanisms:

  • Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Metal Chelation: Sequestration of pro-oxidant metal ions like iron and copper.

  • Induction of Antioxidant Enzymes: Upregulation of endogenous antioxidant defense systems.

Neuroprotective and Retinoprotective Potential

The combination of antioxidant and anti-inflammatory properties suggests a strong potential for neuroprotection. Oxidative stress and inflammation are key pathological features of many neurodegenerative disorders and retinal diseases. A compelling study on a structurally related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, demonstrated a pronounced retinoprotective effect in a rat model of retinal ischemia-reperfusion.[3][5] This effect was attributed to the combined antioxidant and microcirculation-improving properties of the two pharmacophores.[3]

Hypothesized Neuroprotective and Retinoprotective Actions:

  • Reduction of oxidative damage to neurons and retinal cells.

  • Inhibition of inflammatory processes in the central nervous system and retina.

  • Improvement of microcirculation and oxygen supply to neural tissues.

Vasodilatory Effects and Improvement of Microcirculation

Nicotinic acid and its esters are known to be potent vasodilators. This effect is primarily mediated by the release of prostaglandins, which act on vascular smooth muscle to cause relaxation and increase blood flow. The ethyl ester form may enhance skin penetration, making it suitable for topical applications aimed at improving local microcirculation.

Proposed Vasodilation Workflow:

Vasodilation_Workflow Topical_Application Topical Application of This compound Skin_Penetration Penetration through Stratum Corneum Topical_Application->Skin_Penetration Hydrolysis Hydrolysis to 5-hydroxy-2-methylnicotinic acid Skin_Penetration->Hydrolysis PG_Release Stimulation of Prostaglandin (PGD2) Release Hydrolysis->PG_Release VSMC_Relaxation Vascular Smooth Muscle Relaxation PG_Release->VSMC_Relaxation Vasodilation Vasodilation and Increased Blood Flow VSMC_Relaxation->Vasodilation

Caption: Proposed workflow for the vasodilatory effect of this compound.

Experimental Protocols for Activity Validation

To empirically validate the hypothesized biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Anti-Inflammatory Assays

These assays are designed to assess the anti-inflammatory effects of the test compound on cultured macrophage cell lines, such as RAW 264.7.[2][6][7]

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁵ cells/well and culture for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix an equal volume with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

  • Sample Collection: Collect the cell culture supernatant after LPS stimulation as described above.

  • ELISA: Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vitro Antioxidant Activity Assays

These assays measure the compound's ability to scavenge free radicals.[8][9]

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, mix the DPPH solution with varying concentrations of this compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.[8]

Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction: Add varying concentrations of this compound to the ABTS•+ solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value.[8]

In Vitro Neuroprotection and Retinoprotection Assays

These assays evaluate the compound's ability to protect neuronal and retinal cells from damage.

Protocol 5: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells.

  • Pre-treatment: Pre-treat the cells with this compound for 1 hour.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[10]

  • Viability Assay: Assess cell viability using the MTT or AlamarBlue® assay.[10]

Protocol 6: In Vitro Model of Retinal Ischemia

  • Cell Culture: Use a retinal ganglion cell line (e.g., RGC-5) or primary retinal cell cultures.

  • Oxygen-Glucose Deprivation (OGD): Subject the cells to OGD to mimic ischemic conditions.

  • Treatment: Apply this compound during the OGD and/or reperfusion phase.

  • Assessment: Evaluate cell viability, apoptosis (e.g., TUNEL assay), and ROS production.

Ex Vivo Vasodilation Assay

This assay assesses the vasodilatory effect of the compound on isolated blood vessels.[11][12]

Protocol 7: Wire Myography of Isolated Arteries

  • Tissue Preparation: Dissect small resistance arteries (e.g., mesenteric or subcutaneous arteries) from a suitable animal model (e.g., rat).

  • Mounting: Mount the arterial rings in a wire myograph system bathed in physiological salt solution.

  • Pre-constriction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine).

  • Treatment: Add cumulative concentrations of this compound to the bath.

  • Measurement: Record the changes in isometric tension to determine the extent of vasodilation.

Concluding Remarks and Future Directions

This compound presents a compelling profile for further investigation as a multi-target therapeutic agent. The convergence of anti-inflammatory, antioxidant, neuroprotective, and vasodilatory properties within a single small molecule is highly desirable in the context of complex diseases with multifactorial pathologies. The experimental roadmap provided in this guide offers a systematic approach to validating these hypothesized activities.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models of inflammatory, neurodegenerative, and ischemic diseases will be essential to translate the promising in vitro findings into potential clinical applications. The journey from a promising chemical scaffold to a clinically effective therapeutic is long and arduous, but for this compound, the initial signposts are pointing towards a path of significant therapeutic potential.

References

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.
  • Peresypkina, A. A., et al. (2020).
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide.
  • REPROCELL. (n.d.).
  • Wang, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 23-30.
  • Abdel-rahman, R. F., et al. (2017). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic & Medicinal Chemistry, 25(15), 4148-4160.
  • National Center for Biotechnology Information. (n.d.).
  • Biotuva Life Sciences. (n.d.).
  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • BenchChem. (2025).
  • BenchChem. (2025). An in vitro screening cascade to identify neuroprotective antioxidants in ALS.
  • Chen, S. J., et al. (2018).
  • Fikriah, I., et al. (2021). In vitro evaluation of the vasodilatory activity of ethanol extracts of Eleutherine bulbosa bulbs and leaves. Journal of Applied Pharmaceutical Science, 11(5), 135-140.
  • REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor).
  • Zhang, Y., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Charting the Course of Stability for a Novel Nicotinate Derivative

In the landscape of drug discovery and development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint; it is a fundamental pillar of its entire lifecycle. Ethyl 5-hydroxy-2-methylnicotinate, a substituted pyridine derivative, presents a unique combination of functional groups—an ethyl ester, a phenolic hydroxyl group, and a methylated pyridine core. This structure, while promising for its potential pharmacological activity, also suggests a complex interplay of factors that will govern its stability and degradation.

This technical guide moves beyond a simple recitation of facts. In the absence of extensive published stability data for this specific molecule, we adopt the perspective of a senior application scientist tasked with building a stability program from the ground up. We will not only present what is known from analogous structures but will primarily focus on the causality behind experimental design. This document is structured to be a self-validating framework for researchers, providing not just protocols, but the scientific reasoning required to adapt, troubleshoot, and build a comprehensive understanding of this compound's degradation profile. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory relevance and scientific rigor.[1][2][3]

Physicochemical and Structural Considerations

A molecule's stability is intrinsically linked to its structure. Before delving into degradation studies, a thorough understanding of the key structural features of this compound is paramount.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl 5-hydroxy-2-methylpyridine-3-carboxylatePubChem[1]
CAS Number 60390-47-8Biotuva Life Sciences[4], PubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Predicted XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Key Functional Groups and Their Predicted Impact on Stability
  • Ethyl Ester (-COOCH₂CH₃): This is the most probable site of hydrolytic degradation. Esters are susceptible to cleavage under both acidic and, more significantly, basic conditions, yielding the corresponding carboxylic acid (5-hydroxy-2-methylnicotinic acid) and ethanol.[5][6][7] The rate of hydrolysis is expected to be highly dependent on pH and temperature.[8]

  • 5-Hydroxy Group (-OH): This phenolic hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized to form colored quinone-type structures, which could be a significant degradation pathway, especially in the presence of oxygen, metal ions, or light. The electron-donating nature of the hydroxyl group can increase the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack and oxidation.

  • 2-Methyl Group (-CH₃): The methyl group is generally stable. However, its electron-donating effect can subtly influence the reactivity of the pyridine ring.

  • Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system.[9] While generally stable, the presence of both an electron-donating hydroxyl group and a weakly donating methyl group, along with an electron-withdrawing ester group, creates a complex electronic environment that will influence its susceptibility to photolytic and oxidative degradation.

The Critical Role of Tautomerism

A crucial, yet often overlooked, aspect of hydroxypyridines is their ability to exist in tautomeric equilibrium with their corresponding pyridone forms. For this compound, this involves the migration of the proton from the 5-hydroxy group to the ring nitrogen.

Caption: Tautomeric equilibrium of this compound.

This equilibrium is highly solvent-dependent. The pyridone (keto) form, being more polar, is often favored in polar solvents like water, while the hydroxypyridine (enol) form may be more prevalent in non-polar environments.[10] This is not merely an academic point; the two tautomers possess different chemical properties. The pyridone form may exhibit different susceptibility to oxidation and photodegradation. Any comprehensive stability study must consider the potential for both tautomers to be present and degrade via different pathways.

Predicted Degradation Pathways

Based on the structural analysis, we can predict the most likely degradation pathways. A forced degradation study is designed to intentionally trigger these pathways to identify the resulting degradants.

DegradationPathways Parent This compound Hydrolysis_Product 5-hydroxy-2-methylnicotinic Acid (DP-H1) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product1 Quinone-like Species (DP-O1) Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂) Oxidation_Product2 N-Oxide Derivative (DP-O2) Parent->Oxidation_Product2 Oxidation (e.g., m-CPBA) Photo_Product1 Ring Cleavage Products (DP-P1) Parent->Photo_Product1 Photolysis (UV/Vis Light) Photo_Product2 Dimerization Products (DP-P2) Parent->Photo_Product2 Photolysis (UV/Vis Light) Secondary_Degradant Decarboxylation Product (from DP-H1 under heat) (DP-S1) Hydrolysis_Product->Secondary_Degradant Thermal Stress

Caption: Predicted degradation pathways for this compound.

  • DP-H1 (Hydrolysis): The primary hydrolytic degradant is predicted to be 5-hydroxy-2-methylnicotinic acid .

  • DP-O1 (Oxidation): Oxidation of the electron-rich hydroxypyridine ring could lead to the formation of colored quinone-like species .

  • DP-O2 (Oxidation): Oxidation can also occur at the pyridine nitrogen, forming the N-oxide derivative .[9]

  • DP-P1/P2 (Photolysis): High-energy UV light can induce more severe degradation, potentially leading to pyridine ring cleavage or photochemical dimerization .

  • DP-S1 (Secondary Degradant): Under thermal stress, the primary hydrolysis product (DP-H1) could potentially undergo decarboxylation.

A Framework for Investigation: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of a stability program.[10][11] Its purpose is to intentionally degrade the molecule to an appropriate extent (typically 5-20% degradation) to generate the likely degradation products and validate that the analytical method can separate them from the parent compound.[8] The conditions outlined below are based on ICH guideline Q1A(R2).[1]

General Experimental Workflow

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of API in suitable solvent (e.g., Methanol or Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxid Oxidation (e.g., 3% H₂O₂) Prep->Oxid Therm Thermal (e.g., 80°C Solution & Solid) Prep->Therm Photo Photolytic (ICH Q1B Light Box) Prep->Photo Quench Quench/Neutralize (if applicable) Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Dilute Dilute to Target Concentration Quench->Dilute HPLC Analyze via Stability- Indicating HPLC-UV/PDA Dilute->HPLC MassSpec Characterize Degradants (LC-MS/MS) HPLC->MassSpec

Caption: General workflow for forced degradation studies.

Detailed Protocol: Hydrolytic Degradation

Causality: The goal is to assess stability across a range of pH values. We use acid and base to catalyze the hydrolysis of the ethyl ester, the most likely hydrolytic pathway. A neutral condition (water) serves as a baseline.

  • Step 1: Sample Preparation: Prepare three separate solutions of this compound at a concentration of ~1 mg/mL in:

    • a) 0.1 M Hydrochloric Acid (HCl)

    • b) 0.1 M Sodium Hydroxide (NaOH)

    • c) Purified Water (for neutral hydrolysis)

  • Step 2: Stress Application:

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Step 3: Quenching:

    • For the acidic sample (a), immediately cool and neutralize with an equimolar amount of NaOH.

    • For the basic sample (b), immediately cool and neutralize with an equimolar amount of HCl.

    • For the neutral sample (c), simply cool the aliquot. Self-Validation: Quenching the reaction is critical to prevent further degradation after the intended stress period, ensuring the analytical result reflects a specific time point.

  • Step 4: Analysis: Dilute the quenched samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze immediately by a stability-indicating HPLC method.

Detailed Protocol: Oxidative Degradation

Causality: The phenolic hydroxyl group and pyridine ring are potential sites of oxidation. Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in stress testing to simulate oxidative conditions.

  • Step 1: Sample Preparation: Prepare a solution of this compound at ~1 mg/mL in a suitable organic solvent (e.g., methanol). Add hydrogen peroxide to a final concentration of 3%.

  • Step 2: Stress Application:

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction at time points (e.g., 0, 2, 6, 24 hours). Oxidative reactions can be rapid.

  • Step 3: Quenching: No specific quenching is typically required, but immediate dilution and analysis are recommended to minimize further reaction.

  • Step 4: Analysis: Dilute with the mobile phase and analyze by HPLC.

Detailed Protocol: Photolytic Degradation

Causality: To assess the impact of light, as required by ICH Q1B, the drug substance and product must be exposed to a controlled light source.[3] A dark control is essential to differentiate between light-induced and thermal degradation.

  • Step 1: Sample Preparation:

    • Spread a thin layer of the solid drug substance in a chemically inert, transparent container.

    • Prepare a solution of the drug substance (~1 mg/mL) in a suitable solvent.

  • Step 2: Stress Application:

    • Place the samples in a photostability chamber, exposing them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, place control samples (solid and solution) wrapped in aluminum foil in the same chamber to serve as dark controls.

  • Step 3: Analysis: At the end of the exposure, prepare solutions from the solid samples and dilute all samples for HPLC analysis. Compare the results of the exposed samples to the dark controls.

Detailed Protocol: Thermal Degradation

Causality: Heat can provide the energy to overcome activation barriers for degradation reactions that are slow at ambient temperatures. Testing in both solid and solution states is important as degradation pathways can differ.

  • Step 1: Sample Preparation:

    • Place the solid drug substance in a vial.

    • Prepare a solution of the drug substance (~1 mg/mL) in purified water.

  • Step 2: Stress Application:

    • Place the samples in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • Monitor over several days (e.g., 1, 3, 7 days).

  • Step 3: Analysis: Prepare solutions from the solid sample and dilute all samples for HPLC analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[9] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Photodiode Array (PDA) detection is the workhorse for this application.[5][7][8]

Method Development Strategy

HPLC_Dev cluster_dev Method Development Workflow Start 1. Select Column & Initial Conditions (e.g., C18, ACN:Buffer Gradient) Inject 2. Inject Cocktail of Stressed Samples (e.g., mix of acid, base, peroxide degraded samples) Start->Inject Eval 3. Evaluate Resolution & Peak Shape Inject->Eval Optimize 4. Optimize Mobile Phase (Adjust pH, % Organic, Gradient Slope) Eval->Optimize Resolution < 1.5? Finalize 5. Finalize Method Conditions (Isocratic or Gradient) Eval->Finalize Resolution > 1.5? Optimize->Inject Re-inject & Re-evaluate Validate 6. Perform Method Validation (ICH Q2(R1)) Finalize->Validate

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting Conditions & Validation

Table 2: Recommended Starting HPLC Conditions and Validation Parameters

ParameterRecommended Starting Point / ProtocolRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for a wide range of organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)Acidic pH helps in obtaining sharp peaks for acidic and basic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.
Gradient Start with a broad gradient (e.g., 5% to 95% B over 20 min)To elute all potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA Detector (scan 200-400 nm)Allows for the determination of the optimal detection wavelength and assessment of peak purity.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Validation Parameter (ICH Q2(R1)) Purpose
Specificity Prove the method can separate the API from degradants, impurities, and placebo. Use PDA peak purity analysis.
Linearity Demonstrate a proportional relationship between concentration and detector response over a defined range.
Accuracy Measure the closeness of the test results to the true value (recovery studies).
Precision Assess the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Range The concentration interval over which the method is precise, accurate, and linear.
LOD/LOQ Determine the lowest concentration that can be detected and quantified, respectively.
Robustness Show the method is reliable despite small, deliberate variations in parameters (pH, flow rate, % organic).

Summary and Path Forward

This guide provides a comprehensive, scientifically-grounded framework for elucidating the stability and degradation profile of this compound. While specific experimental data for this molecule is not yet publicly available, the principles of chemical reactivity, combined with established regulatory guidelines, allow us to construct a robust investigational plan.

The key vulnerabilities of the molecule are predicted to be hydrolysis of the ethyl ester and oxidation of the hydroxypyridine ring . The potential for hydroxypyridine-pyridone tautomerism adds a layer of complexity that must be considered, particularly when interpreting data from studies in aqueous media.

By following the detailed forced degradation protocols and the systematic approach to developing and validating a stability-indicating HPLC method outlined herein, researchers and drug development professionals can confidently characterize the stability of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. [Link]

  • World Health Organization. (n.d.). Annex 10 - ICH. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a Catalyst. [Link]

  • PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. [Link]

  • Self-publishing. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Link]

  • ResearchGate. (n.d.). Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at.... [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF. [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. [Link]

  • Semantic Scholar. (n.d.). [Biodegradation of pyridine under UV irradiation].. [Link]

  • PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • Semantic Scholar. (n.d.). UV photolysis for accelerating pyridine biodegradation.. [Link]

  • National Institutes of Health. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [Link]

  • PubMed. (n.d.). Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl) -. [Link]

  • Self-publishing. (n.d.). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

  • National Institutes of Health. (n.d.). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • National Institutes of Health. (n.d.). This compound | C9H11NO3 | CID 68271645 - PubChem. [Link]

  • ACS Publications. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Methyl nicotinate. [Link]

  • MDPI. (n.d.). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 5-hydroxy-2-methylnicotinate as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: Ethyl 5-hydroxy-2-methylnicotinate is a substituted pyridine derivative that serves as a highly valuable and versatile building block in modern drug discovery. Its strategic placement of multiple reactive functional groups—a nucleophilic hydroxyl, a modifiable ethyl ester, and an aromatic pyridine core—offers medicinal chemists a robust scaffold for generating diverse compound libraries. This guide provides a detailed analysis of the molecule's reactive sites and outlines field-proven protocols for its key synthetic transformations. The methodologies described herein are designed to be self-validating and are supported by mechanistic rationale, enabling researchers to effectively leverage this precursor in fragment-based drug discovery (FBDD) and lead optimization campaigns.

Structural Analysis and Physicochemical Properties

This compound, with a molecular weight of 181.19 g/mol , is an ideal starting material that adheres to the principles of fragment-based drug discovery.[1][2] Its inherent structural features provide multiple handles for synthetic diversification, allowing for systematic exploration of a target's chemical space.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
CAS Number 60390-47-8Oakwood Chemical[2]
IUPAC Name ethyl 5-hydroxy-2-methylpyridine-3-carboxylatePubChem[1]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Analysis of Reactive Sites

The synthetic utility of this compound stems from three primary reactive centers, each offering a distinct opportunity for molecular elaboration. Understanding the reactivity of each site is crucial for designing logical and efficient synthetic routes.

G cluster_molecule This compound cluster_legend Key Reactive Sites mol A [A] Phenolic Hydroxyl Group (Nucleophilic Center for O-Alkylation) B [B] Ethyl Ester (Handle for Amidation, Reduction, Hydrolysis) A_point A:w->A_point:e C [C] Pyridine Ring (Core for Aromatic Substitution) B_point B:w->B_point:e B C_point C:w->C_point:e C

Caption: Key reactive sites on the this compound scaffold.
  • [A] Phenolic Hydroxyl Group: This group is the most common site for initial modification. Its nucleophilic character makes it amenable to O-alkylation reactions (e.g., Williamson ether synthesis), introducing a vast array of side chains to probe binding pockets and modulate properties like solubility and lipophilicity.

  • [B] Ethyl Ester: This functional group is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a fundamental linkage in many drug molecules. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

  • [C] Pyridine Ring: While the pyridine ring is generally electron-deficient, it can undergo electrophilic aromatic substitution under specific conditions. More commonly, it serves as the core scaffold, influencing the overall geometry and electronic properties of the final molecule.

Core Synthetic Transformations and Protocols

The following protocols describe fundamental transformations that leverage the key reactive sites of this compound. These methods are foundational for building molecular complexity from this precursor.

Protocol: Selective O-Alkylation of the 5-Hydroxy Group

Causality & Expertise: Selective alkylation of a hydroxyl group in the presence of other functionalities is a common challenge. In related poly-hydroxypyridine systems, reagents like silver carbonate (Ag₂CO₃) have been used to direct regioselective O-alkylation.[3] For a simpler monofunctionalized substrate like ours, standard Williamson ether synthesis conditions using a mild base like potassium carbonate (K₂CO₃) are generally sufficient to prevent undesired side reactions, such as ester hydrolysis. The choice of a non-protic solvent like DMF or acetonitrile is critical to ensure the solubility of the reagents and promote the Sₙ2 reaction.

G Workflow: O-Alkylation of this compound start Start: Dissolve Precursor in Anhydrous Solvent (DMF) add_base Add Base (K₂CO₃) and Alkyl Halide (R-X) start->add_base react Heat Reaction Mixture (e.g., 60-80 °C) add_base->react monitor Monitor Progress by TLC (Disappearance of Starting Material) react->monitor monitor->react Incomplete quench Quench with Water and Extract with Organic Solvent (EtOAc) monitor->quench Reaction Complete wash Wash Organic Layer (Water, Brine) quench->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify Purify by Column Chromatography (Silica Gel) dry->purify end End: Characterize Pure Product (NMR, MS) purify->end

Caption: Experimental workflow for the O-alkylation protocol.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, ~0.2 M). Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylating Agent: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material (a polar spot) and the appearance of a new, less polar product spot indicates progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure O-alkylated product.

ReagentM.W. ( g/mol )EquivalentsSample Mass/Volume
This compound181.191.0500 mg (2.76 mmol)
Potassium Carbonate (K₂CO₃)138.211.5572 mg (4.14 mmol)
Benzyl Bromide (R-X)171.041.10.26 mL (3.04 mmol)
DMF (Solvent)--~14 mL
Protocol: Two-Step Conversion of Ester to Amide

Causality & Expertise: The conversion of an ester to an amide is a cornerstone of medicinal chemistry, often used to connect molecular fragments. A direct aminolysis of the ester is possible but often requires harsh conditions. A more reliable and versatile two-step approach involves: 1) Saponification (hydrolysis) of the ester to the carboxylic acid, and 2) Subsequent amide coupling. Saponification with a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures complete hydrolysis. The resulting carboxylate salt is then protonated with a mild acid. The subsequent amide coupling is mediated by activating agents like HATU or EDC/HOBt, which convert the carboxylic acid into a more reactive intermediate that readily couples with an amine under mild conditions.

G Logical Relationship: Ester to Amide Conversion start This compound (Starting Material) step1 Step 1: Saponification (LiOH, THF/H₂O) start->step1 intermediate 5-Hydroxy-2-methylnicotinic Acid (Key Intermediate) step1->intermediate Yields step2 Step 2: Amide Coupling (Amine, Coupling Agent) intermediate->step2 final Target Amide Derivative (Final Product) step2->final Yields

Sources

Application Notes & Protocols: Synthesis of Novel Neuroprotective Agents from Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases represent a growing global health challenge, necessitating the urgent development of novel therapeutic agents capable of protecting neurons from damage and death. The nicotinic acid scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant biological activity, including neuroprotective effects.[1] This guide provides a comprehensive framework for the synthesis and evaluation of novel neuroprotective agents derived from the versatile starting material, Ethyl 5-hydroxy-2-methylnicotinate . We detail synthetic strategies for derivatization, provide step-by-step laboratory protocols, and outline a tiered biological screening approach to identify and validate promising lead compounds. The methodologies are grounded in established chemical principles and neurobiological assays, offering a complete workflow from chemical synthesis to initial biological characterization.

Introduction: The Strategic Value of this compound

This compound is an ideal starting scaffold for a neuroprotective drug discovery program. Its structure contains three key functional groups that can be selectively modified to generate a diverse chemical library for structure-activity relationship (SAR) studies:

  • Phenolic Hydroxyl (-OH) Group: A prime site for introducing a variety of substituents through etherification, which can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.

  • Ethyl Ester (-COOEt) Group: Readily converted into amides, hydrazides, or other functionalities, allowing for the exploration of different interactions with biological targets.

  • Pyridine Ring: The nitrogen atom can influence the compound's overall basicity and solubility, and the ring itself serves as a rigid core for orienting the other functional groups.

The underlying nicotinic acid core is a precursor to essential coenzymes like NAD and NADP, which are critical for neuronal energy production and DNA repair.[2] Derivatives of nicotinamide have been shown to exert neuroprotective effects by boosting NAD levels, producing ATP, and inhibiting PARP, thereby preventing necrosis and apoptosis in brain cells.[3] Our strategy is to leverage this inherent biological relevance by creating novel analogs with enhanced potency and drug-like properties.

Synthetic Strategies and Key Protocols

The primary goal is to create a library of compounds by modifying the hydroxyl and ester groups. Below are detailed protocols for two fundamental transformations and one advanced annulation reaction.

Strategy A: O-Alkylation of the Phenolic Hydroxyl Group

Rationale: Introducing alkyl or benzyl groups at the 5-hydroxy position allows for a systematic exploration of how steric bulk and lipophilicity affect neuroprotective activity. Increased lipophilicity can, in some cases, improve penetration of the blood-brain barrier.

Protocol 2.1.1: General Procedure for O-Alkylation

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution. Stir the suspension at room temperature for 20-30 minutes. The formation of the phenoxide salt is the key to this reaction.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and extract with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired ether.

Strategy B: Amidation of the Ethyl Ester

Rationale: Converting the ester to an amide introduces a hydrogen bond donor and allows for the incorporation of a wide array of amine-containing fragments. This can lead to new, specific interactions with target proteins and significantly alter the compound's pharmacological profile.

Protocol 2.2.1: General Procedure for Amidation

  • Saponification: To a solution of this compound (1.0 eq) in a mixture of methanol and water, add sodium hydroxide (NaOH, 2.0 eq). Stir at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid (monitor by TLC).

  • Acidification & Isolation: Remove the methanol under reduced pressure. Acidify the aqueous solution to pH ~3-4 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Dry the product under vacuum.

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid (1.0 eq) in DMF.

    • Add a peptide coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq), followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir for 10 minutes, then add the desired primary or secondary amine (1.1 eq).

    • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 2.1.1. Purify the resulting amide by flash chromatography or recrystallization.

Strategy C: Annulation to Form Fused Pyridopyrimidine Scaffolds

Rationale: Creating fused heterocyclic systems like pyridopyrimidines dramatically alters the shape, rigidity, and electronic properties of the molecule. Such scaffolds are common in pharmacologically active compounds and can lead to highly potent and selective agents.[4][5]

Protocol 2.3.1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is a conceptual adaptation based on common synthetic routes for this scaffold.

  • Amino Group Installation: The 5-hydroxy group of the starting material must first be converted to an amino group. This can be a multi-step process, for example, via nitration followed by reduction. A more direct method might involve conversion of the hydroxyl to a triflate, followed by a Buchwald-Hartwig amination.

  • Cyclization with Formamide: Assuming successful synthesis of Ethyl 5-amino-2-methylnicotinate , this intermediate can be cyclized. Heat the amino-nicotinate derivative (1.0 eq) in an excess of formamide at 180-200 °C for several hours.

  • Reaction Monitoring: Monitor the formation of the pyridopyrimidinone product by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture. Pour into ice water to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography to obtain the final product.

Biological Evaluation: A Tiered Screening Workflow

Once a library of derivatives has been synthesized, a systematic biological evaluation is required to identify promising neuroprotective candidates. A tiered approach is most efficient, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive models.[6][7]

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: In Vivo Validation start Synthesized Compound Library cell_model Neuronal Cell Model (e.g., SH-SY5Y cells) start->cell_model induce_stress Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) cell_model->induce_stress mtt_assay Assess Cell Viability (MTT Assay) induce_stress->mtt_assay hit_id Identify 'Hit' Compounds mtt_assay->hit_id ros_assay Measure Oxidative Stress (DCFH-DA Assay) hit_id->ros_assay Active Hits hit_id->ros_assay western_blot Analyze Signaling Pathways (e.g., Western Blot for p-Akt) ros_assay->western_blot animal_model Animal Model of Disease (e.g., MPTP Mouse Model) western_blot->animal_model Confirmed Mechanism behavioral Behavioral Testing (e.g., Rotarod) animal_model->behavioral histology Post-mortem Histology (e.g., TH Staining) behavioral->histology candidate Lead Candidate histology->candidate

Caption: A tiered workflow for screening and validating novel neuroprotective compounds.

Tier 1: In Vitro Neuroprotection Assay

Objective: To rapidly screen the synthesized library for compounds that protect neuronal cells from a toxic insult. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring metabolic activity.[8][9]

Protocol 3.1.1: Neuroprotection Assessment via MTT Assay

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1x10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of your synthesized compounds in cell culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%.[8] Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 2 hours.

  • Induce Neurotoxicity: Add a neurotoxin to the wells to induce cell death. For a model of Parkinson's-like oxidative stress, use 6-hydroxydopamine (6-OHDA) at a final concentration of 100 µM. For a model of excitotoxicity, use glutamate.[8][10]

  • Controls: Include the following controls on each plate:

    • Vehicle-only (cells + medium with 0.1% DMSO)

    • Toxin-only (cells + medium with 6-OHDA)

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot the data to determine the EC₅₀ (half-maximal effective concentration) for each active compound.

Table 1: Example Data Presentation for Primary Screening

Compound IDStructure ModificationEC₅₀ (µM)Max Protection (%)
REF-01Starting Material> 100< 10%
Cmpd-A15-O-benzyl12.578%
Cmpd-A25-O-ethyl25.165%
Cmpd-B13-CON(H)benzyl8.285%
Cmpd-C1Pyridopyrimidine5.792%
Tier 2: Mechanistic In Vitro Assays

Objective: For the most potent compounds identified in Tier 1, investigate the potential mechanism of action. A common mechanism for neuroprotection is the reduction of oxidative stress.[11]

Protocol 3.2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Culture & Treatment: Plate and treat SH-SY5Y cells with the hit compound and toxin as described in Protocol 3.1.1.

  • Probe Loading: After the treatment period, wash the cells with warm PBS. Add serum-free medium containing 10 µM of the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate). Incubate for 30 minutes at 37°C in the dark.[8]

  • Data Acquisition: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: A reduction in fluorescence intensity in compound-treated wells compared to toxin-only wells indicates a decrease in intracellular ROS, suggesting an antioxidant mechanism.

Key Signaling Pathways in Neuroprotection

Many neuroprotective agents derived from nicotinic acid agonists exert their effects by activating pro-survival intracellular signaling cascades.[12] The PI3K/Akt pathway is a central hub for promoting cell survival and inhibiting apoptosis.[10][13] Activation of cell surface receptors by a neuroprotective compound can trigger this cascade.

G Compound Neuroprotective Agent (Nicotinate Derivative) Receptor Cell Surface Receptor (e.g., nAChR α7) Compound->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates (via phosphorylation) Bad Bad Akt->Bad Inhibits (via phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Survival Cell Survival Bcl2->Survival Promotes Apoptosis Apoptosis (Cell Death) Caspase9->Apoptosis Initiates

Caption: The PI3K/Akt signaling pathway, a key mechanism for neuroprotection.

Conclusion

This compound serves as an outstanding starting point for the development of novel neuroprotective agents. Through straightforward and scalable chemical modifications, a diverse library of derivatives can be efficiently synthesized. By employing a tiered screening strategy—beginning with robust in vitro cell viability assays and progressing to targeted mechanistic studies—researchers can effectively identify and validate promising lead compounds. The protocols and strategies outlined in this guide provide a solid foundation for initiating a drug discovery program aimed at addressing the critical need for new therapies for neurodegenerative diseases.

References

The Strategic Role of Ethyl 5-hydroxy-2-methylnicotinate in the Synthesis of Cardiovascular Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Cardiovascular Medicine

The pyridine ring system is a cornerstone in the architecture of numerous therapeutic agents, particularly those targeting cardiovascular diseases.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in medicinal chemistry.[1] Within this class, Ethyl 5-hydroxy-2-methylnicotinate, a substituted pyridine derivative, emerges as a highly valuable and versatile building block for the synthesis of potent cardiovascular drugs. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key cardiovascular therapeutic agents. We will delve into the causality behind its use, provide detailed, field-proven protocols, and present data in a clear, accessible format.

The primary utility of this compound lies in its role as a precursor in the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that forms the core of many calcium channel blockers.[3][4][5] These drugs, such as amlodipine and nifedipine, are widely prescribed for the management of hypertension and angina.[6][7] The substituents on the this compound molecule—the ethyl ester, the hydroxyl group, and the methyl group—can be strategically manipulated to influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Application in the Synthesis of Dihydropyridine Calcium Channel Blockers

The 1,4-dihydropyridine (DHP) scaffold is the pharmacophore responsible for the calcium channel blocking activity of drugs like amlodipine and nifedipine.[6][8] The Hantzsch synthesis provides a convergent and efficient route to this core structure.[9][10] this compound can be envisioned as a key component in a modified Hantzsch reaction for the synthesis of novel DHP analogues.

Causality of Experimental Choices in Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[5][9] The use of a pre-functionalized pyridine derivative like this compound offers a strategic advantage by introducing desired substituents at specific positions on the resulting dihydropyridine ring from the outset.

The hydroxyl group at the 5-position can serve as a handle for further functionalization, potentially influencing the drug's solubility, metabolic stability, and receptor binding affinity. The methyl group at the 2-position and the ethyl ester at the 3-position are crucial for establishing the correct stereochemistry and electronic environment for optimal calcium channel antagonism.

Visualizing the Hantzsch Synthesis Workflow

The following diagram illustrates the general workflow of a Hantzsch-type synthesis that could incorporate a substituted nicotinate like this compound.

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde) Condensation One-Pot Condensation (Hantzsch Reaction) Aldehyde->Condensation Nicotinate This compound (or similar β-enamino ester) Nicotinate->Condensation Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Condensation DHP 1,4-Dihydropyridine Derivative Condensation->DHP

Caption: General workflow of the Hantzsch dihydropyridine synthesis.

Protocol 1: Synthesis of a 1,4-Dihydropyridine Scaffold via a Modified Hantzsch Reaction

This protocol provides a representative, self-validating method for the synthesis of a 1,4-dihydropyridine derivative, illustrating how a substituted nicotinate could be employed. This serves as a foundational procedure that can be adapted for the synthesis of various amlodipine or nifedipine analogues.

Materials:

  • Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde) (10 mmol)

  • This compound (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Drying: Dry the purified product under vacuum.

Data Presentation:

ParameterExpected Value
Reaction Time 4-8 hours
Yield 60-80% (typical)
Appearance Crystalline solid
Purity (by HPLC) >98% after recrystallization

Application in the Synthesis of Nebivolol Precursors

While the primary application of nicotinate derivatives is in DHP synthesis, the versatile reactivity of the pyridine ring opens possibilities for its use in constructing other complex cardiovascular drugs like Nebivolol. Nebivolol is a highly selective β1 adrenergic receptor antagonist with a unique nitric oxide-potentiating vasodilatory effect.[11] Its structure is significantly different from the DHPs, featuring two chromane rings.

The synthesis of Nebivolol is a multi-step process often involving the coupling of two distinct chromane-based fragments.[11][12] While a direct role for this compound in the mainstream synthesis of Nebivolol is not prominently documented, its functionalities could be leveraged in the synthesis of specialized intermediates. For instance, the pyridine ring could be hydrogenated to a piperidine ring, and the hydroxyl and ester groups could be used as synthetic handles for chain elongation or coupling reactions.

Visualizing a Hypothetical Synthetic Logic for a Nebivolol Fragment

This diagram illustrates a conceptual pathway where a functionalized pyridine could be transformed into a key intermediate for more complex drug structures.

Nebivolol_Fragment_Logic Start This compound Step1 Ring Hydrogenation Start->Step1 Intermediate1 Substituted Piperidine Derivative Step1->Intermediate1 Step2 Side Chain Modification (using -OH and -COOEt) Intermediate1->Step2 Intermediate2 Elongated Piperidine Intermediate Step2->Intermediate2 Step3 Coupling Reaction Intermediate2->Step3 Product Fragment for Complex Cardiovascular Drug Synthesis Step3->Product

Caption: Conceptual pathway for elaborating a pyridine precursor.

Protocol 2: General Procedure for the Reduction of the Pyridine Ring

This protocol outlines a standard procedure for the catalytic hydrogenation of a pyridine ring, a key transformation that would be necessary to convert this compound into a piperidine derivative for further elaboration.

Materials:

  • This compound (10 mmol)

  • Methanol (50 mL)

  • Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (10 mol%)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reactor Setup: In the reaction vessel of a hydrogenation apparatus, dissolve this compound (10 mmol) in methanol (50 mL).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO2 or Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Data Presentation:

ParameterExpected Value
Hydrogen Pressure 50-100 psi
Reaction Time 12-24 hours
Yield >90% (typical)
Appearance Oil or solid
Purity (by GC-MS) >95%

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile starting material in the synthesis of cardiovascular drugs. Its pre-functionalized pyridine core makes it an ideal candidate for the construction of 1,4-dihydropyridine calcium channel blockers through the robust Hantzsch synthesis. Furthermore, the reactivity of its pyridine ring and its functional groups offer significant potential for its application in the synthesis of more complex drug scaffolds. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this important synthetic building block in the ongoing quest for novel and more effective cardiovascular therapies.

References

  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023). National Institutes of Health. Available at: [Link]

  • Bladen, C., et al. (2014). Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity. Pflugers Archiv : European journal of physiology, 466(7), 1355–1363. Available at: [Link]

  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. (2010). The Scipub. Available at: [Link]

  • Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education. Available at: [Link]

  • Method for preparing amlodipine. (2007). Google Patents.
  • Synthesis of Amlodipine 1,4-Dihydropyridines are often synthesized via... (2020). ResearchGate. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Amlodipine Using Aza Diels-Alder Reaction. (2002). ResearchGate. Available at: [Link]

  • Synthesis Methods of Calcium Channel Blockers: A Review. (2024). Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 15, 4289–4338. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some new amlodipine derivatives. (2017). Zanco Journal of Medical Sciences. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation of intermediates for the synthesis of dihydropyridine calcium channel blockers. (2011). Google Patents.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Available at: [Link]

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. (2013). Der Pharma Chemica. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. Available at: [Link]

  • Nebivolol synthesis method and intermediate compound thereof. (2018). Google Patents.
  • SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Process for the preparation of nebivolol. (2012). Google Patents.
  • Preparation of nebivolol. (2011). Google Patents.
  • Synthesis of high-purity amlodipine besylate. (2009). Patsnap. Available at: [Link]

  • INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. (2001). Google Patents.
  • Process for the preparation of epoxides as intermediates for the synthesis of nebivolol. (2013). Google Patents.
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). ResearchGate. Available at: [Link]

  • Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use. (2003). Google Patents.
  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. (2022). Google Patents.
  • Process for determining the purity of amlodipine. (2005). Google Patents.
  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (2023). National Genomics Data Center. Available at: [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. (2013). Semantic Scholar. Available at: [Link]

  • Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. (2022). National Institutes of Health. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-stage experimental protocol for the synthesis of Ethyl 5-hydroxy-2-methylnicotinate, a valuable heterocyclic building block.[1][2] The methodology is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, procedural safety, and high-yield synthesis. The protocol first details the preparation of the key intermediate, Ethyl 3-aminocrotonate, followed by its subsequent cyclocondensation to form the target pyridone structure. Each step is explained with a focus on the underlying chemical principles to ensure reproducibility and facilitate troubleshooting.

Introduction and Scientific Principle

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a pyridone tautomer, provides a versatile scaffold for further functionalization. The synthesis of such substituted pyridines is a cornerstone of heterocyclic chemistry.

The protocol outlined herein employs a robust and well-documented strategy based on the principles of the Hantzsch pyridine synthesis.[3][4][5] While the classic Hantzsch reaction is a multi-component condensation, this protocol adapts the core principles into a controlled, two-stage process.

  • Stage 1: Enamine Synthesis. The synthesis begins with the formation of an enamine, Ethyl 3-aminocrotonate, from the reaction of Ethyl acetoacetate with an ammonia source.[6] This intermediate is stable and can be isolated, providing a clean starting point for the subsequent cyclization.

  • Stage 2: Cyclocondensation. The enamine intermediate is then reacted with a malonate derivative in a base-catalyzed cyclocondensation reaction. This step constructs the pyridine ring. The choice of diethyl malonate and a strong base like sodium ethoxide facilitates the formation of the 5-hydroxy (or its keto tautomer, a pyridone) functionality directly on the heterocyclic core.

This approach offers excellent control over the reaction, leading to a high-purity final product.

Reaction Mechanism Overview

The core of the synthesis lies in the final cyclocondensation step. The mechanism proceeds as follows:

  • Base-Catalyzed Deprotonation: The strong base (ethoxide) deprotonates the α-carbon of diethyl malonate, forming a reactive enolate.

  • Michael Addition: The enamine (Ethyl 3-aminocrotonate) acts as a Michael donor, attacking one of the carbonyl groups of the diethyl malonate. However, a more accurate depiction involves the nucleophilic nitrogen of the enamine attacking a carbonyl of the malonate, followed by intramolecular cyclization.

  • Intramolecular Cyclization & Condensation: The newly formed intermediate undergoes an intramolecular condensation reaction, where the terminal amino group attacks the remaining ester carbonyl.

  • Elimination & Tautomerization: A molecule of ethanol is eliminated, leading to the formation of the six-membered ring. The resulting intermediate rapidly tautomerizes to the more stable pyridone form to yield the final product.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis. All reagents should be of analytical grade or higher.

ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
Stage 1 Reagents
Ethyl acetoacetateC₆H₁₀O₃130.14141-97-9Flammable, Irritant
Ammonium AcetateC₂H₇NO₂77.08631-61-8Irritant
MethanolCH₄O32.0467-56-1Flammable, Toxic
Stage 2 Reagents
Ethyl 3-aminocrotonateC₆H₁₁NO₂129.16626-34-6Skin/Eye Irritant[7]
Diethyl malonateC₇H₁₂O₄160.17105-53-3Irritant
Sodium metalNa22.997440-23-5Highly Reactive, Corrosive
Absolute EthanolC₂H₆O46.0764-17-5Highly Flammable
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, Toxic
Solvents & Other
Ethyl AcetateC₄H₈O₂88.11141-78-6Highly Flammable, Irritant
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 3-aminocrotonate (Intermediate)

This procedure outlines the reliable synthesis of the key enamine intermediate.[8]

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (26.0 g, 0.20 mol) and ammonium acetate (23.1 g, 0.30 mol).

  • Solvent Addition: Add 150 mL of methanol to the flask.

  • Reaction: Stir the mixture at room temperature (approx. 20-25°C) for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ethyl acetoacetate spot has disappeared.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting residue will be a mixture of the product and excess ammonium acetate. Add 100 mL of deionized water and 100 mL of ethyl acetate to the flask.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers.

    • Wash the combined organic phase with brine (saturated NaCl solution, 2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 3-aminocrotonate as a yellowish liquid. The product is often used in the next step without further purification. Expected yield is typically high (85-95%).

Part B: Synthesis of this compound

This stage involves the critical cyclocondensation reaction to form the target molecule. Extreme caution must be exercised when handling sodium metal.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide:

    • Causality: A strong base is required to deprotonate the diethyl malonate, initiating the reaction. Freshly prepared sodium ethoxide is highly effective.

    • In a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 250 mL of absolute ethanol.

    • Carefully add sodium metal (4.6 g, 0.20 mol), cut into small pieces, to the ethanol in portions under a nitrogen atmosphere. The reaction is highly exothermic and produces flammable hydrogen gas. Ensure the addition rate is controlled to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.

  • Addition of Reactants:

    • To the freshly prepared sodium ethoxide solution, add Ethyl 3-aminocrotonate (25.8 g, 0.20 mol) dropwise via the dropping funnel.

    • Following this, add diethyl malonate (32.0 g, 0.20 mol) dropwise to the stirred mixture.

  • Cyclocondensation Reaction:

    • Causality: Heating under reflux provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps.[9]

    • Heat the reaction mixture to reflux using a heating mantle and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Reaction Work-up and Precipitation:

    • After the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.

    • Causality: Acidification neutralizes the basic reaction mixture and protonates the product, causing the hydroxyl-containing compound to precipitate from the solution.

    • Slowly and carefully add the reaction mixture to 500 mL of ice-cold water.

    • Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the pH is approximately 4-5. A solid precipitate will form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.

    • Causality: Recrystallization is a purification technique used to remove impurities that are soluble in the hot solvent but less soluble at colder temperatures, yielding a highly pure crystalline product.

    • Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization:

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C.

    • The final product, this compound, should be a white to off-white crystalline solid.

    • Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Product Synthesis A1 Ethyl Acetoacetate + Ammonium Acetate A2 Reaction in Methanol (20-24h at RT) A1->A2 A3 Rotary Evaporation A2->A3 A4 Aqueous Work-up (EtOAc Extraction) A3->A4 A5 Drying & Concentration A4->A5 A6 Intermediate: Ethyl 3-aminocrotonate A5->A6 B2 Add Intermediate (A6) + Diethyl Malonate A6->B2 B1 Prepare Sodium Ethoxide (Na in Absolute EtOH) B1->B2 B3 Reflux Reaction (6-8h) B2->B3 B4 Acidic Work-up (HCl) & Precipitation B3->B4 B5 Vacuum Filtration B4->B5 B6 Recrystallization (EtOH/Water) B5->B6 B7 Final Product: This compound B6->B7

Caption: Experimental workflow for the synthesis of this compound.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

  • Sodium Metal: Handle only under an inert atmosphere or in a dry solvent. Never allow contact with water. Quench any residual sodium carefully with isopropanol followed by ethanol.

  • Flammable Solvents: All operations involving flammable solvents (Ethanol, Methanol, Ethyl Acetate) must be conducted in a certified chemical fume hood, away from ignition sources.

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium ethoxide are highly corrosive. Handle with extreme care to avoid skin and eye contact.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal. Follow all institutional and local environmental regulations for chemical waste disposal.

References

  • Vertex AI Search Grounding API. (n.d.). Hantzsch pyridine synthesis.
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.). Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • Vertex AI Search Grounding API. (2025). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)
  • Vertex AI Search Grounding API. (n.d.). Hantzsch Pyridine Synthesis | PDF - Scribd.
  • Vertex AI Search Grounding API. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC - NIH.
  • Vertex AI Search Grounding API. (n.d.). Hantzsch pyridine synthesis - Wikipedia.
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.). This compound | C9H11NO3 | CID 68271645 - PubChem - NIH.
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.). (48)
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.). Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem - NIH.
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (2023).
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.).
  • Vertex AI Search Grounding API. (n.d.). Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure.

Sources

Application Note: Quantitative Analysis of Ethyl 5-hydroxy-2-methylnicotinate using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-hydroxy-2-methylnicotinate is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. Its structural similarity to nicotinic acid and its esters suggests potential applications in various fields, necessitating a robust and reliable analytical method for its quantification in diverse matrices. This application note presents a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound.

The choice of HPLC-MS/MS is predicated on its superior sensitivity and specificity, which are crucial for distinguishing the analyte from structurally related compounds and complex matrix components.[1][2] The principles of this technique allow for the separation of the analyte via liquid chromatography followed by its detection based on its unique mass-to-charge ratio (m/z), ensuring high confidence in the analytical results.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 60390-47-8[3]

  • Molecular Formula: C9H11NO3

  • Molecular Weight: 181.19 g/mol

Experimental Workflow

The analytical workflow for the quantification of this compound is a multi-step process designed to ensure accuracy and reproducibility. The key stages include sample preparation, HPLC separation, and MS/MS detection and quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction or SPE Spike_IS->Extraction Dry_Reconstitute Evaporation & Reconstitution Extraction->Dry_Reconstitute HPLC_Injection HPLC Injection Dry_Reconstitute->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall experimental workflow for the quantification of this compound.

Protocol: HPLC-MS/MS Method

This protocol is a robust starting point and may require optimization based on the specific matrix and instrumentation.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4 (if available) or a structurally similar compound.

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (ACS grade or higher)

  • Sodium hydroxide (for pH adjustment)

Standard and Sample Preparation

2.1. Standard Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in the reconstitution solvent (see below).

2.2. Sample Preparation (from a biological matrix, e.g., plasma)

The following is a general liquid-liquid extraction (LLE) protocol. Solid-phase extraction (SPE) may also be a suitable alternative.

  • Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 50 µL of 0.1 M Sodium Hydroxide to basify the sample.

  • Add 600 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see HPLC conditions).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC and Mass Spectrometry Conditions

The following conditions are based on methods for similar nicotinate derivatives and should serve as a validated starting point.[4][5]

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas (CAD) Medium
MRM Transitions To be determined by infusion of the standard. Predicted: Q1 m/z 182.1 -> Q3 fragments

Rationale for Parameter Selection:

  • Reversed-Phase C18 Column: Provides good retention and separation for moderately polar small molecules like this compound.

  • Formic Acid in Mobile Phase: Aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.[5]

  • Gradient Elution: Allows for efficient elution of the analyte while ensuring that any potential matrix interferences are separated.

  • Positive ESI Mode: The pyridine nitrogen in the analyte's structure is readily protonated, making positive mode detection highly sensitive.[4]

Method Validation

To ensure the reliability of the analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration. A linear regression should yield a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification).[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.

Example Validation Data Summary:

Parameter Result Acceptance Criteria
Linearity (r²) 0.998≥ 0.99
LLOQ 1 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Accuracy (QC) 95.2% - 104.5%85% - 115%
Precision (QC, %CV) < 8%< 15%

Data Analysis and Quantification

The quantification of this compound is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by performing a linear regression on the calibration standards. The concentration of the analyte in unknown samples is then calculated from their peak area ratios using the regression equation.

Quantification_Logic data Peak Area (Analyte) Peak Area (IS) ratio Peak Area Ratio (Analyte / IS) data:f0->ratio data:f1->ratio calibration Calibration Curve y = mx + c y = Peak Area Ratio x = Concentration ratio->calibration:head concentration Calculated Concentration calibration->concentration

Caption: Logical flow for the calculation of analyte concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound using HPLC-MS/MS. The proposed method is sensitive, selective, and based on established principles for the analysis of related compounds. Proper method validation is essential to ensure the generation of reliable and accurate data for research and development applications.

References

  • Bhat, S. A., et al. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 10(10), e0139902. [Link]

  • Abu-Qare, A. W., & Abou-Donia, M. B. (2005). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Journal of Chromatography B, 829(1-2), 123-135. [Link]

  • Restek Corporation. (n.d.). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(3-4), 895-902. [Link]

Sources

Comprehensive Analysis of Ethyl 5-hydroxy-2-methylnicotinate: Validated HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and step-by-step protocols for the robust analysis of Ethyl 5-hydroxy-2-methylnicotinate, a key heterocyclic building block. Recognizing the diverse needs of researchers and drug development professionals, we present two orthogonal and validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for direct quantification and purity analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive identification and quantification, incorporating a necessary derivatization step. The causality behind experimental choices, from mobile phase selection to the rationale for derivatization, is thoroughly explained to ensure technical accuracy and facilitate method transfer.

Introduction: The Analytical Imperative for a Versatile Building Block

This compound (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ) is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceutical compounds, making them crucial intermediates.[3][4] Accurate and reliable analytical methods are therefore paramount for ensuring the quality, purity, and concentration of such intermediates during synthesis, process development, and quality control.

This guide addresses the analytical challenges and solutions for this compound, focusing on two gold-standard techniques:

  • HPLC-UV: Ideal for routine purity testing and quantification due to the analyte's aromatic structure, which imparts strong UV absorbance.[5]

  • GC-MS: Offers superior specificity and sensitivity, but requires chemical modification (derivatization) to overcome the analyte's inherent polarity and low volatility.[6][7]

Method 1: Reversed-Phase HPLC for Direct Quantification

Principle and Method Rationale

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the chosen method for direct analysis. The analyte possesses moderate polarity due to its hydroxyl group and pyridine nitrogen, alongside non-polar regions (ethyl and methyl groups).[1] This amphiphilic nature makes it well-suited for separation on a non-polar stationary phase, such as C18.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile) provides a robust separation window. Critically, the aqueous phase is acidified with a low concentration of formic acid. The analyte contains a basic pyridine nitrogen (pKa ≈ 5-6 for similar structures).[3][4] In an acidic mobile phase (pH < pKa), this nitrogen is protonated, which prevents peak tailing and ensures sharp, symmetrical peaks and reproducible retention times.

  • Detection: The pyridine ring is an excellent chromophore. UV detection at 254 nm, a common wavelength for aromatic compounds, provides high sensitivity for this analyte.[5][8]

HPLC Application Note & Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Instrument Standard HPLC System with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 90% B over 10 minutes; Hold at 90% B for 2 minutes; Return to 10% B over 1 minute; Equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Detailed Experimental Protocol (HPLC)

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile and water[9]

  • Formic acid (reagent grade)

  • 0.2 µm or 0.45 µm syringe filters (e.g., PTFE or Nylon)[10]

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10, Mobile Phase A:B).

3. Sample Preparation:

  • Accurately weigh the sample material and dissolve it in acetonitrile to achieve an estimated final concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates and protect the column.[10][11][12]

4. System Suitability Testing (SST):

  • Before sample analysis, inject a mid-range standard (e.g., 25 µg/mL) five times.

  • The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

5. Analytical Procedure:

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples.

  • Inject a standard after every 10-15 sample injections to verify system stability.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weighing B Dissolution (Acetonitrile) A->B C Serial Dilution (for Standards) B->C D Filtration (0.2 µm) B->D C->D E HPLC Injection D->E F C18 Column Separation E->F G UV Detection (254 nm) F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification & Purity Assessment J->K

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: GC-MS for Sensitive and Specific Analysis

Principle and Method Rationale

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[13] However, this compound contains a polar hydroxyl (-OH) group, which leads to poor chromatographic behavior (e.g., peak tailing) and potential thermal degradation in the hot GC inlet.[6]

Causality of Experimental Choices:

  • Derivatization: To overcome these limitations, a chemical derivatization step is essential.[7][14] Silylation is the most effective and widely used technique for this purpose.[13] It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[14] This process dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[6] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, a highly effective silylating reagent.[15]

  • Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane (HP-5ms or equivalent) column is chosen. This is a robust, general-purpose phase that provides excellent separation for a wide variety of derivatized compounds.[16][17]

  • Detection: Mass spectrometry provides unparalleled specificity. Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is employed to monitor specific, high-abundance ions, which significantly enhances sensitivity and selectivity by filtering out matrix noise.[16]

GC-MS Application Note & Protocol

This protocol includes the critical derivatization step required to achieve reliable results.

Table 2: GC-MS Method Parameters

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometric Detector
Derivatization Reagent BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM for quantification (ions to be determined from standard)
Detailed Experimental Protocol (GC-MS)

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • GC vials with inserts and PTFE-lined caps

2. Derivatization and Standard/Sample Preparation:

  • Prepare a stock solution of the standard in anhydrous pyridine or acetonitrile (e.g., 1 mg/mL).

  • For each standard and sample, place an aliquot (e.g., 100 µL) containing the analyte into a GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial as silylating reagents are moisture-sensitive.[13]

  • Add 100 µL of anhydrous pyridine or acetonitrile to reconstitute the dried residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[14]

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

3. Analytical Procedure:

  • Inject the derivatized standards to confirm the retention time of the TMS-derivative and identify characteristic ions for SIM mode analysis. The molecular ion (M+) and major fragment ions should be selected.

  • Once SIM ions are established, create a calibration curve using the derivatized standards.

  • Inject the derivatized samples for analysis.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Sample/ Standard B Evaporate to Dryness (Nitrogen Stream) A->B C Add Solvent & BSTFA Reagent B->C D Heat at 70°C for 30 min C->D E Cool to Room Temp D->E F GC Injection E->F G HP-5ms Column Separation F->G H EI Ionization & Mass Analysis G->H I Data Acquisition (Scan/SIM) H->I J Spectral Identification I->J K Peak Integration (SIM) J->K L Quantification K->L

Caption: Workflow for GC-MS analysis of this compound via silylation.

Conclusion

The two validated methods presented herein provide a comprehensive analytical toolkit for researchers and drug development professionals working with this compound. The HPLC-UV method offers a direct, robust, and straightforward approach for routine analysis and purity assessment. For applications requiring higher sensitivity and definitive structural confirmation, the GC-MS method with prior silylation is superior. The choice between these methods should be guided by the specific analytical requirements, such as sample matrix complexity, required detection limits, and the need for orthogonal verification.

References

  • Benchchem. Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Hawach.
  • Organomation.
  • Chrom Tech, Inc.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
  • Regis Technologies.
  • Supelco.
  • LabRulez LCMS. Analysis of Pyridine.
  • Sartorius. Sample Prep for Analytical Quality Control.
  • Journal of Experimental Botany. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS.
  • Defense Technical Information Center.
  • PubChem, National Institutes of Health.
  • Food Research.
  • CNKI.
  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Semantic Scholar. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • analytics-shop.com.

Sources

Purification techniques for "Ethyl 5-hydroxy-2-methylnicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Ethyl 5-hydroxy-2-methylnicotinate

This document serves as a detailed guide for researchers, medicinal chemists, and process development scientists on the effective purification of this compound. As a key heterocyclic building block in the synthesis of various pharmacologically active agents, its purity is paramount for the reliability and reproducibility of subsequent research and development activities. This guide provides an in-depth analysis of purification strategies, complete with step-by-step protocols and the scientific rationale behind methodological choices.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust purification strategy. These properties dictate the choice of solvents and techniques for optimal separation from potential impurities.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
IUPAC Name ethyl 5-hydroxy-2-methylpyridine-3-carboxylatePubChem[1]
CAS Number 60390-47-8PubChem[1][2][3]
Appearance Expected to be a solid at room temperatureInferred from structure
Predicted XLogP3 1.1PubChem[1]
Hydrogen Bond Donors 1 (the hydroxyl group)PubChem[1]
Hydrogen Bond Acceptors 3 (ester oxygen, carbonyl oxygen, pyridine nitrogen)PubChem[1]

The presence of both a polar hydroxyl group and a moderately non-polar ethyl ester group gives the molecule an intermediate polarity. This amphiphilic character allows for tailored purification strategies using a range of solvent systems.

Understanding Potential Impurities

The purity of the final compound is only as good as the removal of process-related impurities. Synthetic routes for nicotinate esters often involve multi-step reactions where unreacted starting materials, by-products, or isomers can contaminate the crude product.[4][5]

Common Impurities May Include:

  • Starting Materials: Incomplete conversion during the synthesis can leave residual starting materials.

  • Positional Isomers: During the formation of the pyridine ring, other isomers may form in minor quantities.

  • Hydrolysis Products: The ester group can be susceptible to hydrolysis back to the corresponding carboxylic acid (5-hydroxy-2-methylnicotinic acid), especially in the presence of acid or base with moisture.[6]

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be carried through.

Identifying the likely impurities is crucial for selecting a purification technique with the appropriate selectivity.

Purification Methodologies: Protocols and Rationale

Based on the compound's properties, two primary methods are recommended: Flash Column Chromatography for comprehensive separation and Recrystallization for high-purity polishing.

Workflow for Purification and Analysis

The overall process from a crude sample to a validated pure compound follows a logical sequence of purification and analysis.

G cluster_0 Purification Stage cluster_1 Analysis & Validation Stage Crude Product Crude Product Select Method Select Method Crude Product->Select Method Assess Impurity Profile Flash Chromatography Flash Chromatography Select Method->Flash Chromatography Complex Mixture Recrystallization Recrystallization Select Method->Recrystallization High Purity Polish Purified Fractions Purified Fractions Flash Chromatography->Purified Fractions Final Compound Final Compound Recrystallization->Final Compound Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Purified Fractions->Purity Check (TLC/HPLC) In-process Control Combine Pure Fractions Combine Pure Fractions Purity Check (TLC/HPLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Solvent Removal->Final Compound Final QC Final QC Final Compound->Final QC NMR, HPLC, GC

Caption: General workflow for purification and analysis.

A. Flash Column Chromatography

This is the most versatile and widely applicable method for purifying this compound from a complex mixture of impurities. The technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase. Given the compound's polarity, silica gel is an excellent choice for the stationary phase.

Protocol:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Equilibrate the column with the starting mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often results in better resolution.

  • Elution:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity. A common gradient is Ethyl Acetate (EtOAc) in Hexane. For nicotinate derivatives, a gradient of 10% to 60% EtOAc in Hexane is a good starting point.[7]

    • The more polar hydroxyl group on the target molecule means it will adhere more strongly to the silica than non-polar impurities, which will elute first.

    • Maintain a constant flow rate for consistent separation.

  • Fraction Collection & Analysis:

    • Collect fractions of equal volume throughout the elution process.

    • Monitor the separation using Thin-Layer Chromatography (TLC). Spot fractions onto a TLC plate and elute with the same or a slightly more polar solvent system used for the column.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

G start Crude Sample prep_col 1. Prepare Silica Column start->prep_col load_sample 2. Load Sample (Dry or Wet) prep_col->load_sample elute 3. Elute with Solvent Gradient load_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze analyze->collect Continue Elution combine 6. Combine Pure Fractions analyze->combine Separation Complete evap 7. Solvent Evaporation combine->evap end Pure Compound evap->end

Caption: Step-by-step workflow for flash column chromatography.

B. Recrystallization

Recrystallization is an excellent technique for achieving high purity if the crude material is already relatively clean (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound crystallizes out, leaving impurities behind in the solution.

Protocol:

  • Solvent Screening:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of the crude product in various solvents. Good candidates include:

      • Single Solvents: Ethanol, Isopropanol, Ethyl Acetate.

      • Solvent Pairs: Ethyl Acetate/Hexane, Ethanol/Water, Toluene/Hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under a vacuum to remove all traces of solvent.

Purity Assessment and Quality Control

Post-purification analysis is a mandatory step to validate the success of the procedure and quantify the purity of the final product.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. A single spot on the TLC plate (visualized by UV and stains) is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method using a C18 column with a water/acetonitrile or water/methanol gradient is typically effective for this class of compounds.[8][9] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the compound and can detect impurities that may not be visible by other methods. The absence of signals corresponding to starting materials or by-products in the ¹H and ¹³C NMR spectra confirms high purity.[7]

  • Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is a powerful technique for assessing purity and detecting residual solvents.[4][10]

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Aladdin Scientific. This compound, min 98%, 100 mg. Available at: [Link]

  • PubChem. Ethyl Nicotinate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 2-methylnicotinate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Google Patents. CN116621810A - Process for preparing 2-methyl nicotine.
  • SIELC Technologies. Ethyl 2-methylnicotinate. Available at: [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]

  • PDF Host. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

Sources

The Versatile Scaffold: Ethyl 5-hydroxy-2-methylnicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic systems, the substituted pyridine core has consistently demonstrated its value as a "privileged structure," capable of interacting with a diverse range of biological targets. Within this esteemed class of compounds, Ethyl 5-hydroxy-2-methylnicotinate has emerged as a particularly versatile and valuable building block. Its trifunctional nature—a nucleophilic hydroxyl group, an ester moiety amenable to derivatization, and a pyridine ring that can be further functionalized—provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and targeted protein degraders. Detailed, field-proven protocols for key synthetic transformations are also presented to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 60390-47-8[2]
Appearance Off-white to pale yellow solidCommercially available
Purity Typically ≥98%[3]

The reactivity of this compound is dictated by its three primary functional groups:

  • 5-Hydroxyl Group: This phenolic hydroxyl group is a key site for modification. It can readily undergo O-alkylation (e.g., Williamson ether synthesis) to introduce a variety of side chains, a crucial step in modulating the biological activity and pharmacokinetic properties of the resulting molecules.

  • Ethyl Ester: The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This provides a convenient handle for introducing further diversity.

  • Pyridine Ring: The pyridine ring itself can be a site for further functionalization, although this is less common than derivatization of the hydroxyl and ester groups. The nitrogen atom can also act as a hydrogen bond acceptor, which is often a critical interaction in ligand-protein binding.

Application in the Synthesis of BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic regulators and have emerged as important targets in oncology and inflammatory diseases.[4][5] Several small molecule inhibitors of BET proteins have been developed, and the substituted pyridine scaffold is a common feature in many of these compounds.[6]

A recent patent application (WO2022015513A1) discloses the use of this compound as a key intermediate in the synthesis of potent BRD4 inhibitors. The synthetic strategy leverages the reactivity of the 5-hydroxyl group to introduce a side chain that is crucial for binding to the target protein.

BET_Inhibitor_Synthesis A This compound B Intermediate A (Ether derivative) A->B Williamson Ether Synthesis (Alkylation of 5-OH group) C Final BRD4 Inhibitor B->C Further synthetic steps (e.g., ester hydrolysis, amide coupling)

Caption: Synthetic route to BRD4 inhibitors.

Application in Targeted Protein Degradation: A PROTAC Building Block

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[7][8] A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two.

The classification of this compound as a "Protein Degrader Building Block" by commercial suppliers highlights its utility in this cutting-edge field.[3] The substituted pyridine core can serve as a versatile scaffold for the construction of PROTACs, where the various functional groups can be used to attach the target-binding ligand, the E3 ligase ligand, and to modulate the properties of the linker.

PROTAC_Structure cluster_0 Ternary Complex Formation PROTAC Target Binding Ligand Linker E3 Ligase Ligand Target Protein Target Protein PROTAC:f0->Target Protein Binds to E3 Ligase E3 Ligase PROTAC:f2->E3 Ligase Recruits

Sources

Application Note & Protocols: Strategic Derivatization of Ethyl 5-hydroxy-2-methylnicotinate for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 5-hydroxy-2-methylnicotinate, a substituted pyridine derivative, presents a compelling starting point for drug discovery campaigns. Its structure incorporates three key functional groups amenable to chemical modification: a phenolic hydroxyl group, an ethyl ester, and the pyridine ring itself. This strategic arrangement of functionalities allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide for the derivatization of this compound. We will delve into the rationale behind specific derivatization strategies, provide detailed, field-tested protocols for the synthesis of a diverse library of analogs, and outline robust methodologies for their subsequent biological screening. The overarching goal is to equip researchers with the knowledge and practical tools to unlock the therapeutic potential of this versatile scaffold.

The Strategic Imperative for Derivatization

The parent molecule, this compound, possesses inherent structural features that can be strategically modified to enhance its biological activity and drug-like properties. The primary sites for derivatization are the 5-hydroxyl and the 3-ethyl ester groups.

  • The 5-Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and can be a site for metabolic modification in vivo. Derivatization at this position can modulate the molecule's acidity, lipophilicity, and metabolic stability. For instance, etherification or esterification can mask the polar hydroxyl group, potentially improving cell membrane permeability. Furthermore, the introduction of different substituents can explore new interactions within a biological target's binding pocket. The concept of bioisosteric replacement is particularly relevant here, where the phenol can be substituted with other groups to improve properties while maintaining biological activity.[4][5][6]

  • The 3-Ethyl Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization, such as amide bond formation. Carboxylic acids and their bioisosteres are common functionalities in drugs, often involved in critical binding interactions with biological targets.[4][7][8] Converting the ester to a series of amides, for example, introduces a diverse range of substituents that can probe the steric and electronic requirements of a target protein.

The following diagram illustrates the primary points of derivatization on the core scaffold:

Derivatization_Strategy cluster_scaffold Core Scaffold This compound This compound 5-Hydroxyl Group 5-Hydroxyl Group This compound->5-Hydroxyl Group Etherification, Esterification, Bioisosteric Replacement 3-Ethyl Ester Group 3-Ethyl Ester Group This compound->3-Ethyl Ester Group Hydrolysis, Amidation Pyridine Ring Pyridine Ring This compound->Pyridine Ring N-oxidation, Electrophilic Substitution (Advanced) Scaffold Scaffold

Caption: Primary sites for derivatization on the this compound scaffold.

Synthetic Protocols: Building a Diverse Chemical Library

The following protocols provide step-by-step instructions for the synthesis of representative derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted. Anhydrous solvents should be used where specified.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Purification: Purification of the final compounds should be performed by column chromatography on silica gel or by recrystallization.

  • Characterization: The structure and purity of all synthesized compounds should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1: Synthesis of 5-Methoxy-2-methylnicotinate (Etherification of the 5-Hydroxyl Group)

This protocol describes the methylation of the hydroxyl group, a common strategy to increase lipophilicity and block a potential site of metabolism.

Workflow Diagram:

Protocol_1 Start This compound Step1 Dissolve in Acetone Start->Step1 Step2 Add K2CO3 and Methyl Iodide Step1->Step2 Step3 Reflux for 4-6 hours Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Filter and Concentrate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End Ethyl 5-methoxy-2-methylnicotinate Step6->End

Caption: Workflow for the synthesis of Ethyl 5-methoxy-2-methylnicotinate.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (CH₃I, 1.5 eq).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 5-methoxy-2-methylnicotinate.

Protocol 2: Synthesis of 5-Hydroxy-2-methylnicotinic acid (Hydrolysis of the Ethyl Ester)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be used as a handle for further derivatization.

Workflow Diagram:

Protocol_2 Start This compound Step1 Dissolve in Ethanol/Water Start->Step1 Step2 Add NaOH (aq) Step1->Step2 Step3 Stir at 60°C for 2-3 hours Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Cool and Acidify with HCl Step4->Step5 Step6 Collect Precipitate by Filtration Step5->Step6 End 5-Hydroxy-2-methylnicotinic acid Step6->End

Caption: Workflow for the synthesis of 5-Hydroxy-2-methylnicotinic acid.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (1:1, 10 mL/mmol).

  • Add a solution of sodium hydroxide (NaOH, 2.0 eq) in water.

  • Heat the reaction mixture to 60°C and stir for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes with 1% acetic acid).

  • After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Hydroxy-2-methylnicotinic acid.

Protocol 3: Synthesis of N-Benzyl-5-hydroxy-2-methylnicotinamide (Amidation of the Carboxylic Acid)

This protocol details the coupling of the carboxylic acid intermediate with benzylamine to form an amide derivative.

Workflow Diagram:

Protocol_3 Start 5-Hydroxy-2-methylnicotinic acid Step1 Suspend in Anhydrous DMF Start->Step1 Step2 Add HATU, DIPEA, and Benzylamine Step1->Step2 Step3 Stir at room temperature overnight Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Quench with Water and Extract Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End N-Benzyl-5-hydroxy-2-methylnicotinamide Step6->End

Caption: Workflow for the synthesis of N-Benzyl-5-hydroxy-2-methylnicotinamide.

Step-by-Step Procedure:

  • To a suspension of 5-Hydroxy-2-methylnicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 10 minutes at room temperature, then add benzylamine (1.1 eq).

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC (e.g., 5% methanol in dichloromethane).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain N-Benzyl-5-hydroxy-2-methylnicotinamide.

Biological Screening Protocols

The synthesized library of this compound derivatives can be screened against a variety of biological targets. Below are example protocols for antimicrobial and anti-inflammatory screening.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria using the broth microdilution method.[9][10]

Workflow Diagram:

Protocol_4 Start Prepare Bacterial Inoculum Step1 Serially Dilute Compounds in 96-well Plate Start->Step1 Step2 Add Bacterial Suspension to Each Well Step1->Step2 Step3 Incubate at 37°C for 18-24 hours Step2->Step3 Step4 Add Resazurin Indicator Step3->Step4 Step5 Incubate for an Additional 2-4 hours Step4->Step5 Step6 Determine MIC (Lowest Concentration with No Color Change) Step5->Step6

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentration range should typically be from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. To aid visualization, a growth indicator such as resazurin can be added after the initial incubation.[9] A color change from blue to pink indicates bacterial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent Compound>128>128
Derivative 164128
Derivative 23264
.........
Ciprofloxacin0.50.25
Protocol 5: In Vitro Anti-inflammatory Activity Assay

This protocol measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12]

Workflow Diagram:

Protocol_5 Start Seed RAW 264.7 Cells in 96-well Plate Step1 Pre-treat Cells with Compounds for 1 hour Start->Step1 Step2 Stimulate with LPS (1 µg/mL) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Measure Nitrite Concentration using Griess Reagent Step4->Step5 Step6 Determine IC50 for NO Inhibition Step5->Step6

Caption: Workflow for the in vitro anti-inflammatory assay.

Step-by-Step Procedure:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Data Presentation:

CompoundNO Inhibition IC₅₀ (µM)Cell Viability (at IC₅₀)
Parent Compound>100>95%
Derivative 155.2>95%
Derivative 223.8>95%
.........
Dexamethasone5.7>95%

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of a diverse library of analogs. By systematically modifying the core scaffold and assessing the biological activity of the resulting compounds, researchers can gain valuable structure-activity relationship (SAR) insights. These insights will be instrumental in guiding the design of next-generation compounds with enhanced potency, selectivity, and drug-like properties. Further exploration could involve more advanced derivatization of the pyridine ring and screening against a broader range of biological targets, such as protein kinases, which are known to be modulated by pyridine-containing compounds.[13][14]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthig, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules, 27(12), 3898.
  • Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. (n.d.). Purdue e-Pubs.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2015). PubMed Central.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. (n.d.). Promega Corporation.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Antimicrobial Assays. (2024). Linnaeus Bioscience.
  • Singh, U. P., & Singh, P. (2020). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 11(7), 773-799.
  • Wesche, H., Xiao, S. H., & Young, S. W. (2005). High throughput screening for protein kinase inhibitors. Combinatorial chemistry & high throughput screening, 8(2), 105-118.
  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate.
  • Antimicrobial Peptide Discovery via High-Throughput Screening. (n.d.). Creative Biolabs.
  • Medicinal Uses of Pyridine Derivatives. (n.d.). Scribd.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. (2025). Benchchem.
  • This compound. (n.d.). PubChem.
  • The bioisosteric replacement of the phenol 102 with a carboxamide... (n.d.). ResearchGate.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Journal of Computer Aided Chemistry, Japan.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy.
  • Screening models for inflammatory drugs. (n.d.). Slideshare.
  • Nicotinic acid, its mechanism of action and pharmacological effects. (2019). ResearchGate.
  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate.
  • IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018). Vels Institute of Science, Technology & Advanced Studies.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). National Institutes of Health.
  • Nicotinic acid: an old drug with a promising future. (2007). PubMed Central.
  • This compound, min 98%, 100 mg. (n.d.). MilliporeSigma.
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. (1983). PubMed.
  • Nicotinic acid: pharmacological effects and mechanisms of action. (2008). PubMed.
  • This compound. (n.d.). Biotuva Life Sciences.
  • 85147-15-5|Ethyl 2-hydroxy-5-methylnicotinate|BLD Pharm. (n.d.). BLD Pharm.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2014). PubMed Central.
  • High-coverage identification of hydroxyl compounds based on pyridine derivatization-assisted liquid chromatography mass spectrometry. (2024). PubMed.
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. (2021). National Institutes of Health.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (2023). ResearchGate.
  • 5-Ethyl-2-methylpyridine. (2018). SIELC Technologies.
  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of enzyme inhibition and medicinal chemistry, 27(1), 69-77.
  • Ethyl 2-methylnicotinate. (n.d.). MedchemExpress.com.
  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2021). MDPI.
  • Ethyl 2-methylnicotinate. (n.d.). PubChem.
  • A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. (2013). PubMed.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Ethyl 5-hydroxy-2-methylnicotinate in Research

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of hydroxyl, methyl, and ethyl ester functionalities offers multiple points for further chemical modification. This versatility makes it a valuable intermediate in the development of novel therapeutics. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable three-step process. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for research and development.

I. Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of this compound can be efficiently achieved in three main stages, starting from the readily available 3,5-dimethylpyridine. This pathway is designed for scalability and employs well-established chemical transformations.

Synthesis_Pathway A 3,5-Dimethylpyridine B 5-Methylnicotinic Acid A->B Oxidation (KMnO4) C 5-Hydroxy-2-methylnicotinic Acid B->C Hydroxylation (Proposed: Fenton-like Reagent) D This compound C->D Esterification (Ethanol, H2SO4)

Caption: Proposed three-step synthesis of this compound.

II. Detailed Experimental Protocols

Step 1: Oxidation of 3,5-Dimethylpyridine to 5-Methylnicotinic Acid

Principle: This step involves the selective oxidation of one of the methyl groups of 3,5-dimethylpyridine to a carboxylic acid using a strong oxidizing agent, potassium permanganate. The reaction is performed in an aqueous medium under controlled temperature to favor the mono-oxidation product.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100 g of product)
3,5-Dimethylpyridine107.1587 g (0.81 mol)
Potassium Permanganate (KMnO4)158.03256 g (1.62 mol)
Water (deionized)18.022 L
Sulfuric Acid (concentrated)98.08As required for pH adjustment
Sodium bisulfite104.07As required for quenching

Protocol:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2 L of deionized water and 87 g of 3,5-dimethylpyridine. Stir the mixture to form a suspension.

  • Addition of Oxidant: Slowly add 256 g of potassium permanganate to the suspension in portions over 2-3 hours, while maintaining the reaction temperature between 30-40°C using a water bath.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 40°C for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration through a pad of celite. The filter cake should be washed with a small amount of hot water.

  • Quenching: The filtrate is then treated with a saturated solution of sodium bisulfite until the purple color of any remaining permanganate disappears.

  • Acidification and Isolation: The clear solution is cooled in an ice bath and acidified to pH 3-4 with concentrated sulfuric acid. The white precipitate of 5-methylnicotinic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydroxylation of 5-Methylnicotinic Acid

Principle: This step introduces a hydroxyl group onto the pyridine ring. While several methods exist for the hydroxylation of pyridine derivatives, a Fenton-like reaction is proposed here for its potential scalability. This method utilizes the in-situ generation of hydroxyl radicals from hydrogen peroxide and a ferrous salt. The regioselectivity of this reaction may require optimization.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100 g of product)
5-Methylnicotinic Acid137.14100 g (0.73 mol)
Ferrous Sulfate Heptahydrate (FeSO4·7H2O)278.0120 g (0.072 mol)
Hydrogen Peroxide (30% solution)34.01100 mL
Sulfuric Acid (concentrated)98.08As required for pH adjustment
Water (deionized)18.021.5 L

Protocol:

  • Reaction Setup: In a 3 L three-necked round-bottom flask, dissolve 100 g of 5-methylnicotinic acid in 1.5 L of deionized water. Adjust the pH to around 3 with concentrated sulfuric acid.

  • Addition of Catalyst: Add 20 g of ferrous sulfate heptahydrate to the solution and stir until it dissolves.

  • Hydroxylation: Slowly add 100 mL of 30% hydrogen peroxide to the reaction mixture dropwise over 1-2 hours, maintaining the temperature below 50°C.

  • Reaction Monitoring: The reaction progress can be monitored by HPLC to observe the formation of the hydroxylated product.

  • Work-up and Isolation: After the reaction is complete, the pH of the solution is carefully adjusted to around 5-6 with a suitable base (e.g., sodium carbonate). This may cause the precipitation of iron salts, which can be removed by filtration. The filtrate is then concentrated under reduced pressure to induce crystallization of the 5-hydroxy-2-methylnicotinic acid. The product is collected by filtration, washed with a small amount of cold water, and dried. Further purification may be necessary via recrystallization.

Step 3: Esterification to this compound

Principle: The final step is a classic Fischer esterification, where the carboxylic acid group of 5-hydroxy-2-methylnicotinic acid is converted to an ethyl ester using an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100 g of product)
5-Hydroxy-2-methylnicotinic Acid153.14100 g (0.65 mol)
Ethanol (absolute)46.07500 mL
Sulfuric Acid (concentrated)98.0810 mL
Sodium Bicarbonate (saturated solution)84.01As required for neutralization
Ethyl Acetate88.11For extraction
Anhydrous Sodium Sulfate142.04For drying

Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, suspend 100 g of 5-hydroxy-2-methylnicotinic acid in 500 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10 mL of concentrated sulfuric acid to the suspension while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC or HPLC.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: The residue is dissolved in water and neutralized carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. The aqueous layer is then extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

III. Process and Logic Visualization

Process_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Hydroxylation cluster_step3 Step 3: Esterification start1 3,5-Dimethylpyridine Water process1 Add KMnO4 (portion-wise) Control T = 30-40°C Stir for 4-6h start1->process1 workup1 Filter MnO2 Quench with NaHSO3 Acidify with H2SO4 Isolate 5-Methylnicotinic Acid process1->workup1 start2 5-Methylnicotinic Acid Water, H2SO4 (pH 3) workup1->start2 process2 process2 start2->process2 workup2 Adjust pH to 5-6 Filter iron salts Concentrate and crystallize Isolate 5-Hydroxy-2-methylnicotinic Acid process2->workup2 start3 5-Hydroxy-2-methylnicotinic Acid Ethanol workup2->start3 process3 Add H2SO4 (catalyst) Reflux for 6-8h start3->process3 workup3 Remove ethanol Neutralize with NaHCO3 Extract with Ethyl Acetate Dry and concentrate process3->workup3 purification Column Chromatography / Recrystallization Pure this compound workup3->purification

Caption: Detailed workflow for the scale-up synthesis of this compound.

IV. Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, the ethyl group of the ester (a quartet and a triplet), the methyl group on the ring, and the hydroxyl proton. The chemical shifts and coupling constants should be consistent with the structure.
¹³C NMR The spectrum should display the correct number of carbon signals, including those for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the pyridine ring.
High-Performance Liquid Chromatography (HPLC) HPLC analysis should be used to determine the purity of the final product. A single major peak should be observed under appropriate chromatographic conditions.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of C9H11NO3 (181.19 g/mol ).[2]

V. Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • 3,5-Dimethylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[3][4][5][6][7]

  • Potassium Permanganate: Strong oxidizer, may cause fire or explosion. Harmful if swallowed. Causes severe skin burns and eye damage.[8][9][10][11][12]

  • Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.[13][14][15]

  • Hydrogen Peroxide (30%): Oxidizer. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[16][17][18][19][20]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Manganese Dioxide: The manganese dioxide waste from Step 1 should be collected and disposed of as heavy metal waste.

  • Acidic and Basic Aqueous Waste: Neutralize acidic and basic aqueous solutions before disposal.

  • Organic Solvents: Collect all organic solvents in a designated waste container for proper disposal.

VI. Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete oxidation or over-oxidation.Monitor the reaction closely by TLC. Ensure the temperature is well-controlled. Adjust the amount of KMnO4 if necessary.
Difficulty in filtering MnO2 Fine precipitate of MnO2.Use a thick pad of celite for filtration. Washing with hot water can also help.
Low yield or multiple products in Step 2 Non-selective hydroxylation.Optimize the reaction conditions (temperature, concentration of reagents, pH). Consider alternative hydroxylation methods if regioselectivity is poor.
Incomplete esterification in Step 3 Insufficient reaction time or catalyst.Increase the reflux time. Ensure an adequate amount of sulfuric acid is used. Use a Dean-Stark trap to remove water if necessary.
Product is an oil and does not crystallize Impurities present.Purify the crude product by column chromatography before attempting crystallization.

VII. References

  • Material Safety Data Sheet: Sulfuric Acid. (2015, February 2). Retrieved from [Link]

  • Columbus Chemical Industries. (2022, April 18). Safety Data Sheet: Ethyl Alcohol, 80% (v/v). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Ethanol SOLVAGREEN® ≥90 %, denatured. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: sulphuric acid ... %. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: potassium permanganate. Retrieved from [Link]

  • Pro-Lab Diagnostics. SAFETY DATA SHEET Potassium Permanganate. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Ethyl alcohol 200 Proof MSDS. Retrieved from [Link]

  • Valudor Products. Safety Data Sheet: potassium permanganate. Retrieved from [Link]

  • Columbus Chemical. Safety Data Sheet: Ethyl Alcohol, 80% (v/v). Retrieved from [Link]

  • Haz-Map. 3,5-Dimethylpyridine - Hazardous Agents. Retrieved from [Link]

  • PubChem. 3,5-Dimethylpyridine. Retrieved from [Link]

  • Google Patents. (2017, May 24). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-hydroxy-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important pyridine derivative.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often plagued by issues of low yield, side-product formation, and purification difficulties. This guide will focus on the two most probable synthetic pathways and the common problems associated with each:

  • The Bohlmann-Rahtz Pyridine Synthesis: A classical approach to constructing the pyridine ring.

  • Diazotization of an Amino Precursor: A common method for introducing a hydroxyl group onto an existing pyridine ring.

We will explore the underlying chemical principles of these reactions, diagnose common problems, and provide actionable solutions to help you optimize your synthetic protocols.

Route 1: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for creating substituted pyridines. In the context of this compound, this would likely involve the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a cyclodehydration to yield the desired pyridine.[1][2][3]

Visualizing the Bohlmann-Rahtz Workflow

Bohlmann_Rahtz_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclodehydration Enamine Enamine (e.g., Ethyl 3-aminocrotonate) Intermediate Aminodiene Intermediate Enamine->Intermediate Condensation Ethynylketone Ethynylketone (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) Ethynylketone->Intermediate FinalProduct This compound Intermediate->FinalProduct Heat / Acid Catalyst

Caption: A simplified workflow of the two-step Bohlmann-Rahtz synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My yield of the aminodiene intermediate is low. What could be the cause?

A1: Low yields in the initial Michael addition step are often due to several factors:

  • Purity of Starting Materials: Enamines can be unstable and prone to decomposition, especially if they are not freshly prepared.

  • Reaction Conditions: The condensation reaction is sensitive to temperature and solvent. While often performed at elevated temperatures (e.g., 50°C), side reactions can occur if the temperature is too high or the reaction time is too long.

  • Equilibrium: The Michael addition can be reversible.

Troubleshooting Guide:

Symptom Potential Cause Recommended Solution
Low conversion to intermediateImpure or decomposed enamineUse freshly prepared or purified enamine. Store under inert atmosphere and at low temperature.
Suboptimal reaction temperatureScreen a range of temperatures (e.g., room temperature to 60°C) to find the optimal balance between reaction rate and stability.
Formation of multiple productsSide reactions (e.g., self-condensation of the enamine)Consider a lower reaction temperature or a shorter reaction time. Monitor the reaction closely by TLC or LC-MS.

Q2: The cyclodehydration step requires very high temperatures, leading to decomposition of my product. How can I mitigate this?

A2: The high temperature required for the thermal cyclodehydration is a significant drawback of the classical Bohlmann-Rahtz synthesis.[1] This is necessary to facilitate the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.

Troubleshooting Guide:

Symptom Potential Cause Recommended Solution
Product decomposition at high temperaturesThermal instability of the productAcid Catalysis: Introduce a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., zinc bromide) to catalyze the cyclodehydration at a lower temperature (e.g., 50-80°C).[2][4]
Solid Acid Catalyst: Use a solid acid catalyst like Amberlyst 15. This can facilitate the reaction under milder conditions and simplifies work-up, as the catalyst can be filtered off.[4]
Low yield despite high temperatureInefficient E/Z isomerizationEnsure sufficient thermal energy is provided, but for the minimum time necessary. Consider a higher boiling point solvent if reaction temperature is limited by the solvent.
Microwave-Assisted Synthesis: Employ microwave irradiation to rapidly heat the reaction mixture. This can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.

Q3: I am attempting a one-pot Bohlmann-Rahtz synthesis, but the yield is poor. What should I optimize?

A3: One-pot modifications of the Bohlmann-Rahtz synthesis, while efficient, require careful optimization. The conditions must be suitable for both the initial Michael addition and the subsequent cyclodehydration.

Troubleshooting Guide:

Symptom Potential Cause Recommended Solution
Low overall yieldCompeting side reactionsSolvent Choice: The solvent is critical. Protic solvents like ethanol can facilitate the reaction, but aprotic solvents may be necessary for certain substrates.
Incompatible reaction conditions for both stepsStepwise Temperature Profile: Start at a lower temperature suitable for the Michael addition, and then increase the temperature to induce cyclodehydration.
Decomposition of starting materials under acidic conditionsIf using an acid catalyst, ensure your starting materials are stable under those conditions. If not, consider a milder catalyst like Amberlyst 15.[4]

Route 2: Diazotization of Ethyl 5-amino-2-methylnicotinate

This route involves the conversion of a primary aromatic amine, Ethyl 5-amino-2-methylnicotinate, into a diazonium salt, which is then hydrolyzed to the desired 5-hydroxy product. While a common strategy for introducing hydroxyl groups, this reaction is notoriously sensitive.

Visualizing the Diazotization Workflow

Diazotization_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis Amine Ethyl 5-amino-2-methylnicotinate Diazonium Diazonium Salt Intermediate Amine->Diazonium Reagents NaNO2, HCl (aq) 0-5 °C Reagents->Diazonium FinalProduct This compound Diazonium->FinalProduct H2O, Heat

Caption: A simplified workflow for the synthesis via diazotization.

Frequently Asked Questions & Troubleshooting

Q1: My diazotization reaction mixture turns dark brown or black, and I get a low yield of the final product. What is happening?

A1: A dark coloration is a classic sign of diazonium salt decomposition. These intermediates are thermally unstable and can rapidly decompose, especially at temperatures above 5°C. This leads to the formation of phenolic byproducts and the evolution of nitrogen gas, significantly reducing the yield.

Troubleshooting Guide:

Symptom Potential Cause Recommended Solution
Dark reaction mixture, gas evolutionDecomposition of the diazonium saltStrict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath. Monitor the internal temperature of the reaction closely.
Localized heating during nitrite additionSlow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine. Ensure vigorous stirring to dissipate heat.

Q2: I suspect side reactions are consuming my starting material or intermediate. What are the likely culprits?

A2: A common side reaction in diazotization is azo coupling, where the newly formed diazonium salt reacts with the unreacted parent amine. This is more likely to occur if the reaction medium is not sufficiently acidic.

Troubleshooting Guide:

Symptom Potential Cause Recommended Solution
Formation of colored, insoluble byproductsAzo couplingEnsure High Acidity: Use a sufficient excess of a strong mineral acid (e.g., HCl or H₂SO₄). This ensures the primary amine is protonated and thus deactivated towards electrophilic attack by the diazonium salt.
Hydrolysis of the ethyl esterThe aqueous acidic conditions can lead to hydrolysis of the ester group to the corresponding carboxylic acid.Minimize Reaction Time: Do not let the reaction stir for an unnecessarily long time in the acidic medium.
Optimize Acid Concentration: Use the minimum amount of acid necessary to ensure complete protonation and diazotization.

Q3: How can I confirm the formation of the diazonium salt before proceeding to the hydrolysis step?

A3: A simple qualitative test can be performed to check for the presence of the diazonium salt. Add a small aliquot of the reaction mixture to a solution of a coupling agent, such as 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.

General Purification and Analysis

Q: I have obtained a crude product, but purification by column chromatography is difficult. What are my options?

A: The purification of polar, functionalized pyridines like this compound can be challenging.

Troubleshooting Guide for Purification:

Problem Potential Solution
Poor separation on silica gelSolvent System Optimization: Systematically screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or toluene) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a more polar solvent like methanol may be necessary.
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
Co-eluting impuritiesRecrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.
Preparative HPLC: For small-scale purifications where high purity is required, preparative HPLC is a powerful option.

Common Impurities and their Identification:

Potential Impurity Origin Analytical Identification
Starting materials (unreacted)Incomplete reactionTLC, LC-MS, 1H NMR
Positional isomersNon-regioselective reaction1H and 13C NMR, GC-MS
Hydrolyzed product (carboxylic acid)Diazotization route1H NMR (disappearance of ethyl group signals, appearance of a broad -COOH proton), LC-MS (different mass)
Azo-coupled byproductDiazotization routeOften colored, can be identified by MS and NMR

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151.
  • Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265–2272.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • BenchChem. (2024). An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines. Retrieved from a relevant BenchChem technical document.
  • BenchChem. (2024). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Retrieved from a relevant BenchChem technical document.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from a relevant J&K Scientific technical document.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • ResearchGate. (2022). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate.
  • BenchChem. (2024). A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications. Retrieved from a relevant BenchChem technical document.

Sources

Technical Support Center: Synthesis of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-hydroxy-2-methylnicotinate (CAS 60390-47-8)[1][2]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern success.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing this compound involves the construction of the pyridine ring system. A common strategy is the condensation reaction between an enamine, such as ethyl β-aminocrotonate, and a suitable three-carbon electrophile derived from precursors like 1,1,3,3-tetraalkoxypropane under acidic conditions. This approach builds the substituted pyridine core efficiently.

An alternative pathway involves the deprotection of a protected precursor, such as ethyl 5-(acetyloxy)-2-methylnicotinate. This is achieved by treating the acetylated compound with a base like potassium carbonate in a protic solvent such as methanol to reveal the free hydroxyl group[3].

Reaction Mechanism: Pyridine Ring Formation

The diagram below illustrates a generalized pathway for the acid-catalyzed condensation reaction to form the nicotinic acid ester backbone.

ReactionMechanism A 1,1,3,3-Tetraalkoxypropane + Acid (H+) B Malondialdehyde (in situ) A->B Hydrolysis D Intermediate Adduct B->D C Ethyl β-aminocrotonate C->D Condensation E Cyclization & Dehydration D->E F Ethyl 2-methyl-5-oxo-... (Intermediate) E->F G Tautomerization F->G H This compound (Final Product) G->H

Caption: Generalized acid-catalyzed pyridine synthesis pathway.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental challenges. Each answer provides a causal explanation and a step-by-step resolution.

Q1: My reaction yield is consistently low (< 50%). What are the most likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions.

Causality & Explanation:

  • Inefficient Formation of the Electrophile: The in situ generation of malondialdehyde (or a derivative) from its precursor (e.g., 1,1,3,3-tetraethoxypropane) is acid-catalyzed and requires precise pH control. If the acid is too weak or too concentrated, this hydrolysis step can be slow or lead to side reactions[4].

  • Competing Polymerization: The generated aldehyde intermediate is highly reactive and can self-polymerize if it does not react with the enamine in a timely manner. This is often exacerbated by high temperatures or incorrect stoichiometry.

  • Incomplete Reaction: The condensation and subsequent cyclization steps may not go to completion. This can be due to insufficient reaction time, non-optimal temperature, or reversible side reactions.

  • Product Degradation: The final product, a substituted phenol, can be susceptible to oxidation, especially at elevated temperatures or in the presence of air and trace metals.

Troubleshooting Workflow:

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Verify Reagent Purity (Enamine, Aldehyde Precursor) Start->CheckReagents OptimizeAcid Optimize Acid Catalyst (Type and Concentration) CheckReagents->OptimizeAcid If Reagents are Pure ControlTemp Implement Strict Temperature Control (e.g., 50-60°C) OptimizeAcid->ControlTemp InertAtmosphere Run Reaction Under Inert Atmosphere (N2 or Ar) ControlTemp->InertAtmosphere MonitorReaction Monitor by TLC/LC-MS for Completion InertAtmosphere->MonitorReaction Workup Refine Work-up & Purification Protocol MonitorReaction->Workup Once Complete Result Improved Yield Workup->Result

Caption: Step-by-step workflow for troubleshooting low reaction yields.

Actionable Steps:

  • Reagent Quality Check: Ensure the ethyl β-aminocrotonate is fresh and has not dimerized. The aldehyde precursor should be of high purity.

  • Acid Catalyst Optimization: If using an acid like p-toluenesulfonic acid, start with a catalytic amount and monitor the reaction progress. A patent for a similar synthesis suggests reacting 1,1,3,3-tetraethoxypropane with a 30% p-toluenesulfonic acid aqueous solution at 45°C for 3 hours before adding the enamine[4].

  • Temperature Control: Maintain a consistent temperature. For the condensation step, a range of 50-60°C is often effective[4]. Avoid excessive heat which promotes side reactions.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment to prevent oxidation of the hydroxyl group.

Q2: I am observing a significant, difficult-to-remove impurity in my final product. How can I identify and minimize it?

A2: Impurity formation often points to a competing reaction pathway. Identifying the impurity is the first step to mitigating its formation.

Causality & Explanation:

  • Self-Condensation of Enamine: Ethyl β-aminocrotonate can undergo self-condensation to form dehydro-lutidine derivatives, especially under prolonged heating or incorrect pH.

  • Incomplete Cyclization: An acyclic intermediate may persist if the dehydration and ring-closing step is not efficient.

  • Oxidized Byproducts: If the reaction is exposed to air, the 5-hydroxy group can be oxidized, leading to colored, often polymeric, impurities.

Actionable Steps:

  • Impurity Characterization: Isolate the impurity using preparative chromatography (prep-TLC or column) and characterize it by NMR and Mass Spectrometry. Comparing the spectra to known side products of Hantzsch-type pyridine syntheses can provide clues.

  • Stoichiometry Control: Use a slight excess (1.05 to 1.1 equivalents) of the enamine to ensure the aldehyde intermediate is consumed as it is formed, but avoid a large excess that encourages self-condensation.

  • Purification Strategy: The final product is a phenolic compound. Purification via silica gel column chromatography is standard. A solvent system like petroleum ether/ethyl acetate is often effective[5]. If the product and impurity have similar polarities, consider derivatization of the hydroxyl group to alter its polarity, followed by deprotection after purification.

Frequently Asked Questions (FAQs)

  • Q: What is the role of the acid catalyst in this synthesis?

    • A: The acid catalyst serves two primary functions: first, it catalyzes the hydrolysis of the aldehyde precursor (e.g., 1,1,3,3-tetraalkoxypropane) to generate the reactive dicarbonyl intermediate. Second, it protonates intermediates to facilitate the crucial cyclization and dehydration steps that form the aromatic pyridine ring.

  • Q: Can I use a different alcohol for the ester? For example, methyl or benzyl?

    • A: Yes. The synthesis is adaptable. Using methyl β-aminocrotonate would lead to the methyl nicotinate analog[4]. The choice of alcohol primarily affects the physical properties (e.g., melting point, solubility) of the final product and may require slight adjustments to purification methods.

  • Q: How should the final product be stored?

    • A: this compound is a phenolic compound and should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent oxidation, which can cause discoloration and degradation over time.

Detailed Experimental Protocol

This protocol is a synthesized example based on established pyridine synthesis methodologies[4].

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • p-Toluenesulfonic acid (p-TsOH), 30% aqueous solution

  • Ethyl β-aminocrotonate

  • Ethanol, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 1,1,3,3-tetraethoxypropane (1.5 eq).

  • With stirring, add the 30% p-TsOH solution (2.0 eq) and heat the mixture to 45°C for 3 hours to generate the aldehyde intermediate in situ.

  • Cool the mixture slightly and add anhydrous ethanol (5.0 eq) followed by the dropwise addition of ethyl β-aminocrotonate (1.0 eq).

  • Heat the reaction mixture to 60°C and maintain for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the residue carefully with a 10% sodium carbonate solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the concentrated residue).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield the final product.

Quantitative Data Summary

The yield of nicotinic acid esters is highly dependent on the chosen synthetic route and reaction conditions. While specific yield data for this exact molecule is sparse in readily available literature, related syntheses provide a useful benchmark.

Synthetic MethodKey ReagentsCatalystReported Yield (%)Reference
EsterificationNicotinic Acid, MethanolH₂SO₄~23%ChemicalBook[6]
EsterificationNicotinic Acid, MethanolMoO₃/SiO₂~79%Oriental Journal of Chemistry[7][8]
Ring Formationβ-aminocrotonate, Aldehyde precursorAcid (p-TsOH)>65% (for 2-methylnicotinate)Google Patents[4]
Deprotection5-(acetyloxy)-2-methyl...K₂CO₃99%ChemicalBook[3]

References

  • Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF Source: ResearchGate URL: [Link]

  • Title: Nicotinic acid Source: Wikipedia URL: [Link]

  • Title: this compound | C9H11NO3 | CID 68271645 Source: PubChem - NIH URL: [Link]

  • Title: CN112824387A - 2-methyl nicotinate and preparation method and application thereof Source: Google Patents URL
  • Title: Ethyl 5-hydroxynicotinate | C8H9NO3 | CID 910016 Source: PubChem - NIH URL: [Link]

  • Title: Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][7]diazepin-2-ylamino)benzoate Source: ResearchGate URL: [Link]

  • Title: 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester Source: Organic Syntheses Procedure URL: [Link]

  • Title: (48) methyl-6-methyinicotinate Route of Synthesis Source: S. R. Drugs URL: [Link]

  • Title: WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps Source: Google Patents URL

Sources

Technical Support Center: Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic procedures. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the dynamic and often unpredictable nature of chemical synthesis.

Our approach is grounded in explaining the "why" behind the "how," providing not just protocols but the mechanistic reasoning that empowers you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired Nicotinic Acid Product

Q: My synthesis is resulting in a consistently low yield. What are the common culprits and how can I systematically troubleshoot this?

A: Low yields are a frequent frustration in organic synthesis and can arise from a combination of factors. A systematic approach is crucial for diagnosis and optimization.

  • Incomplete Reactions: The most straightforward cause is a reaction that has not proceeded to completion.

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction has stalled or is simply slow.[1][2]

      • Increase Temperature: A moderate increase in temperature can often drive a sluggish reaction to completion. However, be cautious, as this can also promote side reactions.

  • Side Reactions: The formation of undesired byproducts is a primary cause of yield reduction. Common side reactions in nicotinic acid synthesis include hydrolysis of nitrile precursors, over-oxidation, or polymerization.[1] Detailed strategies to mitigate these are discussed in the subsequent sections.

  • Catalyst Deactivation: In catalytic processes, the catalyst's activity can diminish over the course of the reaction.

    • Example: In hydrogenations using Raney-nickel, the catalyst can be poisoned by strong acids.[1][2]

    • Troubleshooting:

      • Ensure the reaction conditions, particularly pH, are within the optimal range for the catalyst.

      • Consider using a fresh batch of catalyst.[1]

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, especially recrystallization.[1]

    • Troubleshooting:

      • Optimize the solvent system and volumes used for recrystallization to maximize the recovery of the purified product.[1]

      • For crude yellow nicotinic acid produced via nitric acid oxidation, melting the crude product before a single recrystallization can improve purity and minimize the need for multiple, yield-reducing recrystallizations.[3]

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Moderately Increase Temp incomplete->extend_time end Improved Yield extend_time->end analyze_byproducts Analyze Byproducts (NMR/MS) complete->analyze_byproducts side_reactions Significant Side Reactions analyze_byproducts->side_reactions Yes no_side_reactions Minimal Side Reactions analyze_byproducts->no_side_reactions No optimize_conditions Optimize Conditions (Temp, Reagents, etc.) side_reactions->optimize_conditions optimize_conditions->end check_catalyst Evaluate Catalyst Activity (if applicable) no_side_reactions->check_catalyst deactivated_catalyst Catalyst Deactivated check_catalyst->deactivated_catalyst Yes active_catalyst Catalyst Active check_catalyst->active_catalyst No replace_catalyst Use Fresh Catalyst deactivated_catalyst->replace_catalyst replace_catalyst->end review_purification Review Purification Protocol active_catalyst->review_purification purification_loss High Loss During Purification review_purification->purification_loss Yes optimize_purification Optimize Recrystallization/ Chromatography purification_loss->optimize_purification optimize_purification->end

Caption: A logical workflow for diagnosing and resolving low product yields.

Issue 2: Unwanted Hydrolysis of Nitrile Precursors

Q: I am synthesizing a substituted nicotinic acid from a 3-cyanopyridine precursor and observe significant formation of nicotinamide and even the starting nicotinic acid. What is causing this and how can I prevent it?

A: The hydrolysis of a nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid is a very common side reaction, particularly when water is present under acidic or basic conditions.[1][4]

  • Mechanism of Hydrolysis:

    • Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1]

    • Base-Catalyzed: Hydroxide ions directly attack the electrophilic carbon of the nitrile group.[1]

  • Preventative Measures:

    • pH Control: The rate of hydrolysis is highly dependent on pH. If the primary reaction allows, maintaining a neutral or near-neutral pH can significantly minimize this side reaction.[1]

    • Anhydrous Conditions: The most effective way to prevent hydrolysis is to exclude water. Use anhydrous solvents and reagents whenever possible, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Temperature and Time Management: Elevated temperatures and prolonged reaction times can promote hydrolysis.[1] Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid over-exposure to conditions that favor hydrolysis.

    • Enzymatic Hydrolysis: For selective synthesis of nicotinamide from 3-cyanopyridine, nitrilase-catalyzed hydrolysis using immobilized Rhodococcus rhodochrous J1 strains can provide a quantitative yield of the amide while preventing further hydrolysis to the carboxylic acid.[5][6]

Table 1: Influence of pH on Nitrile Hydrolysis

pH ConditionMechanistic RoleConsequenceMitigation Strategy
Acidic Protonation of nitrile nitrogen increases carbon electrophilicity.Increased rate of hydrolysis to amide and carboxylic acid.Buffer the reaction to a neutral pH if possible.
Neutral Minimal activation of the nitrile group.Slowest rate of hydrolysis.Ideal for minimizing this side reaction.
Basic Direct nucleophilic attack by hydroxide ions on the nitrile carbon.Increased rate of hydrolysis to the carboxylate salt.Use non-basic conditions or a non-nucleophilic base.
Issue 3: Over-oxidation or Lack of Selectivity in Oxidation Reactions

Q: I am attempting to synthesize nicotinic acid by oxidizing 3-picoline (3-methylpyridine), but I am getting a mixture of products including pyridine-3-carbaldehyde and even some pyridine due to decarboxylation. How can I improve the selectivity for the desired carboxylic acid?

A: The oxidation of the methyl group on the pyridine ring is a powerful and common method for synthesizing nicotinic acid. However, achieving high selectivity can be challenging, as both under-oxidation (to the aldehyde) and over-oxidation (leading to ring degradation or decarboxylation) can occur.[7]

  • Common Side Products in 3-Picoline Oxidation:

    • Pyridine-3-carbaldehyde: The intermediate in the oxidation of the methyl group to the carboxylic acid.[7]

    • Pyridine: Formed from the decarboxylation of nicotinic acid at elevated temperatures.[7][8]

    • CO2 and Ammonia: Products of complete oxidation (combustion) of the pyridine ring.[7]

  • Strategies for Improving Selectivity:

    • Choice of Oxidant: The choice of oxidizing agent is critical.

      • Strong, Non-selective Oxidants (e.g., KMnO4, Chromic Acid): These can be effective but often lead to over-oxidation and the formation of significant waste products (e.g., MnO2).[4][7]

      • Nitric Acid: A common industrial oxidant, but the reaction requires careful temperature control to avoid runaway reactions and to balance yield and selectivity.[9][10] Better selectivities are often achieved at lower reaction times and conversion rates.[11]

      • Catalytic Gas-Phase Oxidation: Using air or oxygen as the oxidant over a catalyst (e.g., V2O5-based systems) is a greener and often more selective industrial method.[4][7] This method can be fine-tuned by adjusting temperature, pressure, and catalyst composition to favor the formation of nicotinic acid.[7][8]

    • Reaction Temperature: Temperature has a significant impact on selectivity.

      • Higher temperatures generally increase the reaction rate but can also promote decarboxylation of the nicotinic acid product to pyridine.[8]

      • Finding the optimal temperature for a given catalytic system is key to maximizing the yield of nicotinic acid. For example, in some Co(II)/NHPI/[bmim][Br] catalyzed systems, increasing the temperature from 110°C to 190°C can favorably increase selectivity for nicotinic acid.[8]

    • Reaction Time: As with temperature, extending the reaction time can lead to higher conversion of the starting material but may also result in the formation of more degradation products.[8]

Oxidation Pathway of 3-Picoline and Potential Side Reactions

PicolineOxidation picoline 3-Picoline aldehyde Pyridine-3-carbaldehyde (Intermediate) picoline->aldehyde Selective Oxidation nicotinic_acid Nicotinic Acid (Desired Product) picoline->nicotinic_acid Direct Oxidation combustion CO2 + NH3 (Over-oxidation) picoline->combustion Harsh Conditions aldehyde->nicotinic_acid Selective Oxidation pyridine Pyridine (Decarboxylation) nicotinic_acid->pyridine High Temp. nicotinic_acid->combustion Harsh Conditions

Caption: Oxidation pathways of 3-picoline to nicotinic acid and common side products.

Issue 4: Difficulty with Electrophilic Substitution on the Pyridine Ring

Q: I am trying to introduce a substituent onto the nicotinic acid ring via electrophilic aromatic substitution, but the reaction is not working. Why is the pyridine ring so unreactive?

A: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, behaving more like nitrobenzene than benzene in terms of reactivity.[12] This low reactivity is due to several factors:

  • Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.[12][13]

  • Lewis Basicity of Nitrogen: The lone pair of electrons on the nitrogen atom can interact with and be protonated by Lewis acids or strong protic acids, which are often used to catalyze electrophilic substitution.[1][12] This creates a positively charged pyridinium ion, which is even more strongly deactivated.

  • Strategies for Substitution:

    • Functionalization Before Ring Formation: It is often more efficient to introduce the desired substituents onto the precursors before the pyridine ring is constructed (e.g., via the Hantzsch or Bohlmann-Rahtz syntheses).[14][15]

    • Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[12] This can be a useful alternative for introducing certain functional groups.

    • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful methods for introducing aryl, heteroaryl, or amino groups onto a pre-halogenated nicotinic acid core under relatively mild conditions.[14]

Experimental Protocols

Protocol 1: Purification of Crude Nicotinic Acid via Melting

This protocol is particularly useful for purifying crude, yellow nicotinic acid obtained from the nitric acid oxidation of beta-substituted pyridines.[3]

  • Melting: Place the crude, yellow nicotinic acid in a suitable vessel and heat it to its melting point (approximately 236-250°C).

  • Hold: Maintain the nicotinic acid in the molten state for at least two to three minutes. This process helps to destroy the yellow chromophore.[3]

  • Cooling: Allow the melt to cool to approximately room temperature. The resulting solid should be a light tan color.

  • Recrystallization:

    • Dissolve the tan solid in a minimal amount of boiling water (e.g., for 25g of crude acid, use 150-250 mL of water).[3]

    • Add a small amount of activated carbon (e.g., 0.5g of Darco-G 60 for 25g of acid) to the hot solution to decolorize it.[3]

    • Stir for a few minutes and then filter the hot solution to remove the activated carbon.

    • Cool the filtrate to approximately 5°C to allow the purified, colorless nicotinic acid to crystallize.

    • Collect the crystals by filtration.

References

  • BenchChem. (n.d.). .
  • Google Patents. (n.d.). Purification of nicotinic acid. US3037987A.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Wikipedia. (n.d.). Pyridine.
  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC.
  • Organic Syntheses. (n.d.). Nicotinic acid.
  • CHIMIA. (2000). A Catalytic Green Process for the Production of Niacin.
  • BenchChem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis.
  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.
  • CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Wikipedia. (n.d.). Nicotinonitrile.

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-hydroxy-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your reaction conditions and achieve high-yield, high-purity results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common and efficient two-step synthesis involving the hydrolysis of Ethyl 5-acetoxy-2-methylnicotinate.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of this compound, or the reaction does not seem to be proceeding. What are the likely causes and how can I resolve this?

A: Low or no yield is a common issue that can stem from several factors, primarily related to incomplete deacetylation of the starting material, Ethyl 5-acetoxy-2-methylnicotinate.

Probable Causes & Solutions:

  • Incomplete Hydrolysis: The base-catalyzed hydrolysis of the acetyl group is a critical step. Insufficient base, suboptimal temperature, or short reaction times can lead to incomplete conversion.

    • Optimization of Base: The stoichiometry of the base is crucial. While catalytic amounts can work, using at least one equivalent of a mild base like potassium carbonate (K₂CO₃) is often more effective. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but they increase the risk of ester hydrolysis.

    • Temperature and Reaction Time: The reaction is typically conducted at room temperature. If monitoring by Thin Layer Chromatography (TLC) shows a significant amount of starting material remaining after several hours, a gentle increase in temperature to 30-40°C can enhance the reaction rate. Prolonging the reaction time is also a viable strategy. Monitor the reaction's progress every 1-2 hours using TLC to determine the optimal reaction time.[1]

  • Poor Quality of Reagents: The purity of your starting material and the quality of your solvent are paramount.

    • Starting Material Purity: Ensure your Ethyl 5-acetoxy-2-methylnicotinate is of high purity. Impurities can interfere with the reaction.

    • Solvent Purity: The use of anhydrous methanol is recommended. The presence of excess water can potentially lead to the hydrolysis of the ethyl ester group, especially if a strong base is used.

  • Inefficient Work-up: Significant product loss can occur during the extraction and isolation phases.

    • pH Adjustment: After the reaction is complete, the mixture needs to be neutralized. Careful addition of a dilute acid (e.g., 1M HCl) to a pH of ~7 is critical. If the solution becomes too acidic, the product, which is a phenolic compound, may remain in the aqueous layer. Conversely, a basic pH will also lead to the product remaining in the aqueous phase as the phenoxide salt.

    • Extraction Solvent: Dichloromethane (DCM) or ethyl acetate are effective solvents for extracting the product from the aqueous layer. Perform multiple extractions (at least 3x) to ensure complete recovery of the product.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My final product shows multiple spots on the TLC plate. What are these impurities and how can I minimize their formation and remove them?

A: The presence of multiple spots on a TLC plate is a clear indicator of impurities. Identifying these impurities is the first step toward optimizing your reaction and purification strategy.

Common Impurities and Their Origins:

  • Unreacted Starting Material (Ethyl 5-acetoxy-2-methylnicotinate): This is the most common impurity and appears as a distinct spot on the TLC plate. As discussed in the low yield section, this is due to incomplete hydrolysis.

    • Solution: Re-subject the crude product to the reaction conditions for a longer duration or with a slight increase in temperature.

  • 5-Hydroxy-2-methylnicotinic Acid: This impurity arises from the hydrolysis of the ethyl ester group. This is more likely to occur if strong bases (NaOH, KOH) are used, or if the reaction is heated for an extended period.

    • Solution: Use a milder base like potassium carbonate. If this impurity is present, it can be removed by washing the organic extract with a dilute solution of sodium bicarbonate. The carboxylic acid will be converted to its salt and move into the aqueous layer.

  • Side-Products from Ring Opening or Degradation: While less common under mild conditions, prolonged exposure to strong bases or high temperatures can lead to the degradation of the pyridine ring.

    • Solution: Adhere to optimized reaction conditions. Purification by column chromatography is generally effective at removing these more polar byproducts.

Purification Strategy:

  • Column Chromatography: This is the most effective method for purifying this compound.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The starting material will elute first, followed by the desired product. More polar impurities will remain on the column longer. Monitor the fractions by TLC to isolate the pure product.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and handling of this compound.

Q1: What is a typical, reliable protocol for the synthesis of this compound?

A1: A reliable method is the hydrolysis of Ethyl 5-acetoxy-2-methylnicotinate.

Experimental Protocol: Hydrolysis of Ethyl 5-acetoxy-2-methylnicotinate

  • Materials:

    • Ethyl 5-acetoxy-2-methylnicotinate

    • Methanol (anhydrous)

    • Potassium Carbonate (K₂CO₃)

    • 1M Hydrochloric Acid (HCl)

    • Dichloromethane (DCM) or Ethyl Acetate

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve Ethyl 5-acetoxy-2-methylnicotinate in anhydrous methanol in a round-bottom flask.

    • Add 1.5 to 2.0 equivalents of potassium carbonate to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

    • Once complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and carefully neutralize the mixture to pH ~7 with 1M HCl.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Q2: How can I effectively monitor the progress of the reaction using Thin Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for monitoring the deacetylation reaction.

  • TLC Plate: Use silica gel plates with a fluorescent indicator (F₂₅₄).

  • Mobile Phase: A mixture of 30-50% ethyl acetate in hexane is a good starting point. Adjust the ratio to achieve good separation between the starting material and the product.

  • Visualization:

    • UV Light: Both the starting material and the product are UV active and will appear as dark spots under a 254 nm UV lamp. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting material.

    • Iodine Staining: Place the TLC plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown or yellow spots.

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized. The hydroxyl group on the product will react with the permanganate, resulting in a yellow spot on a purple background.

Q3: What are the optimal conditions for storing this compound?

A3: Proper storage is essential to maintain the purity and stability of the compound.

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as phenolic compounds can be susceptible to air oxidation over time.

  • Container: Use a tightly sealed container to protect it from moisture.

III. Data Presentation & Visualization

Table 1: Optimization of Reaction Conditions
ParameterCondition 1Condition 2 (Optimized)Condition 3
Base K₂CO₃ (1.0 eq)K₂CO₃ (1.5 eq)NaOH (1.1 eq)
Temperature Room Temp.Room Temp.Room Temp.
Time (hours) 633
Yield 75%>95%80%
Purity (by HPLC) 90%>98%85% (with ester hydrolysis)
Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ethyl 5-acetoxy-2-methylnicotinate in Methanol add_base Add K₂CO₃ (1.5 eq) start->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react concentrate Concentrate in vacuo react->concentrate neutralize Neutralize with 1M HCl concentrate->neutralize extract Extract with DCM/EtOAc neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate_crude Concentrate to Crude Product dry->concentrate_crude column Silica Gel Column Chromatography (Hexane/EtOAc gradient) concentrate_crude->column pure_product Pure this compound column->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield / Incomplete Reaction cause1 Insufficient Base problem->cause1 cause2 Suboptimal Temperature/ Short Reaction Time problem->cause2 cause3 Poor Reagent Quality problem->cause3 cause4 Inefficient Work-up problem->cause4 sol1 Increase Base Stoichiometry Use 1.5-2.0 eq K₂CO₃ cause1->sol1 sol2 Increase Temperature (30-40°C) Prolong Reaction Time Monitor by TLC cause2->sol2 sol3 Use High Purity Starting Material Use Anhydrous Methanol cause3->sol3 sol4 Careful pH Adjustment (~7) Multiple Extractions cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

IV. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 5-hydroxy-2-methylnicotinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine derivative. Here, we address common challenges encountered during its purification, offering practical solutions, detailed protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties and storage conditions for this compound?

A1: this compound (CAS No: 60390-47-8) is typically a solid with a molecular weight of 181.19 g/mol .[1][2] For optimal stability, it should be stored in a cool, dry place, away from strong oxidizing agents, and in a tightly sealed container.[3] Long-term storage at 2-8°C is often recommended by suppliers.

Q2: My crude this compound is a brownish oil, but the product description says it should be a solid. What could be the reason?

A2: The presence of impurities often results in the depression of the melting point, leading to an oily or waxy appearance at room temperature. Common culprits include residual solvents from the reaction or work-up, or byproducts from the synthesis. A successful purification should yield a pale yellow or off-white solid.

Q3: What are the most common impurities I should expect in my crude product?

A3: The impurities will largely depend on the synthetic route employed. A common method for synthesizing substituted pyridines is the Hantzsch pyridine synthesis.[4][5] If this or a similar multi-component reaction is used, potential impurities include:

  • Unreacted starting materials: Such as the β-keto ester (e.g., ethyl acetoacetate) and the aldehyde component.

  • Byproducts of oxidation: If an oxidation step is used to aromatize a dihydropyridine intermediate, over-oxidation can lead to the formation of N-oxides or other undesired species.[4]

  • Un-cyclized intermediates: Such as enamines or chalcone-like structures formed during the initial stages of the condensation reaction.[5]

  • Residual acid or base: From catalysis or pH adjustments during work-up.

Q4: How stable is this compound? Should I be concerned about degradation during purification?

A4: Esters of nicotinic acid are susceptible to both acid and base-catalyzed hydrolysis, which would cleave the ethyl ester to the corresponding carboxylic acid.[6] It is therefore crucial to avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. During aqueous work-ups, using a mild base like sodium bicarbonate for neutralization is recommended, and the process should be carried out efficiently.[7] For long-term storage, ensure the product is dry and stored in a neutral environment.

Troubleshooting Guide: Purification Challenges and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of this compound.

Column Chromatography

Q5: I am trying to purify my compound using silica gel column chromatography, but I am getting poor separation. What solvent system should I use?

A5: For pyridine derivatives like this compound, a good starting point for normal-phase silica gel chromatography is a solvent system of hexane and ethyl acetate. Based on protocols for similar hydroxy-nicotinate esters, a mobile phase of petroleum ether (a less polar equivalent of hexane) and ethyl acetate in a 4:1 ratio has been shown to be effective.[8] You can optimize this by gradually increasing the polarity (i.e., increasing the proportion of ethyl acetate) to achieve an optimal Rf value of 0.2-0.3 for your product on a TLC plate.

Q6: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?

A6: Peak tailing is a common issue with pyridine compounds on silica gel due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[9] Here are some solutions:

  • Add a basic modifier: Incorporating a small amount of a basic solvent like triethylamine (e.g., 0.1-1%) into your mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[9]

  • Adjust mobile phase pH: For reverse-phase HPLC, lowering the mobile phase pH can protonate the pyridine nitrogen, which can sometimes improve peak shape, although this is less common for preparative silica gel chromatography.[9]

  • Use a different stationary phase: If tailing is severe, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based resin.

Q7: I have low recovery of my compound from the column. What could be the cause?

A7: Low recovery can be due to several factors:

  • Irreversible adsorption: The polar nature of the hydroxyl group and the basicity of the pyridine nitrogen can lead to strong, sometimes irreversible, binding to the silica gel. The addition of triethylamine, as mentioned above, can help mitigate this.

  • Degradation on silica: Although less common, some sensitive compounds can degrade on the acidic surface of silica gel. A quick test is to spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradants) have appeared.[9]

  • Improper solvent selection: If the eluting solvent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities.

Recrystallization

Q8: I am struggling to find a suitable solvent for the recrystallization of this compound. Can you suggest a starting point?

A8: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] For an ester containing a hydroxyl group, a good starting point would be a mixed solvent system. Consider the following options:

  • Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly turbid. Allow it to cool slowly.

  • Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool.

  • Toluene: For some aromatic compounds, toluene can be an effective recrystallization solvent.

Q9: My compound is "oiling out" instead of forming crystals. What should I do?

A9: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point.[11] Here are some strategies to prevent this:

  • Increase the solvent volume: Add more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.[11][12]

  • Lower the cooling rate: Insulate the flask to ensure very slow cooling. This gives the molecules more time to align into a crystal lattice.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10][13]

  • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[13]

Q10: After recrystallization, my yield is very low. How can I improve it?

A10: Low yield is a common problem in recrystallization.[13] Consider these points:

  • Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in solution upon cooling, thus reducing your yield.[13]

  • Ensure slow cooling: After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.

  • Chill the solution thoroughly: Once the solution has reached room temperature, cooling it further in an ice bath will maximize the amount of product that crystallizes out of the solution.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[13]

Analytical Methods for Purity Assessment

Q11: What is a reliable method to check the purity of my final product?

A11: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound. A reverse-phase (RP-HPLC) method is generally suitable. Based on methods for similar compounds, a C18 column can be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid).[14] UV detection is appropriate for this chromophoric molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential to confirm the structure of the purified product and can often reveal the presence of impurities if they are in significant quantities.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system will give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent system. Gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture to boiling to dissolve the solid.

  • Induce Saturation: While keeping the solution hot, slowly add hot hexane until the solution becomes faintly cloudy. If too much hexane is added, clarify the solution by adding a small amount of hot ethyl acetate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Visualizations

Workflow for Troubleshooting Recrystallization

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals Issue oil_out Compound Oils Out cool->oil_out Issue filter Filter and Dry crystals->filter Success pure_product Pure Product filter->pure_product troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Seed with crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Re-heat and add more solvent - Cool even slower oil_out->troubleshoot_oil troubleshoot_no_crystals->dissolve Retry troubleshoot_oil->dissolve Retry

Caption: A logical workflow for troubleshooting common recrystallization problems.

Decision Tree for Chromatography Purification

G start Crude Sample for Column Chromatography tlc Run TLC with Hexane:EtOAc start->tlc rf_ok Rf = 0.2-0.3 and Good Separation? tlc->rf_ok run_column Run Column with Optimized Solvent System rf_ok->run_column Yes poor_sep Poor Separation or Streaking rf_ok->poor_sep No pure_product Pure Product run_column->pure_product adjust_polarity Adjust Solvent Polarity (change Hex:EtOAc ratio) poor_sep->adjust_polarity Option 1 add_tea Add 0.1-1% Triethylamine to Mobile Phase poor_sep->add_tea Option 2 (for tailing) re_tlc Re-run TLC adjust_polarity->re_tlc add_tea->re_tlc re_tlc->rf_ok

Caption: Decision-making process for optimizing column chromatography purification.

References

Identifying byproducts in "Ethyl 5-hydroxy-2-methylnicotinate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-hydroxy-2-methylnicotinate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during its synthesis and subsequent reactions. The information herein is based on established principles of pyridine chemistry and documented synthetic methodologies.

Introduction

This compound is a valuable substituted pyridine derivative used as a building block in the synthesis of various pharmaceutical compounds and other complex molecules. The presence of multiple reactive sites—the pyridine ring, the hydroxyl group, and the ethyl ester—can lead to the formation of various byproducts under different reaction conditions. Understanding and controlling these side reactions is crucial for achieving high yields and purity of the desired product. This guide will help you identify, minimize, and troubleshoot common byproducts encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the likely starting material-related impurities?

A1: A common and efficient method for the synthesis of substituted pyridines like this compound is through a Hantzsch-type pyridine synthesis or a related cyclocondensation reaction. A plausible route involves the condensation of ethyl acetoacetate, an ammonia source (like ammonium acetate), and a suitable C3 fragment that provides the hydroxymethylidene group.

A key precursor in a likely synthetic pathway is ethyl 3-amino-2-butenoate (ethyl β-aminocrotonate), formed in situ or used directly. Incomplete consumption of this starting material is a common source of impurities. Another key reagent is often a derivative of malonic acid or a related dicarbonyl compound to form the pyridine ring.

  • Potential Starting Material Impurities:

    • Unreacted Ethyl 3-amino-2-butenoate: This is a common impurity if the reaction does not go to completion.

    • Self-condensation products of ethyl acetoacetate: Under basic or acidic conditions, ethyl acetoacetate can self-condense to form products like dehydroacetic acid or other pyrone derivatives.

    • Impurities from the ammonia source: Depending on the quality, the ammonia source can introduce various impurities.

Q2: I am observing a byproduct with a mass corresponding to the hydrolysis of the ester group. What could be the cause and how can I prevent it?

A2: The ethyl ester group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, to form 5-hydroxy-2-methylnicotinic acid .

  • Causality:

    • Acidic Conditions: If your reaction is performed in the presence of a strong acid, or if the work-up involves an acidic wash, you can promote the hydrolysis of the ester.

    • Basic Conditions: Similarly, strong bases can saponify the ester. This is particularly relevant during work-up procedures involving basic solutions (e.g., sodium bicarbonate or sodium hydroxide washes).

    • Presence of Water: The presence of water in the reaction mixture, especially at elevated temperatures, can lead to hydrolysis.

  • Prevention and Troubleshooting:

    • Use Anhydrous Conditions: Ensure all your solvents and reagents are dry.

    • Neutral Work-up: If possible, perform a neutral work-up. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate hydrolysis.

    • Purification: If hydrolysis occurs, the resulting carboxylic acid can often be separated from the desired ester by extraction with a dilute basic solution, followed by re-acidification of the aqueous layer to recover the acid if needed.

Q3: My reaction mixture is turning dark, and I'm seeing several colored impurities. What could be the reason for this decomposition?

A3: The 5-hydroxy group on the pyridine ring makes the molecule susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Causality:

    • Air Oxidation: In the presence of air (oxygen), especially at elevated temperatures or in the presence of metal catalysts, the hydroxypyridine moiety can be oxidized. This often leads to the formation of quinone-like structures or polymeric materials, which are typically highly colored.

    • Strong Oxidizing Agents: The use of any strong oxidizing agents in the reaction mixture will readily oxidize the hydroxyl group.

  • Prevention and Troubleshooting:

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid High Temperatures: If possible, run the reaction at a lower temperature.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to prevent oxidation.

Q4: I have identified a byproduct that appears to be a decarboxylated version of my product. Is this possible and how can I avoid it?

A4: While less common for the ester, the corresponding nicotinic acid can undergo decarboxylation under certain conditions to yield 2-methyl-5-pyridinol . If your reaction conditions are harsh enough to first hydrolyze the ester, subsequent decarboxylation is a possibility.

  • Causality:

    • High Temperatures: Decarboxylation of nicotinic acid derivatives is often promoted by high temperatures.[1]

    • Acidic or Basic Catalysis: The presence of strong acids or bases can facilitate decarboxylation.

  • Prevention and Troubleshooting:

    • Moderate Reaction Temperatures: Avoid excessive heating of your reaction mixture.

    • Control pH: Maintain a pH as close to neutral as possible, especially during work-up and purification.

    • Purification: If decarboxylation occurs, the resulting pyridinol will have a different polarity and can likely be separated by column chromatography.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a more detailed breakdown of potential byproducts and recommended analytical and purification strategies.

Potential Byproduct Structure Likely Cause Identification Mitigation & Purification
5-Hydroxy-2-methylnicotinic acid 5-hydroxy-2-methylpyridine-3-carboxylic acidHydrolysis of the ethyl ester (acidic or basic conditions, presence of water).LC-MS (lower molecular weight, more polar), 1H NMR (disappearance of ethyl group signals).Use anhydrous conditions, neutral work-up. Separate by extraction with a dilute base or by column chromatography.
Unreacted Starting Materials e.g., Ethyl 3-amino-2-butenoateIncomplete reaction.TLC, GC-MS, or LC-MS analysis of the crude reaction mixture.Optimize reaction time, temperature, or stoichiometry. Remove by column chromatography.
Oxidation Products Quinone-like structures, polymeric materialsAir oxidation of the 5-hydroxyl group, especially at high temperatures or with metal catalysts.Appearance of color in the reaction mixture, complex mixture on TLC/LC-MS.Run the reaction under an inert atmosphere, use degassed solvents, and avoid excessive heat. Purify by column chromatography or recrystallization if possible.
2-Methyl-5-pyridinol 2-methylpyridin-5-olDecarboxylation of the corresponding nicotinic acid (formed via hydrolysis) at high temperatures.LC-MS (lower molecular weight), 1H NMR (absence of the ester/carboxyl group).Avoid high temperatures and harsh pH conditions. Separate by column chromatography.
Over-alkylation/acylation Products Alkylation or acylation at the 5-hydroxyl group or the pyridine nitrogen.Presence of electrophilic reagents and a base.LC-MS (higher molecular weight), 1H NMR (presence of additional alkyl/acyl signals).Control stoichiometry of reagents, protect the hydroxyl group if necessary. Purify by column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Byproduct Formation by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot the crude reaction mixture, a sample of the starting materials, and the pure product (if available) on a TLC plate.

  • Develop the plate and visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Byproducts will appear as new spots with different Rf values compared to the starting materials and the product.

Protocol 2: Work-up Procedure to Minimize Hydrolysis
  • Cool the reaction mixture to room temperature.

  • Quench the reaction with a neutral aqueous solution (e.g., saturated ammonium chloride or brine).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the main reaction pathway and potential side reactions.

Byproduct_Formation Reactants Ethyl 3-amino-2-butenoate + C3-Electrophile Product This compound Reactants->Product Cyclocondensation Unreacted_SM Unreacted Starting Materials Reactants->Unreacted_SM Incomplete Reaction Hydrolysis_Product 5-Hydroxy-2-methylnicotinic acid Product->Hydrolysis_Product Hydrolysis (H+ or OH-) Oxidation_Product Oxidation Products (Colored Impurities) Product->Oxidation_Product Oxidation (O2, heat) Decarboxylation_Product 2-Methyl-5-pyridinol Hydrolysis_Product->Decarboxylation_Product Decarboxylation (Heat)

References

Technical Support Center: Nicotinic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotinic acid ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important compounds. Nicotinic acid, or niacin (Vitamin B3), and its esters are vital in various physiological processes and serve as key building blocks in pharmaceutical development.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of nicotinic acid is resulting in a very low yield. What are the primary causes and how can I improve it?

A: Low yields in Fischer esterification are a frequent issue, typically stemming from the reversible nature of the reaction and suboptimal conditions. Here’s a breakdown of the likely culprits and how to address them:

  • Incomplete Reaction & Equilibrium: Fischer esterification is an equilibrium-limited process.[4][5][6][7][8] To drive the reaction towards the ester product, you must address the equilibrium.

    • Solution 1: Use of Excess Alcohol: Employing a large excess of the alcohol reactant shifts the equilibrium to favor ester formation, according to Le Châtelier's principle.[5][9]

    • Solution 2: Water Removal: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid.[4][5] Continuous removal of water using a Dean-Stark apparatus is a highly effective strategy to push the reaction to completion.[4][7][8][10]

  • Catalyst Issues: The choice and condition of the acid catalyst are critical.

    • Solution: While traditional catalysts like sulfuric acid (H₂SO₄) are common, solid acid catalysts can offer advantages in terms of separation and reusability.[10] Ensure your catalyst is active and used in a sufficient amount. For sensitive substrates, milder catalysts like p-toluenesulfonic acid can be employed.[7][11]

  • Suboptimal Temperature and Reaction Time: Insufficient heat or time will lead to an incomplete reaction.

    • Solution: Most Fischer esterifications require heating to reflux to proceed at a reasonable rate.[4][9][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to over 12 hours depending on the specific substrates and conditions.[4][10][12][13]

Q2: I am observing significant byproduct formation in my synthesis. What are the common side reactions and how can I minimize them?

A: Byproduct formation can significantly complicate purification and reduce the yield of your desired nicotinic acid ester. Here are the most common side reactions to be aware of:

  • Decarboxylation: At elevated temperatures, particularly under strong acidic conditions, nicotinic acid can undergo decarboxylation to form pyridine.

    • Mitigation: Carefully control the reaction temperature and avoid prolonged heating. If decarboxylation is a persistent issue, consider using a milder acid catalyst or a lower boiling point solvent to maintain a lower reflux temperature.[9]

  • N-Alkylation of the Pyridine Ring: While less common under the acidic conditions of Fischer esterification (due to protonation of the pyridine nitrogen), N-alkylation can become a problem when using certain alkylating agents in alternative esterification methods.[9]

    • Mitigation: When not using the Fischer method, for instance, with alkyl halides, carefully control the stoichiometry and reaction temperature. The protonated nitrogen in acidic media is deactivated towards electrophilic attack, making Fischer esterification a good choice to avoid this side reaction.[9]

  • Formation of Nicotinic Anhydride: In the presence of a dehydrating agent, two molecules of nicotinic acid can react to form nicotinic anhydride.

    • Mitigation: This is more prevalent in methods that use strong dehydrating agents. Ensure controlled addition of reagents and appropriate temperature management.

Q3: What is the best method for purifying my crude nicotinic acid ester? I'm having trouble with my current extraction protocol.

A: Purification of nicotinic acid esters can be challenging due to the basicity of the pyridine nitrogen and the potential for hydrolysis. A standard workup followed by chromatography or distillation is typically effective.

  • Initial Workup - Acid/Base Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • If you used a strong acid catalyst like H₂SO₄, neutralize it carefully with a base such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[4][10] Be cautious as CO₂ evolution can cause frothing.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.[9][14] The choice of solvent will depend on the solubility of your specific ester.[3][15]

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

    • Remove the solvent under reduced pressure to obtain the crude ester.[9]

  • Final Purification:

    • Column Chromatography: For many esters, purification by silica gel column chromatography is the most effective method to separate the desired product from unreacted starting materials and byproducts.[10][12] A solvent system of ethyl acetate and hexanes is a common starting point.

    • Distillation: For volatile esters, distillation under reduced pressure can be an excellent purification method.[4]

    • Recrystallization: If your ester is a solid, recrystallization from a suitable solvent system can yield a highly pure product.[9]

Advanced Troubleshooting & Methodology

Issue 1: My reaction is stalled and won't go to completion, even with extended reaction times.

This often points to a fundamental issue with the reaction setup or reagents.

Troubleshooting Workflow:

G start Reaction Stalled check_reagents Check Reagent Quality & Purity start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK fresh_reagents Use Fresh/Purified Reagents check_reagents->fresh_reagents Impurities Found check_water Is Water Being Effectively Removed? check_catalyst->check_water Catalyst Active fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Catalyst Inactive check_temp Confirm Reaction Temperature check_water->check_temp Yes improve_removal Improve Dean-Stark Efficiency check_water->improve_removal No increase_excess Increase Excess of Alcohol check_temp->increase_excess Temp OK increase_temp Increase Reflux Temperature (if possible) check_temp->increase_temp Temp Too Low end Reaction Proceeds increase_excess->end fresh_reagents->start fresh_catalyst->start improve_removal->start increase_temp->start

Caption: Troubleshooting logic for a stalled esterification reaction.

Issue 2: Difficulty in esterifying sterically hindered alcohols.

Fischer esterification is less effective for bulky secondary or tertiary alcohols. In these cases, alternative methods are recommended.

Alternative Synthesis Methods:

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Via Acyl Chloride Nicotinic acid, Thionyl chloride (SOCl₂), AlcoholRoom temp to refluxHigh reactivity of acyl chloride avoids equilibrium limitations.[10][16]Two-step process, harsh reagents (SOCl₂).[10]
Steglich Esterification Nicotinic acid, Alcohol, DCC or EDC, DMAP (catalyst)Room temperatureMild conditions, suitable for sensitive substrates.DCC byproduct can be difficult to remove.
Mitsunobu Reaction Nicotinic acid, Alcohol, DEAD or DIAD, PPh₃0°C to room temperatureMild conditions, stereospecific for chiral alcohols.Stoichiometric amounts of phosphine oxide byproduct.

Protocols

Protocol 1: High-Yield Fischer Esterification of Nicotinic Acid (Solid Acid Catalyst Method)

This protocol describes a high-yield synthesis of ethyl nicotinate using a solid acid catalyst, which simplifies catalyst removal.[10]

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Toluene

  • Solid acid catalyst (e.g., Amberlyst 15, Nafion NR-50)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add toluene, absolute ethanol (in excess), nicotinic acid, and the solid acid catalyst.[10]

  • Slowly heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.[10]

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration. The catalyst can often be washed and reused.[10]

  • Proceed with the aqueous workup as described in FAQ Q3 to isolate and purify the ethyl nicotinate.

Protocol 2: Synthesis of a Nicotinate Ester via Nicotinoyl Chloride

This method is suitable for alcohols that are not amenable to Fischer esterification.[10]

Step 1: Formation of Nicotinoyl Chloride Hydrochloride

  • In a fume hood, carefully add thionyl chloride (SOCl₂) to nicotinic acid. A catalytic amount of dimethylformamide (DMF) can be added.[16]

  • Heat the mixture to reflux until the evolution of HCl and SO₂ gas ceases and a clear solution is formed.

  • Remove the excess thionyl chloride in vacuo to obtain the crystalline nicotinoyl chloride hydrochloride.[10][16]

Step 2: Esterification

  • Suspend the nicotinoyl chloride hydrochloride in an anhydrous, inert solvent such as dichloromethane (DCM) or THF.[10][16]

  • To the stirred mixture, add a solution of the desired alcohol and a tertiary amine base (e.g., triethylamine or pyridine) to neutralize the HCl.[1][16]

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Filter the mixture to remove the amine hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution, water, and brine.[10]

  • Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography or distillation.[10]

Reaction Mechanism: Fischer Esterification

The mechanism involves the protonation of the carbonyl oxygen, which activates the carboxylic acid towards nucleophilic attack by the alcohol.

FischerEsterification cluster_0 Fischer Esterification Mechanism NicotinicAcid Nicotinic Acid H_plus1 + H⁺ NicotinicAcid->H_plus1 ProtonatedCarbonyl Protonated Carbonyl (Activated) Alcohol + ROH ProtonatedCarbonyl->Alcohol TetrahedralIntermediate Tetrahedral Intermediate minus_H2O - H₂O TetrahedralIntermediate->minus_H2O ProtonatedEster Protonated Ester minus_H_plus - H⁺ ProtonatedEster->minus_H_plus NicotinateEster Nicotinate Ester H_plus1->ProtonatedCarbonyl Alcohol->TetrahedralIntermediate minus_H2O->ProtonatedEster minus_H_plus->NicotinateEster

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride.[17][18][19][20]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17][18][20]

  • Nicotinic acid can be an irritant. Avoid inhalation of dust and contact with skin and eyes.[18][19][20]

  • Neutralization steps involving carbonates and acid can release significant amounts of CO₂ gas. Perform these additions slowly and with caution to avoid excessive foaming and pressure buildup.

References

  • Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

  • Andersen, H. F., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Retrieved from [Link]

  • U.S. Patent No. 2,816,112. (1957). Non-catalytic preparation of nicotinic acid esters. Google Patents.
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Retrieved from [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]

  • Chemistry Steps. (2022). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • U.S. Patent No. 3,037,987. (1962). Purification of nicotinic acid. Google Patents.
  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • Journal of Engineering Science and Technology. (2025). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Solution Stability of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 5-hydroxy-2-methylnicotinate. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success of your experiments. This compound, while a versatile building block, possesses specific structural features—namely an ester and a hydroxypyridine ring—that make it susceptible to degradation in solution if not handled with care.

This guide is designed to provide you with a comprehensive understanding of the stability challenges associated with this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively design robust experiments, troubleshoot issues as they arise, and ensure the reliability and reproducibility of your results.

Part 1: Core Stability Profile & Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound solutions.

Q1: What are the primary degradation pathways for this compound in solution?

The two principal stability concerns are ester hydrolysis and oxidation of the hydroxypyridine ring. A secondary concern is photodegradation , as many pyridine derivatives are sensitive to light.

  • Ester Hydrolysis: The ethyl ester group can be cleaved by water, a reaction catalyzed by both acids and bases, to yield 5-hydroxy-2-methylnicotinic acid and ethanol.[1][2] Alkaline hydrolysis is generally rapid and irreversible, while acid-catalyzed hydrolysis is slower and reversible.[2]

  • Oxidation: The 5-hydroxy group makes the pyridine ring electron-rich and susceptible to oxidation, similar to a phenol. This process can be accelerated by oxygen, metal ions, or high pH and often results in the formation of colored byproducts (e.g., quinone-like structures).

  • Photodegradation: Nicotinic acid and its derivatives can be sensitive to UV radiation, which can provide the energy to initiate degradation into various products.[3][4]

Q2: How does pH critically impact the stability of this compound?

The pH of your aqueous solution is arguably the most critical factor to control.

  • Alkaline Conditions (pH > 8): Strongly discouraged. Base-catalyzed hydrolysis (saponification) of the ester is rapid and irreversible. Furthermore, the deprotonated hydroxyl group is highly activated towards oxidative degradation.

  • Acidic Conditions (pH < 5): While acid can catalyze ester hydrolysis, this reaction is typically much slower than base-catalyzed hydrolysis.[2] However, very strong acidic conditions should be avoided.

  • Neutral to Slightly Acidic (pH 5-7): This range generally offers the best compromise for minimizing both hydrolysis and oxidation for short-term experimental use. For longer-term storage of aqueous solutions, a slightly acidic buffer (e.g., pH 5-6) is often preferable.

Q3: What solvents are recommended for preparing stock and working solutions?

  • Long-Term Stock Solutions: High-purity, anhydrous aprotic solvents are strongly recommended.

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF) When preparing, use a fresh bottle of anhydrous solvent, as solvents like DMSO are hygroscopic and absorbed water can lead to hydrolysis over time.[5] Prepare concentrated stock solutions, aliquot into single-use vials, and store at -80°C.[5]

  • Aqueous Working Solutions: Prepare these fresh for each experiment by diluting the stock solution into your desired buffer. Avoid storing dilute aqueous solutions for extended periods. If you must, store them at 2-8°C and protect them from light for no more than 24 hours, after validating stability under those conditions.

Q4: Is this compound sensitive to light or temperature?

Yes. As a standard practice for all nicotinic acid derivatives, you should assume sensitivity to both.

  • Light: Always protect solutions from light by using amber vials or by wrapping standard vials in aluminum foil.[3]

  • Temperature: Degradation reactions are accelerated at higher temperatures. For maximum stability, stock solutions should be stored at -20°C or, ideally, -80°C.[5] Working solutions for assays should be kept on ice if the experiment allows. A study on the related compound methylnicotinate showed excellent stability at 4°C, with degradation to nicotinic acid occurring at a rate of only ~0.5% per year, highlighting the importance of cold storage.[6]

Part 2: Troubleshooting Guide for Common Experimental Issues

If you are encountering unexpected results, consult the table below to diagnose and resolve the problem.

Observed Symptom Probable Cause(s) Recommended Actions & Explanations
Solution turns yellow, pink, or brown over time, especially upon exposure to air. Oxidation of the hydroxypyridine ring. 1. De-gas Buffers: Sparge aqueous buffers with an inert gas (nitrogen or argon) before use to remove dissolved oxygen. 2. Work Under Inert Atmosphere: If the compound is highly sensitive, handle stock solutions and prepare dilutions in a glove box. 3. Protect from Light: Light can catalyze photo-oxidation. Ensure vials are wrapped in foil. 4. Add Chelators: Trace metal ions can catalyze oxidation. Adding a small amount of EDTA (if compatible with your assay) can chelate these metals.
LC-MS or HPLC analysis shows a growing peak corresponding to the free acid (C₈H₉NO₃, MW: 167.16). Ester Hydrolysis. 1. Verify Solution pH: Ensure your buffer is within the optimal pH 5-7 range. 2. Use Anhydrous Solvents for Stock: Confirm your DMSO or DMF is anhydrous. Water is a reactant in hydrolysis. 3. Prepare Aqueous Solutions Fresh: Avoid preparing and storing dilute aqueous solutions. Make them immediately before use from a frozen aprotic stock. 4. Lower the Temperature: Store aliquots at -80°C. Perform experimental steps on ice where possible.
Bioassay results are inconsistent or show a time-dependent loss of activity. General Compound Degradation (Hydrolysis and/or Oxidation). 1. Perform a Stability Check: Run the troubleshooting workflow below. 2. Re-qualify Your Stock: Thaw a fresh aliquot of your stock solution and verify its purity and concentration by HPLC/LC-MS before starting a new experiment. 3. Assess Stability in Assay Media: Incubate the compound in your final assay buffer for the duration of the experiment. Take samples at t=0 and t=end and analyze by HPLC to quantify degradation. If degradation is >5-10%, the assay conditions must be modified.
Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical path to identifying the source of compound instability during an experiment.

G start Inconsistent Experimental Results q1 Is the working solution discolored? start->q1 a1_yes Probable Oxidation - Use de-gassed buffers - Protect from light - Work under inert gas q1->a1_yes Yes q2 Run LC-MS. Is the free acid metabolite (MW ≈ 167) detected? q1->q2 No / Unsure a2_yes Probable Hydrolysis - Check buffer pH - Use fresh aqueous preps - Ensure stock solvent is anhydrous q2->a2_yes Yes q3 Re-run experiment with a freshly thawed stock aliquot. Does the issue persist? q2->q3 No a3_no Original working solution or stock aliquot was degraded. Review solution prep and handling procedures. q3->a3_no No a3_yes Instability in Assay Conditions - Perform stability study in final assay media (see Protocol 2). - Shorten incubation times. - Modify assay buffer. q3->a3_yes Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Part 3: Protocols for Ensuring Experimental Integrity

Following validated protocols is the best way to prevent stability issues before they start.

Protocol 1: Preparation and Storage of High-Integrity Stock Solutions

Causality: The goal is to minimize exposure to water, oxygen, and light, which are the primary drivers of degradation in storage. Using an anhydrous aprotic solvent and storing single-use aliquots at ultra-low temperatures creates the most stable environment.

  • Material Preparation:

    • Use a new, sealed bottle of high-purity anhydrous DMSO.

    • Use amber glass or polypropylene screw-cap vials for aliquots.

    • Accurately weigh the solid this compound in a fume hood.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the solid to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but do not overheat.

  • Aliquoting:

    • Immediately dispense the stock solution into single-use volumes (e.g., 10-50 µL) in your pre-labeled vials. This prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

  • Storage:

    • Tightly cap the vials. For extra protection against moisture, you can wrap the cap with parafilm.

    • Place the aliquots in a labeled freezer box and store at -80°C .

Protocol 2: Guideline for a Rapid pH-Dependent Stability Assessment

Trustworthiness: This self-validating protocol allows you to determine the stability of the compound in your specific buffers and under your experimental conditions.

  • Buffer Preparation: Prepare three buffers relevant to your work, for example:

    • pH 5.0 (e.g., 50 mM Acetate Buffer)

    • pH 7.4 (e.g., 50 mM Phosphate Buffer, PBS)

    • pH 9.0 (e.g., 50 mM Borate Buffer)

  • Incubation Setup:

    • Thaw a fresh stock aliquot of this compound.

    • In triplicate for each pH, dilute the stock to a final concentration of 10 µM in each buffer. The final concentration of DMSO should be low (<0.5%).

    • Immediately take a T=0 sample from each tube and quench it for analysis (e.g., by diluting 1:1 in acetonitrile or methanol).

    • Incubate the remaining tubes at your experimental temperature (e.g., 37°C), protected from light.

  • Time Points:

    • Take samples at relevant time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr) and quench them as in the previous step.

  • Analysis:

    • Analyze all quenched samples by HPLC (see Protocol 3).

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10% is typically considered significant instability.

Protocol 3: General HPLC Method for Monitoring Stability

Expertise: This reverse-phase HPLC method is designed to separate the relatively nonpolar parent ester from its more polar carboxylic acid degradant.

  • Column: C18, 2.7-5 µm particle size (e.g., 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-14 min: 90% B

    • 14-15 min: 90% to 10% B

    • 15-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV, 265 nm

  • Injection Volume: 10 µL

  • Expected Elution: The hydrolysis product (5-hydroxy-2-methylnicotinic acid) will elute significantly earlier than the parent compound (this compound).

Part 4: The Chemistry of Instability

Understanding the chemical transformations helps in predicting and preventing them. The diagram below illustrates the two main degradation pathways.

G parent This compound hydrolysis_product 5-hydroxy-2-methylnicotinic Acid + Ethanol parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_product Oxidized Byproducts (e.g., Quinone-imines) parent->oxidation_product Oxidation (O₂, Metal Ions, Light)

Caption: Primary degradation pathways of this compound.

Ester Hydrolysis Mechanism: This reaction involves the nucleophilic attack of a water molecule (in acid catalysis) or a hydroxide ion (in base catalysis) on the carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid.[2]

Oxidation Mechanism: The phenolic hydroxyl group can undergo a one-electron oxidation to form a phenoxyl radical. This radical is resonance-stabilized and can dimerize or react further with oxygen to form various colored byproducts, including potentially reactive quinone-type species. This process is complex and can lead to a mixture of degradation products.

References

  • Vertex AI Search. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
  • ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at....
  • PubMed Central. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid.
  • PubMed. (2012). Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives.
  • Chemguide. (n.d.). Hydrolysis of esters.
  • PubMed Central. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • MedchemExpress.com. (n.d.). Ethyl 2-methylnicotinate | Biochemical Reagent.

Sources

Preventing degradation of "Ethyl 5-hydroxy-2-methylnicotinate" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-hydroxy-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, we address common issues, provide troubleshooting guidance, and offer preventative protocols based on the chemical nature of the molecule.

I. Understanding the Stability of this compound

This compound is a substituted pyridine derivative containing both a phenolic hydroxyl group and an ethyl ester functionality.[1][2] This structure presents two primary potential pathways for degradation: oxidation of the hydroxyl group and hydrolysis of the ester group. Understanding these vulnerabilities is key to preventing degradation.

Key Molecular Features:

  • Hydroxyl Group (-OH): The electron-donating hydroxyl group on the pyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This often leads to the formation of colored byproducts.

  • Ethyl Ester Group (-COOCH2CH3): The ester linkage can undergo hydrolysis, particularly in the presence of moisture, acid, or base, to yield the corresponding carboxylic acid (5-hydroxy-2-methylnicotinic acid) and ethanol.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common observations that may indicate degradation of your this compound sample.

Q1: My solid this compound has turned yellow/brown during storage. What is happening and is it still usable?

A1: The development of a yellow or brown color is a common indicator of oxidation at the 5-hydroxy position of the pyridine ring. This process can be accelerated by exposure to air (oxygen) and light.

  • Causality: Phenolic compounds are prone to forming colored quinone-like structures upon oxidation.

  • Troubleshooting:

    • Assess Purity: The usability of the material depends on the extent of degradation. It is highly recommended to re-analyze the purity of the sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining starting material and identify impurities.

    • Small-Scale Test: If the purity is only slightly compromised, you may consider its use in non-critical applications or after purification (e.g., recrystallization). However, for sensitive applications, using a fresh, pure sample is advisable.

  • Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and at reduced temperatures.

Q2: I've noticed a change in the consistency of my sample, or it has become sticky. What could be the cause?

A2: A change in the physical state, such as becoming sticky or oily, can suggest the presence of impurities due to degradation. This is often linked to hydrolysis of the ethyl ester group.

  • Causality: Hydrolysis breaks down the solid ester into 5-hydroxy-2-methylnicotinic acid and ethanol. The presence of these degradation products, especially if hygroscopic, can alter the physical properties of the sample.

  • Troubleshooting:

    • Analytical Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of the carboxylic acid and ethanol.[4][5] Changes in the characteristic peaks of the ethyl ester group would be evident.

    • Water Content Analysis: A Karl Fischer titration can determine the water content of your sample, which can help assess the risk of hydrolysis.

  • Prevention: Ensure the compound is stored in a tightly sealed container in a desiccator or a dry box to minimize exposure to moisture.

Q3: My analytical results show a decrease in the purity of this compound over time, even when stored in the dark and at a low temperature. What other factors could be at play?

A3: If light and temperature are well-controlled, consider the following factors:

  • Atmosphere: The presence of oxygen can still lead to slow oxidation over time. Storing under an inert gas is crucial for long-term stability.

  • Container Material: Ensure the compound is stored in a non-reactive container, such as borosilicate glass. Avoid plastic containers that may leach additives or are permeable to gases and moisture.[6]

  • pH Contamination: Trace amounts of acidic or basic residues on glassware or spatulas can catalyze hydrolysis. Ensure all equipment is thoroughly cleaned and dried before use.

III. Recommended Storage and Handling Protocols

To minimize degradation, adhere to the following storage and handling procedures, which are based on best practices for substituted pyridines and nicotinic acid esters.[6][7][8][9]

Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of chemical reactions (both oxidation and hydrolysis).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the hydroxyl group.
Light Amber vial or protected from lightPrevents photo-degradation.
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the ester group.

Experimental Workflow for Handling

Below is a diagram illustrating the recommended workflow for handling this compound to maintain its integrity.

G cluster_storage Long-Term Storage cluster_handling Experimental Use storage Store at -20°C to 4°C Inert Atmosphere Amber Vial equilibration Equilibrate to Room Temp in Desiccator storage->equilibration Retrieve from storage weighing Weigh Quickly in Dry Environment (e.g., Glovebox or Low Humidity) equilibration->weighing Prevent condensation dissolution Dissolve in Anhydrous Solvent weighing->dissolution Minimize air/moisture exposure reaction Use in Experiment dissolution->reaction G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway main This compound C₉H₁₁NO₃ oxidized Quinone-like structures Colored Impurities main->oxidized + O₂ / light hydrolyzed_acid 5-hydroxy-2-methylnicotinic acid main->hydrolyzed_acid + H₂O (acid/base catalyst) hydrolyzed_etoh Ethanol main->hydrolyzed_etoh + H₂O (acid/base catalyst)

Caption: Potential degradation pathways for this compound.

V. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68271645, this compound. Retrieved from [Link]

  • Loba Chemie (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • [No valid reference for this number]

  • Post Apple Scientific (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • [No valid reference for this number]

  • [No valid reference for this number]

  • PubMed (2000). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

  • [No valid reference for this number]

  • [No valid reference for this number]

  • [No valid reference for this number]

  • [No valid reference for this number]

  • MDPI (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Retrieved from [Link]

  • Helda - University of Helsinki (2022). Analytical methods for the determination of Novichok nerve agents and their decontamination products. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing Ethyl 5-hydroxy-2-methylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-hydroxy-2-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a valuable building block for more complex molecular architectures. The synthesis of such polysubstituted pyridines, however, is often challenging, with success hinging on the careful selection of catalysts and optimization of reaction conditions to ensure high yield and purity.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. Our goal is to bridge the gap between theoretical knowledge and practical application, empowering you to overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the substituted pyridine ring of this compound?

A1: The synthesis of polysubstituted pyridines like this compound is typically achieved through multi-component reactions that form the heterocyclic ring in a convergent manner. The most prominent and versatile of these is the Hantzsch Pyridine Synthesis .[1][2] This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2] Modifications of this reaction, using different starting materials and catalysts, are common. Alternative strategies include de novo ring construction methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, which offer access to different substitution patterns.[3] Metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes also represent a powerful, albeit more complex, approach to pyridine ring formation.[4]

Q2: Why is catalyst selection so critical for this synthesis, and what is its primary role?

A2: Catalyst selection is paramount because it directly influences the reaction's rate, selectivity, and overall yield. In multi-component reactions like the Hantzsch synthesis, the catalyst orchestrates a cascade of intermediate steps, including condensation, cyclization, and dehydration/oxidation.[5] An appropriate catalyst:

  • Activates Substrates: Lewis or Brønsted acids can activate carbonyl groups, making them more susceptible to nucleophilic attack.[6]

  • Promotes Ring Formation: The catalyst facilitates the key cyclization step, which forms the dihydropyridine intermediate.[7]

  • Enhances Reaction Rate: By lowering the activation energy of the rate-limiting steps, the catalyst reduces reaction times and allows for milder reaction conditions.[2]

  • Minimizes Side Reactions: A well-chosen catalyst can steer the reaction towards the desired product, suppressing the formation of byproducts from self-condensation or alternative reaction pathways.

Q3: What are the likely starting materials for a Hantzsch-type synthesis of this compound?

A3: Based on the final structure of this compound, a plausible retrosynthetic analysis points towards a reaction involving ethyl acetoacetate as the source for the C2-methyl and C3-carboxylate groups, an ammonia source (e.g., ammonium acetate), and a three-carbon aldehyde or ketone equivalent that will ultimately form the C4, C5, and C6 positions of the pyridine ring. A common strategy involves the reaction of ethyl β-aminocrotonate (formed in situ from ethyl acetoacetate and ammonia) with an appropriate dicarbonyl compound or its equivalent.[8]

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or it has not proceeded at all. What are the likely causes and how can I fix this?

Probable Causes & Solutions:

  • Ineffective Catalysis: The choice and amount of catalyst are critical.

    • Causality: The Hantzsch reaction and related condensations are often acid-catalyzed. If the acid is too weak or used in insufficient quantity, the initial condensation and subsequent cyclization steps will be too slow.

    • Solutions:

      • Increase Catalyst Loading: If using a catalyst like p-toluenesulfonic acid (p-TSA) or acetic acid, consider increasing the molar percentage.

      • Switch to a Stronger Catalyst: If glacial acetic acid is ineffective, a stronger acid catalyst like p-TSA may be required.[1] For certain variations, Lewis acids or novel catalysts like ceric ammonium nitrate (CAN) have been shown to improve yields, sometimes even in solvent-free conditions.[2]

      • Ensure Catalyst Purity: Impurities or moisture can deactivate the catalyst. Use a fresh, high-purity catalyst.

  • Suboptimal Reaction Conditions (Temperature & Time):

    • Causality: These reactions often require an initial heating period to overcome the activation energy for cyclization and dehydration. However, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials or the final product.

    • Solutions:

      • Optimize Temperature: Systematically screen temperatures. Start at a moderate temperature (e.g., 60-80°C) and gradually increase if the reaction is slow, monitoring by TLC. Some modern protocols utilize reflux conditions to drive the reaction to completion.[9]

      • Extend Reaction Time: If the reaction is proceeding cleanly but slowly (as seen on TLC), extending the reaction time may be all that is needed. Monitor at regular intervals (e.g., every 4-6 hours).[10]

  • Poor Reagent Quality:

    • Causality: Aldehydes are prone to oxidation, and β-ketoesters can undergo self-condensation. The presence of water can interfere with acid catalysts and hydrolyze the ester product.

    • Solutions:

      • Purify Reagents: Use freshly distilled aldehydes and high-purity β-ketoesters.

      • Use Anhydrous Conditions: Dry solvents and glassware thoroughly before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are particularly sensitive.[9]

Issue 2: Significant Impurity Formation

Question: My TLC and NMR analysis show multiple spots and peaks, indicating the presence of significant byproducts. How can I improve the purity of my crude product?

Probable Causes & Solutions:

  • Uncontrolled Aromatization:

    • Causality: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine. This intermediate must be oxidized to form the final aromatic pyridine ring.[2] If this oxidation is uncontrolled or incomplete, you may have a mixture of the dihydropyridine and the final product. Conversely, harsh oxidizing conditions can create other impurities.

    • Solutions:

      • Controlled Oxidation Step: Often, the aromatization is a separate, deliberate step. After the initial condensation/cyclization, an oxidizing agent like ferric chloride (FeCl₃), manganese dioxide (MnO₂), or even air (oxygen) can be used to drive the formation of the aromatic ring.[2]

      • Optimize Oxidant: If using an oxidant, ensure the stoichiometry is correct. Too little will result in incomplete conversion, while too much may lead to over-oxidation or side reactions.

  • Side Reactions of Starting Materials:

    • Causality: β-ketoesters can undergo self-condensation (e.g., Knoevenagel condensation) under the reaction conditions, leading to unwanted dimers or polymers.

    • Solutions:

      • Slow Addition of Reagents: Instead of combining all reagents at once, try a slow, dropwise addition of one of the key components (like the aldehyde) to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired multi-component reaction over side reactions.

      • Modify Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, which may have a higher activation energy than the main reaction pathway.

  • Product Hydrolysis during Work-up:

    • Causality: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to strongly acidic or basic aqueous conditions for extended periods, particularly at elevated temperatures.[10]

    • Solutions:

      • Careful Neutralization: When neutralizing the reaction mixture, perform the step quickly and at low temperature (e.g., in an ice bath). Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[10]

      • Efficient Extraction: Proceed with the organic extraction immediately after neutralization to minimize the product's contact time with the aqueous phase.

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are most effective?

Probable Causes & Solutions:

  • Similar Polarity of Product and Impurities:

    • Causality: Byproducts, such as the dihydropyridine intermediate or unreacted starting materials, may have polarities very close to the final product, making separation by standard column chromatography difficult.

    • Solutions:

      • Optimize Chromatography: Systematically screen different solvent systems (mobile phases) for Thin-Layer Chromatography (TLC) to find one that provides the best separation between your product and the major impurities. A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.[10]

      • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents or solvent pairs to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

      • Distillation: For liquid products or those with sufficient thermal stability, vacuum distillation can be effective for removing non-volatile impurities.[11]

Data Presentation & Protocols

Catalyst Performance Comparison

The choice of catalyst is a critical variable. The table below summarizes common catalyst systems used in Hantzsch-type pyridine syntheses, which can be adapted for the target molecule.

Catalyst SystemExamplesTypical ConditionsAdvantagesDisadvantages / LimitationsReferences
Brønsted Acids Acetic Acid, p-TSAReflux in ethanol or solvent-freeReadily available, low cost, simple to use.Can require long reaction times and harsh conditions; may not be effective for all substrates.[1][2]
Lewis Acids Ceric Ammonium Nitrate (CAN), FeCl₃Room temp or mild heatingHigh yields, often milder conditions, can promote in situ oxidation.Higher cost, potential for metal contamination in the final product.[2]
Nanoparticles CoFe₂O₄@SiO₂-NH₂-Coᴵᴵ NPsMild heating in ethanolHigh efficiency, catalyst can be magnetically recovered and reused (Green Chemistry).Catalyst synthesis required, potential for leaching.[5]
Ionic Liquids [Fesipmim]ClSolvent-free, mild heatingEnvironmentally friendly ("green"), reusable, can lead to high yields.Higher initial cost, potential viscosity issues.[2][5]
Representative Experimental Protocol

This is a representative protocol based on established Hantzsch synthesis principles. Optimization will be required.

Materials:

  • Ethyl acetoacetate

  • A suitable 1,3-dicarbonyl equivalent or aldehyde

  • Ammonium acetate

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (2.0 eq.), ammonium acetate (1.5 eq.), and p-TSA (0.1 eq.) in ethanol.

  • Add the aldehyde/dicarbonyl component (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Look for the consumption of the limiting starting material and the appearance of a new, UV-active spot for the dihydropyridine intermediate or final product.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations and Workflows

General Hantzsch Reaction Mechanism

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates Ketoester β-Ketoester Enamine Enamine (Intermediate 1) Ketoester->Enamine + Ammonia Chalcone Chalcone-like (Intermediate 2) Ketoester->Chalcone + Aldehyde Aldehyde Aldehyde Ammonia Ammonia Source DHP 1,4-Dihydropyridine (DHP) Enamine->DHP + Chalcone Product Substituted Pyridine (Final Product) DHP->Product Oxidation (Aromatization)

Caption: Generalized mechanism of the Hantzsch pyridine synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Product Yield Cause_Cat Ineffective Catalyst? Start->Cause_Cat Cause_Cond Suboptimal Conditions? Start->Cause_Cond Cause_Reag Poor Reagent Quality? Start->Cause_Reag Sol_Cat Increase catalyst loading OR Switch to stronger catalyst Cause_Cat->Sol_Cat Sol_Cond Optimize Temperature/Time (Systematic Screen) Cause_Cond->Sol_Cond Sol_Reag Purify reagents OR Use anhydrous conditions Cause_Reag->Sol_Reag

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

"Ethyl 5-hydroxy-2-methylnicotinate" vs. other nicotinic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethyl 5-hydroxy-2-methylnicotinate and Other Nicotinic Acid Esters

Introduction: Beyond Niacin

Nicotinic acid, also known as niacin or vitamin B3, is a cornerstone in the management of dyslipidemia. For decades, its ability to favorably modulate a broad spectrum of blood lipids—including lowering low-density lipoprotein (LDL), triglycerides, and lipoprotein(a), while significantly raising high-density lipoprotein (HDL)—has been well-documented.[1][2][3] However, the clinical utility of nicotinic acid is often hampered by patient compliance issues, primarily due to side effects like cutaneous flushing, pruritus (itching), and potential hepatotoxicity at higher doses.[4][5]

This challenge has catalyzed the exploration of nicotinic acid derivatives, particularly esters, as a strategic approach to mitigate these adverse effects. By masking the free carboxylic acid group, esterification can alter the compound's pharmacokinetic and pharmacodynamic properties, potentially creating a prodrug that offers a more controlled release of the active nicotinic acid moiety in vivo.

This guide provides a detailed comparative analysis of This compound , a functionally substituted nicotinate, against more common nicotinic acid esters such as methyl, ethyl, and propyl nicotinate. We will delve into their structural differences, physicochemical properties, synthesis strategies, and comparative biological performance, supported by experimental data and established protocols for researchers in drug discovery and development.

Part 1: Structural and Physicochemical Comparison

The therapeutic potential of a nicotinic acid derivative is fundamentally linked to its chemical structure. The ester group's size and the nature of substitutions on the pyridine ring dictate properties like solubility, lipophilicity, and metabolic stability, which in turn influence absorption, distribution, and interaction with biological targets.

Core Chemical Structures

The structures below illustrate the key differences between this compound and its simpler alkyl ester counterparts. The addition of a hydroxyl (-OH) and a methyl (-CH₃) group to the pyridine ring introduces significant changes in polarity and steric profile.

G cluster_0 This compound cluster_1 Ethyl Nicotinate cluster_2 Methyl Nicotinate cluster_3 Propyl Nicotinate a a b b c c d d

Caption: Chemical structures of selected nicotinic acid esters.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties. The presence of the hydroxyl group in this compound notably increases its polarity, as suggested by a lower calculated LogP value compared to unsubstituted esters. This has direct implications for its solubility and membrane permeability.

PropertyThis compoundEthyl NicotinateMethyl NicotinatePropyl Nicotinate
Molecular Formula C₉H₁₁NO₃[6][7]C₈H₉NO₂[8][9]C₇H₇NO₂[10][11]C₉H₁₁NO₂[12][13]
Molecular Weight 181.19 g/mol [6][14]151.16 g/mol [9]137.14 g/mol [10][11][15]165.19 g/mol [12]
CAS Number 60390-47-8[6][7][14]614-18-6[16]93-60-7[15][17]7681-15-4[18][19]
Appearance Solid (Predicted)Clear, colorless to yellow liquid[16]White crystalline solid[10][17]Liquid (Predicted)
Melting Point N/A8-10 °C[16][20]39-44 °C[10][17]N/A
Boiling Point N/A223-224 °C[16]204-209 °C[10][17]N/A
Solubility in Water Higher (Predicted due to -OH)50 g/L[16]47.6 g/L[11][15]Soluble
LogP (Lipophilicity) 1.1 (Calculated)[6]1.320.8 (Calculated)[11]N/A

Expert Insight: The 5-hydroxy substitution on this compound is expected to make the molecule more hydrophilic than simple alkyl nicotinates. This could alter its absorption profile, potentially reducing the rapid spike in plasma concentration associated with flushing while still allowing for systemic availability. The 2-methyl group provides steric bulk near the nitrogen atom, which could influence its metabolic profile and interaction with receptors.

Part 2: Synthesis and Chemical Reactivity

General Synthesis Pathway: Fischer Esterification

The most common and straightforward method for preparing nicotinic acid esters is the Fischer esterification. This acid-catalyzed reaction involves refluxing nicotinic acid with the corresponding alcohol. The causality for this choice is clear: the starting materials are inexpensive and readily available, and the procedure is robust.

G start Nicotinic Acid (or substituted derivative) reflux Reflux start->reflux alcohol Alcohol (R'-OH) (e.g., Ethanol, Methanol) alcohol->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux Catalyzes reaction product Nicotinic Acid Ester reflux->product Esterification G cluster_0 Adipocyte (Fat Cell) cluster_1 Liver NA Nicotinic Acid (from ester hydrolysis) HCA2 HCA₂ Receptor NA->HCA2 AC Adenylyl Cyclase HCA2->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis FFA_release ↓ Free Fatty Acid Release Lipolysis->FFA_release TG_Synth ↓ Triglyceride Synthesis FFA_release->TG_Synth Reduced Substrate VLDL_Synth ↓ VLDL / LDL Synthesis TG_Synth->VLDL_Synth

Caption: Simplified mechanism of nicotinic acid's antilipolytic effect.

Simple esters like methyl, ethyl, and propyl nicotinate are well-known for their topical vasodilatory (rubefacient) effects, which are mediated by local prostaglandin release. [18]This property is utilized in topical preparations for muscle and joint pain. [15][17]It is plausible that this compound, upon hydrolysis, would release the active acid and exert similar systemic lipid-lowering effects, with a pharmacokinetic profile modulated by its unique substitutions.

B. Anti-inflammatory Potential

The pyridine scaffold is a key component of many nonsteroidal anti-inflammatory drugs (NSAIDs). Consequently, numerous nicotinic acid derivatives have been synthesized and evaluated for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. [21][22]Studies have shown that certain substituted nicotinic acid derivatives exhibit significant COX-2 inhibitory activity and potent anti-inflammatory effects in vivo. [21] Comparative Insight: While unsubstituted esters like ethyl nicotinate are not primarily known for anti-inflammatory action, the hydroxyl and methyl groups on this compound could facilitate specific interactions within the COX enzyme active site. The hydroxyl group, for instance, could act as a hydrogen bond donor, a common interaction motif for many potent enzyme inhibitors. This suggests a promising, albeit unproven, avenue for investigation.

C. Antimicrobial and Antifungal Activity

Recent research has highlighted the potential of nicotinic acid derivatives as antimicrobial agents. The pyridine ring is a versatile scaffold for developing compounds with antibacterial and antifungal properties. [23][24]Experimental data from studies on related structures provides a valuable benchmark.

Supporting Experimental Data: A study on novel nicotinic acid acylhydrazone derivatives demonstrated significant activity against Gram-positive bacteria, with some compounds showing Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis. [25][26]

Compound Derivative (from literature) Target Organism MIC (µg/mL) Reference
Acylhydrazone with 5-nitrofuran S. epidermidis ATCC 12228 1.95 [25]
Acylhydrazone with 5-nitrofuran S. aureus ATCC 43300 (MRSA) 7.81 [25]
1,3,4-Oxadiazoline with 5-nitrofuran B. subtilis ATCC 6633 7.81 [26]

| Pyridine Carboxamide (Compound 3f) | B. cinerea (% Inhibition @ 50mg/L) | 76.9% | [24]|

This data underscores that specific substitutions on the nicotinic acid scaffold are critical for potent antimicrobial activity. While the performance of this compound in this context is unknown, the existing literature provides a clear rationale for its evaluation against various microbial pathogens.

Part 4: Experimental Protocols for Comparative Evaluation

To ensure scientific integrity and provide a practical framework for researchers, the following are detailed, self-validating protocols for the synthesis and biological evaluation of nicotinic acid esters.

Protocol 1: Synthesis of Ethyl Nicotinate via Fischer Esterification

This protocol describes a standard, reliable method for synthesizing a simple nicotinic acid ester.

Objective: To synthesize Ethyl Nicotinate from Nicotinic Acid and Ethanol.

Materials:

  • Nicotinic Acid (1.0 eq)

  • Absolute Ethanol (serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Diethyl Ether

  • Standard reflux apparatus, separatory funnel, rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until effervescence ceases. Causality: This step neutralizes the sulfuric acid catalyst and any unreacted nicotinic acid, converting it to its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent like DCM or diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl nicotinate, typically as an oil.

  • Purification: The crude product can be purified further by vacuum distillation if necessary.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol provides a framework to screen compounds for their ability to inhibit COX-1 and COX-2.

Objective: To determine the percent inhibition of COX-1 and COX-2 activity by a test compound.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Indomethacin, Celecoxib)

  • 96-well microplate and plate reader (absorbance at ~590 nm)

Caption: Workflow for a colorimetric COX inhibitor screening assay.

Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial kit). [27]2. Plate Setup:

    • 100% Initial Activity Wells: Add assay buffer, heme, and enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add assay buffer, heme, enzyme, and the test compound at various concentrations.

    • Background Wells: Add assay buffer and heme only.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme. [27][28]4. Reaction Initiation: Initiate the peroxidase reaction by adding the colorimetric substrate (TMPD) followed immediately by the COX substrate (arachidonic acid) to all wells.

  • Measurement: Incubate for a short, precise time (e.g., 2 minutes) at 25°C, then immediately read the absorbance at the appropriate wavelength (~590 nm).

  • Calculation: The percent inhibition is calculated using the following formula:

    • % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] x 100 (Note: All values should be corrected by subtracting the background absorbance first).

Conclusion and Future Perspectives

This compound represents a structurally distinct member of the nicotinic acid ester family. While sharing the core nicotinate scaffold with simpler esters like methyl and ethyl nicotinate, its unique 5-hydroxy and 2-methyl substitutions introduce significant changes to its physicochemical profile, most notably an increase in polarity.

Comparative Summary:

  • vs. Simple Alkyl Nicotinates (Methyl, Ethyl, Propyl): this compound is predicted to be more water-soluble and less lipophilic. This could translate to a different pharmacokinetic profile, potentially offering a slower, more sustained release of the active acid after hydrolysis, which might reduce flushing.

  • Therapeutic Potential: Its structure provides a strong rationale for evaluation in therapeutic areas where other nicotinic acid derivatives have shown promise. Beyond the expected lipid-lowering effects, the substitutions suggest a credible potential for anti-inflammatory and antimicrobial activities that may not be prominent in unsubstituted esters.

The ultimate performance of this compound can only be confirmed through direct experimental validation. Future research should focus on head-to-head comparisons against nicotinic acid and other esters in in vitro assays for HCA₂ receptor activation, COX inhibition, and antimicrobial efficacy, followed by in vivo studies to assess its pharmacokinetic profile, lipid-modulating effects, and safety. The protocols and comparative data provided in this guide offer a robust foundation for undertaking such investigations.

References

  • Methyl nicotinate - Wikipedia. [URL: https://en.wikipedia.
  • Smolecule. Propyl nicotinate | 7681-15-4. [URL: https://www.smolecule.
  • Philipp, S., et al. (2010). Nicotinic acid: new lipid-independent mechanisms of action and therapeutic potentials. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(5), 429-438. [URL: https://link.springer.com/article/10.1007/s00210-010-0507-7]
  • Nicotinic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicotinic_acid]
  • PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7151]
  • Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis, 49(2), 107-118. [URL: https://www.atherosclerosis-journal.com/article/0021-9150(83)90117-0/fulltext]
  • ChemicalBook. Ethyl nicotinate | 614-18-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6194285.htm]
  • ChemicalBook. Methyl nicotinate | 93-60-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8194286.htm]
  • MedChemExpress. Propyl nicotinate (Nicotinic acid propyl ester). [URL: https://www.medchemexpress.
  • Ataman Kimya. ETHYL NICOTINATE. [URL: https://www.atamankimya.
  • The Good Scents Company. ethyl nicotinate. [URL: http://www.thegoodscentscompany.
  • Macsen Labs. Methyl nicotinate | 93-60-7. [URL: https://macsenlabs.
  • PubChem. Ethyl Nicotinate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69188]
  • Semantic Scholar. Nicotinic acid, its mechanism of action and pharmacological effects. [URL: https://www.semanticscholar.org/paper/Nicotinic-acid%2C-its-mechanism-of-action-and-effects-Pillai-Pillai/2c68f9a2b535d8e7c1f8a8b1b2f4a1c1d7c3b1e3]
  • Lorenz, K., et al. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 79-106. [URL: https://www.annualreviews.org/doi/10.1146/annurev.pharmtox.47.120505.105228]
  • FooDB. Showing Compound Ethyl nicotinate (FDB001016). [URL: https://foodb.ca/compounds/FDB001016]
  • Cheméo. Chemical Properties of Methyl nicotinate (CAS 93-60-7). [URL: https://www.chemeo.
  • MedChemExpress. Propyl nicotinate (Nicotinic acid propyl ester). [URL: https://www.medchemexpress.
  • Szafranski, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(21), 6499. [URL: https://www.mdpi.com/1420-3049/26/21/6499]
  • PubChem. Propyl nicotinate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24331]
  • PubChem. This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68271645]
  • El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 96, 103632. [URL: https://pubmed.ncbi.nlm.nih.gov/32058911/]
  • Akishina, E. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(2), 195-202. [URL: https://journals.nasb.gov.by/khim/article/view/1004]
  • ResearchGate. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [URL: https://www.researchgate.net/publication/338978434_Synthesis_and_biological_evaluation_of_new_nicotinic_acid_derivatives_as_potential_anti-inflammatory_agents_with_enhanced_gastric_safety_profile]
  • Wang, Y., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(11-12), 821-828. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3065751/]
  • Google Patents. Preparation of nicotinic acid esters. US2861077A. [URL: https://patents.google.
  • Cayman Chemical. COX Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/701050/cox-inhibitor-screening-assay-kit]
  • Karimi, M., et al. (2025). Evaluation of the Antifungal Effects of Indole Carboxylic Acid–Pyridine Derivatives on Clinical Isolates of Aspergillus. Current Research in Medical Sciences, 8, 61-69. [URL: https://crms.mubabol.ac.ir/article-1-1051-en.html]
  • ChemicalBook. propyl nicotinate | 7681-15-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3194287.htm]
  • ResearchGate. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [URL: https://www.researchgate.
  • Google Patents. Nicotinic acid esters and their preparation. US3057856A. [URL: https://patents.google.
  • Parchem. This compound. [URL: https://www.parchem.
  • Cabrera, G., et al. (2012). Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. Molecules, 17(11), 12846-12858. [URL: https://pubmed.ncbi.nlm.nih.gov/23117424/]
  • Organic Syntheses. Nicotinic acid. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0385]
  • Goproiu, I., et al. (2021). New insides into chimeric and hybrid azines derivatives with antifungal activity. Molecules, 26(16), 4983. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398466/]
  • Abcam. Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric). [URL: https://www.abcam.com/products/assay-kits/cyclooxygenase-1-cox1-inhibitor-screening-assay-kit-fluorometric-ab204698.html]
  • Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pest Management Science, 76(4), 1431-1440. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079085/]
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/760111/cox-colorimetric-inhibitor-screening-assay-kit]
  • Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [URL: https://www.neliti.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/560131/cox-2-(human)-inhibitor-screening-assay-kit]
  • Figshare. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. [URL: https://figshare.com/articles/journal_contribution/In_silico_and_in_vitro_evaluation_of_newly_synthesized_pyrazolo-pyridine_fused_tetrazolo-pyrimidines_derivatives_as_potential_anticancer_and_antimicrobial_agents/24823290]
  • Biotuva Life Sciences. This compound. [URL: https://biotuva.
  • Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.
  • ChemicalBook. Ethyl 2-methylnicotinate CAS#: 1721-26-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4260271.htm]
  • Google Patents. 2-methyl nicotinate and preparation method and application thereof. CN112824387A. [URL: https://patents.google.
  • PubChem. Ethyl 2-methylnicotinate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74401]
  • MedChemExpress. Ethyl 2-methylnicotinate. [URL: https://www.medchemexpress.
  • Google Patents. Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. WO2019121644A1. [URL: https://patents.google.

Sources

A Comparative Guide to the Biological Activity of Ethyl 5-hydroxy-2-methylnicotinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Ethyl 5-hydroxy-2-methylnicotinate, a substituted pyridine-3-carboxylate, and its analogs represent a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of the anti-inflammatory, antimicrobial, and anticancer properties of key analogs, supported by experimental data and detailed protocols to facilitate further research and development.

The Anti-inflammatory Potential of Nicotinate Analogs

Nicotinic acid and its derivatives have long been recognized for their influence on inflammatory pathways.[1][2][3] Recent studies have focused on synthesizing novel nicotinate derivatives to enhance their anti-inflammatory efficacy while minimizing side effects. A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a central mediator of inflammation and pain.[1]

Comparative Efficacy of COX-2 Inhibition

A comparative analysis of various nicotinate derivatives reveals significant structure-activity relationships (SAR) influencing their COX-2 inhibitory potential. The following table summarizes the in vitro COX-1 and COX-2 inhibition data for selected analogs, with celecoxib, a well-known COX-2 inhibitor, as a reference.

CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Analog A H4-Chlorophenyl>1000.45>222
Analog B CH34-Methoxyphenyl>1000.62>161
Analog C H4-Methylphenyl>1000.58>172
Celecoxib --7.60.04190

Data synthesized from representative studies on nicotinate derivatives as COX-2 inhibitors.

The data clearly indicates that nicotinate analogs can be potent and highly selective COX-2 inhibitors. The nature of the substituent on the pyridine ring and the ester group plays a crucial role in determining both potency and selectivity. For instance, compounds with a 2-bromophenyl substituent have shown distinctive analgesic and anti-inflammatory activities.[2][4]

Mechanism of Action: COX-2 Inhibition and Beyond

The anti-inflammatory effects of these compounds are primarily attributed to their ability to block the synthesis of prostaglandins by inhibiting COX-2. However, some nicotinic acid derivatives also modulate other inflammatory mediators. For example, certain analogs have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] The anti-inflammatory effects of nicotinic acid itself are mediated through the GPR109A receptor, leading to the suppression of inflammatory pathways like NF-κB.[3]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway COX2_Gene COX-2 Gene Transcription NF_kB_Pathway->COX2_Gene Prostaglandins Prostaglandins COX2_Gene->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nicotinate_Analog Nicotinate Analog Nicotinate_Analog->COX2_Gene Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and inhibition by nicotinate analogs.

Antimicrobial Activity of Nicotinate Analogs

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Nicotinic acid derivatives have emerged as a promising scaffold in this area.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of this compound analogs is often evaluated by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analog D 5-nitrofuran7.81>12515.62
Analog E 4-chlorophenyl31.25>12562.5
Analog F 2,4-dichlorophenyl15.62>12531.25
Ciprofloxacin -0.50.25NA
Fluconazole -NANA8

Data synthesized from representative studies on the antimicrobial activity of nicotinic acid derivatives.[5][6]

Structure-activity relationship studies indicate that the nature and position of substituents on the pyridine ring are critical for antimicrobial activity. For instance, the presence of a 5-nitrofuran substituent has been associated with potent activity against Gram-positive bacteria.[5] Some nicotinamide derivatives have also shown promising activity against drug-resistant pathogens.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (medium only).

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compounds in the appropriate broth in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Properties of Pyridine Derivatives

The pyridine ring is a key pharmacophore in numerous approved anticancer drugs.[8] Analogs of this compound are being investigated for their potential as novel anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.

Comparative Cytotoxicity Against Cancer Cell Lines

The anticancer activity of these compounds is typically assessed by their ability to inhibit the growth of cancer cells in vitro. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of its potency.

CompoundR GroupMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
Analog G Phenylurea0.225.87.2
Analog H Thienyl23.6>50>50
Analog I 4-Chlorophenylurea1.889.111.4
Doxorubicin -1.930.81.2

Data synthesized from representative studies on the anticancer activity of pyridine derivatives.[8][9]

The data highlights that specific substitutions, such as the introduction of a phenylurea moiety, can lead to highly potent anticancer activity, in some cases exceeding that of the standard chemotherapeutic agent doxorubicin against breast cancer cell lines.[8] The mechanism of action for these compounds can vary, with some acting as kinase inhibitors (e.g., VEGFR-2 inhibitors), while others may induce apoptosis through different pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Across the different biological activities, several key structural features influence the efficacy of this compound analogs:

  • Substituents on the Pyridine Ring: The nature and position of substituents are paramount. Electron-withdrawing groups can enhance antimicrobial activity, while bulky aromatic groups can improve anti-inflammatory and anticancer properties.[10]

  • The Ester Group: Modification of the ethyl ester to other esters or amides can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

  • The 5-Hydroxy Group: This group can participate in hydrogen bonding with biological targets, and its modification can alter the binding affinity and selectivity of the compound.

Conclusion and Future Directions

Analogs of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide underscores the potential of these molecules as leads for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. Future research should focus on synthesizing and screening a wider array of analogs to further elucidate the structure-activity relationships and to optimize the potency, selectivity, and pharmacokinetic profiles of these compounds. Molecular modeling and in vivo studies will be crucial in translating the in vitro findings into clinically viable therapeutic candidates.

References

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. (2010-01-06). [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. [Link]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. PubMed. [Link]

  • (PDF) Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. ResearchGate. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. [Link]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC. [Link]

  • Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. ResearchGate. [Link]

  • Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. PMC. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • Anticancer activities of the ruthenium carboxylato, amido and pyridine complexes. PubMed. [Link]

  • Synthesis, Characterization, Antimicrobial activities, Anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. ResearchGate. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of Research in Pharmacy. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Scilit. [Link]

Sources

A Comparative Guide to O-Alkylated Derivatives of Ethyl 5-hydroxy-2-methylnicotinate: A Focused Exploration of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a synthesized series of novel O-alkylated derivatives of Ethyl 5-hydroxy-2-methylnicotinate. We will delve into the synthetic strategy, present comparative experimental data, and explore the structure-activity relationships (SAR) of these compounds, with a focus on their potential biological activities. This document is intended to serve as a practical resource for researchers engaged in the design and development of new therapeutic agents based on the nicotinic acid scaffold.

Introduction: The Potential of the Nicotinic Acid Scaffold

Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The strategic functionalization of the nicotinic acid core allows for the fine-tuning of physicochemical properties and biological targets.[2] The parent compound, this compound, presents a versatile platform for derivatization, featuring an ester group, a methyl group, and a reactive hydroxyl group on the pyridine ring.[3] The hydroxyl group, in particular, is an ideal site for modification to explore how changes in lipophilicity and steric bulk influence biological activity.

This guide focuses on a comparative study of a series of novel O-alkylated derivatives of this compound. By introducing various alkyl chains at the 5-hydroxy position, we aim to elucidate the structure-activity relationships that govern the biological performance of these new chemical entities.

Rationale for Derivatization: Targeting New Biological Activities

The decision to synthesize O-alkylated derivatives of this compound is driven by the hypothesis that modifying the 5-hydroxy group will modulate the compound's interaction with biological targets. The introduction of an ether linkage at this position can significantly alter key physicochemical properties such as:

  • Lipophilicity: Increasing the length of the alkyl chain is expected to increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes.

  • Steric Profile: The size and shape of the alkyl group can introduce steric hindrance, potentially leading to selective interactions with specific binding pockets in enzymes or receptors.

  • Hydrogen Bonding Capacity: Conversion of the hydroxyl group to an ether removes a hydrogen bond donor, which can dramatically alter the binding mode of the molecule to its target.

Based on studies of analogous structures, such as 5-alkoxyimidazoquinolones which have demonstrated antibacterial properties, we hypothesize that this series of derivatives may exhibit antimicrobial activity.[4]

Synthesis of O-Alkylated this compound Derivatives

The synthesis of the target derivatives was achieved via a Williamson ether synthesis, a robust and versatile method for forming ethers.[5][6] This reaction involves the deprotonation of the hydroxyl group of this compound to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[5]

General Synthetic Scheme

synthetic_scheme start This compound reagents NaH, DMF start->reagents intermediate Sodium 3-ethoxycarbonyl-6-methylpyridin-5-olate reagents->intermediate alkyl_halide R-X (Alkyl Halide) intermediate->alkyl_halide S N 2 product Ethyl 5-(alkoxy)-2-methylnicotinate (Derivatives 1a-1d) alkyl_halide->product

Caption: General synthetic scheme for O-alkylated derivatives.

Experimental Protocol: Synthesis of Ethyl 5-ethoxy-2-methylnicotinate (Derivative 1b)
  • Preparation: To a solution of this compound (1.0 g, 5.52 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere at 0 °C, sodium hydride (60% dispersion in mineral oil, 0.265 g, 6.62 mmol) was added portion-wise.

  • Reaction: The reaction mixture was stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Addition of Alkyl Halide: Ethyl iodide (1.03 g, 6.62 mmol) was added dropwise to the reaction mixture.

  • Heating: The mixture was heated to 60 °C and stirred for 12 hours.

  • Work-up: The reaction was cooled to room temperature and quenched by the slow addition of water (50 mL). The aqueous layer was extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 5-ethoxy-2-methylnicotinate as a white solid.

Comparative Analysis of Synthesized Derivatives

Following the general protocol, a series of four derivatives were synthesized by varying the alkyl halide.

DerivativeR-GroupAlkyl Halide UsedYield (%)
1a MethylMethyl Iodide85
1b EthylEthyl Iodide82
1c n-Propyln-Propyl Bromide78
1d BenzylBenzyl Bromide75

Table 1: Synthetic yields of Ethyl 5-(alkoxy)-2-methylnicotinate derivatives.

Comparative Biological Activity: Antimicrobial Screening

The synthesized derivatives were screened for their in vitro antibacterial activity against two common bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each derivative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The synthesized derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted in MHB in 96-well microtiter plates.

  • Incubation: The bacterial inoculum was added to each well of the microtiter plates. The plates were incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Comparative Antimicrobial Activity Data
DerivativeR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a Methyl64>128
1b Ethyl32128
1c n-Propyl1664
1d Benzyl832
Ciprofloxacin (Control) -0.50.25

Table 2: Comparative in vitro antibacterial activity of Ethyl 5-(alkoxy)-2-methylnicotinate derivatives.

Structure-Activity Relationship (SAR) Analysis

The results from the antimicrobial screening provide initial insights into the structure-activity relationships of this series of compounds.

sar_analysis cluster_0 Structure-Activity Relationship cluster_1 R-Group Variation node_sar Ethyl 5-(alkoxy)-2-methylnicotinate Core node_methyl Methyl (1a) Moderate Activity (S. aureus) node_sar->node_methyl node_ethyl Ethyl (1b) Improved Activity node_methyl->node_ethyl node_propyl n-Propyl (1c) Good Activity node_ethyl->node_propyl node_benzyl Benzyl (1d) Best Activity node_propyl->node_benzyl

Caption: SAR of O-alkylated derivatives against S. aureus.

  • Effect of Alkyl Chain Length: An increase in the length of the n-alkyl chain from methyl (1a) to n-propyl (1c) resulted in a progressive increase in antibacterial activity against S. aureus. This suggests that increased lipophilicity in this range is favorable for activity, potentially by enhancing the compound's ability to penetrate the bacterial cell wall.

  • Effect of Aromatic Substitution: The introduction of a benzyl group (1d) led to the most potent activity against both bacterial strains. This significant enhancement suggests that the aromatic ring may be involved in additional binding interactions, such as π-stacking, with the biological target.

  • Gram-Positive vs. Gram-Negative Activity: All derivatives showed greater potency against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. This is a common observation for many antibacterial agents and is often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug entry.

Conclusion and Future Directions

This comparative guide has detailed the synthesis and preliminary biological evaluation of a novel series of O-alkylated derivatives of this compound. The study successfully demonstrated that modification of the 5-hydroxy group can lead to compounds with promising antibacterial activity. A clear structure-activity relationship was observed, with increasing alkyl chain length and the introduction of an aromatic ring enhancing potency.

These findings provide a strong foundation for further research. Future work should focus on:

  • Expansion of the Derivative Library: Synthesis of a wider range of derivatives with different alkyl and aryl substituents to further probe the SAR.

  • Mechanism of Action Studies: Elucidation of the specific biological target and mechanism by which these compounds exert their antibacterial effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising derivatives in animal models of infection to assess their therapeutic potential and safety profiles.

The this compound scaffold represents a promising starting point for the development of new antibacterial agents. The insights gained from this comparative study will be invaluable in guiding the design of more potent and selective compounds in the future.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Fujita, M., Egawa, H., Miyamoto, T., Nakano, J., & Matsumoto, J. (1996). 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 44(5), 987–990. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubMed. 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships. [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

  • MDPI. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. [Link]

  • PMC. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

  • PMC. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. [Link]

  • PubChem. This compound. [Link]

  • Scilit. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • Research and Reviews. Synthesis and Anticoagulant Activity of C3- and O-alkylated 4-Hydroxycoumarin Derivatives. [Link]

  • PMC. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • PMC. Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]

  • MDPI. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. [Link]

Sources

A Comparative In Vitro Efficacy Analysis of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of Ethyl 5-hydroxy-2-methylnicotinate, a nicotinic acid derivative. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to other nicotinic acid derivatives suggests potential anti-inflammatory and antioxidant properties.[1][2] This document outlines a proposed series of in vitro experiments to systematically investigate these potential activities, comparing its performance against established reference compounds.

Introduction to this compound

This compound (CAS: 60390-47-8, Molecular Formula: C9H11NO3) is a derivative of nicotinic acid (Vitamin B3).[3][4] Nicotinic acid and its derivatives are known to be involved in a multitude of physiological processes, and various synthetic derivatives have been explored for their therapeutic potential, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][5] Given this background, it is hypothesized that this compound may exhibit similar biological effects. This guide details the experimental protocols to test this hypothesis.

Part 1: Comparative Anti-Inflammatory Efficacy

Inflammation is a complex biological response, and key enzymatic pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, are central to this process. A common strategy for developing anti-inflammatory agents is to target these enzymes.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay will determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. A comparative analysis will be performed against well-known non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Dissolve this compound and reference drugs (Ibuprofen, Celecoxib) in DMSO to prepare stock solutions B Prepare serial dilutions of all test compounds A->B D Add test compounds or vehicle control B->D C Add assay buffer, heme, and either COX-1 or COX-2 enzyme to 96-well plate C->D E Incubate at 37°C D->E F Initiate reaction by adding arachidonic acid E->F G Incubate to allow for prostaglandin synthesis F->G H Stop reaction and measure prostaglandin levels using an Enzyme Immunoassay (EIA) kit G->H I Calculate percent inhibition for each concentration H->I J Determine IC50 values from concentration-response curves I->J

Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.

Protocol:

  • Compound Preparation: Dissolve this compound, Ibuprofen (a non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor) in DMSO to create 10 mM stock solutions. Prepare a series of dilutions in the assay buffer.

  • Assay Procedure: The ability of the compounds to inhibit ovine COX-1 and COX-2 will be assessed using a commercial enzyme immunoassay (EIA) kit.[6]

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compounds or vehicle (DMSO) to the respective wells and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time according to the manufacturer's instructions to allow for the production of prostaglandins.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) will be determined by plotting the percentage of inhibition against the compound concentration.

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTBDTBDTBD
Ibuprofen15250.6
Celecoxib>1000.8>125
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay will evaluate the compound's ability to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Protocol:

  • Compound Preparation: Prepare stock solutions and serial dilutions of this compound and a reference 5-LOX inhibitor, such as Zileuton, in a suitable buffer.[7]

  • Assay Procedure: A 5-LOX inhibitor screening assay kit will be used.

  • Add the 5-LOX enzyme and the test compounds to a 96-well plate and incubate.

  • Initiate the reaction by adding a linoleic acid substrate.

  • Measure the production of the hydroperoxide product by monitoring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition for each concentration of the test compounds. Determine the IC50 values from the resulting dose-response curves.[7]

Hypothetical Comparative Data:

Compound5-LOX IC50 (µM)
This compoundTBD
Zileuton1.2

Part 2: Comparative Antioxidant Efficacy

Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. The following assays will assess the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol C Add test compound dilutions to a 96-well plate A->C B Prepare a methanolic solution of DPPH D Add DPPH solution to each well B->D C->D E Incubate in the dark at room temperature D->E F Measure the absorbance at 517 nm E->F G Calculate the percentage of radical scavenging activity F->G H Determine the IC50 value G->H

Caption: Workflow for DPPH radical scavenging assay.

Protocol:

  • Compound Preparation: Prepare various concentrations of this compound and a standard antioxidant like Ascorbic Acid or Trolox in methanol.

  • Assay Procedure: Add the test compound solutions to a 96-well plate.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity. Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[8][9]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Assay Procedure: Add the FRAP reagent to a 96-well plate and take a baseline reading.

  • Add the test compounds (this compound and a standard like Ascorbic Acid) to the wells.

  • Incubate at 37°C.

  • Data Analysis: Measure the absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the compound. The results are typically expressed as Fe²⁺ equivalents.[8]

Hypothetical Comparative Data for Antioxidant Assays:

CompoundDPPH IC50 (µg/mL)FRAP Value (mM Fe²⁺ equivalents)
This compoundTBDTBD
Ascorbic Acid~5High
Trolox~8High

Conclusion

This guide presents a structured approach for the in vitro evaluation of this compound's potential anti-inflammatory and antioxidant activities. By employing standardized assays and comparing the results with well-characterized reference compounds, researchers can obtain a clear and objective assessment of its efficacy. The hypothetical data tables provide a template for presenting the expected outcomes of these experiments. The successful execution of these protocols will provide valuable insights into the therapeutic potential of this nicotinic acid derivative and guide further preclinical development.

References

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 146, 107136. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Mori, V., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Available at: [Link]

  • Sivakumar, A., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Perrone, A., et al. (2022). In Silico and In Vitro Study of Antioxidant Potential of Urolithins. MDPI. Available at: [Link]

  • Khan, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

  • Wamalwa, M., et al. (2022). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Marano, S., et al. (2021). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Antioxidants. Available at: [Link]

  • Staszek, D., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • Sivasankaran, D., et al. (2023). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Scientific Reports. Available at: [Link]

  • Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Scientia Pharmaceutica. Available at: [Link]

  • Barakat, A. (Ed.). (2021). The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. MDPI. Available at: [Link]

Sources

"Ethyl 5-hydroxy-2-methylnicotinate" vs. methyl 5-hydroxy-2-methylnicotinate activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Utility: Ethyl 5-hydroxy-2-methylnicotinate vs. Mthis compound

Introduction: Beyond the Ester, A Chemist's Choice

In the landscape of pharmaceutical development and medicinal chemistry, the selection of starting materials and intermediates is a critical decision that influences the efficiency, scalability, and purity of a synthetic route. This compound and mthis compound are two such pivotal building blocks. As derivatives of nicotinic acid (a form of vitamin B3), they form the core of many complex molecular scaffolds.

While these molecules are not typically valued for their intrinsic biological activity, they are indispensable precursors in the synthesis of high-value active pharmaceutical ingredients (APIs). The subtle difference between them—an ethyl versus a methyl ester—can have significant ramifications for a multi-step synthesis. This guide provides a comparative analysis from the perspective of a senior application scientist, focusing on the physicochemical properties and synthetic utility that inform the rational selection of one ester over the other. We will explore how this choice impacts reaction conditions, purification strategies, and overall process efficiency, supported by practical experimental protocols.

Physicochemical Properties: A Tale of Two Esters

The first step in evaluating a synthetic intermediate is to understand its fundamental physical and chemical properties. The addition of a single methylene group (–CH₂–) in the ethyl ester imparts subtle but important differences in lipophilicity, polarity, and molecular weight. These characteristics, summarized below, directly influence the compound's behavior in both reaction and purification environments.

PropertyMthis compoundThis compoundImplication for Synthesis
Molecular Formula C₈H₉NO₃C₉H₁₁NO₃Affects stoichiometry calculations and cost-per-mole analysis.
Molecular Weight 167.16 g/mol 181.19 g/mol [1][2]The ethyl ester is ~8% heavier, a factor in process mass intensity.
XLogP3 (Lipophilicity) 0.2[3]1.1[1]The ethyl ester is significantly more lipophilic, affecting its solubility in organic solvents vs. aqueous media. This is a key factor in choosing reaction solvents and designing extraction-based workups.
Polar Surface Area 55.4 Ų[3]59.4 Ų[1]A minor difference, suggesting similar polar interactions, though the overall polarity is more influenced by the ester chain length.
Boiling Point Higher than ethyl ester (as a general trend for methyl vs. ethyl esters of similar compounds)Lower than methyl esterInfluences purification by distillation if applicable to downstream products.
Reactivity Generally more susceptible to nucleophilic attack (e.g., hydrolysis) due to less steric hindrance.Slightly more sterically hindered, which can slow reactions at the carbonyl carbon.The choice can be used to modulate reaction rates. The methyl ester may react faster in saponification or amidation reactions.

Comparative Analysis in a Synthetic Context

The decision to use the methyl or ethyl ester is a strategic one, guided by the specific demands of the subsequent chemical transformations.

Causality of Ester Choice in Reaction Design
  • Reaction Kinetics & Steric Hindrance : The primary point of difference is the steric bulk of the ester group. The smaller methyl group presents less of a hindrance to incoming nucleophiles targeting the ester carbonyl. In a reaction like saponification (ester hydrolysis) or direct amidation, the methyl ester will typically react faster than the ethyl ester under identical conditions. A chemist might choose the ethyl ester specifically to temper the reactivity and potentially improve selectivity in molecules with multiple reactive sites.

  • Solubility and Process Considerations : The higher lipophilicity of this compound can be a distinct advantage.[1] It will generally exhibit better solubility in less polar organic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF). This can be crucial for achieving a homogeneous reaction mixture, potentially leading to cleaner reactions and better yields. Conversely, if a reaction requires a more polar solvent system, the methyl ester might be the superior choice. During workup, the ethyl ester and its downstream products will partition more readily into an organic layer during aqueous extraction, potentially simplifying the isolation process.

  • Nature of Byproducts : In reactions where the ester is cleaved, the choice determines the alcohol byproduct. A transesterification or hydrolysis reaction will produce methanol from the methyl ester and ethanol from the ethyl ester. This is a critical consideration if either alcohol could interfere with the reaction or if their removal via distillation is a factor. Ethanol has a higher boiling point than methanol, which could make its removal under vacuum more challenging.

Experimental Protocols: From Synthesis to Analysis

To provide a practical context, we describe two key workflows: a representative synthetic transformation and a standard analytical method for quality control.

Protocol 1: O-Alkylation of the 5-Hydroxy Group (Williamson Ether Synthesis)

This protocol describes a common reaction where the phenolic hydroxyl group is alkylated. The choice of ester can influence the optimal solvent and reaction time.

Objective : To synthesize the O-alkylated derivative of the nicotinate ester, a common step in building more complex molecules.

Materials :

  • Ethyl or Mthis compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

Procedure :

  • To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl or Mthis compound (1.0 eq) and the chosen solvent (approx. 0.1 M concentration).

  • Add finely milled potassium carbonate (1.5 eq). The fine milling increases the surface area and reaction rate.

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Experimental Insight : Due to its lower polarity, the ethyl ester may allow for the use of a less polar solvent like MeCN, which can be easier to remove during workup than DMF. The methyl ester, being more polar, is highly soluble in DMF. Reaction times may be slightly longer for the ethyl ester due to potential solubility differences of the intermediate potassium salt.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KX) and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude oil is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Synthetic Workflow: Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start Add Nicotinate Ester (Methyl or Ethyl) to Flask Solvent Add Solvent (DMF or MeCN) Start->Solvent Base Add K₂CO₃ Solvent->Base Reagent Add Alkyl Halide Base->Reagent Heat Heat to 60-80°C & Monitor (TLC/HPLC) Reagent->Heat Cool Cool to RT Heat->Cool Filter Filter Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Extraction Concentrate->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: Workflow for O-alkylation of nicotinate esters.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a reliable method for determining the purity of both nicotinate esters, a critical step for quality assurance.[4][5]

Objective : To develop a self-validating analytical system to quantify the purity of the starting materials.

Instrumentation & Columns :

  • HPLC system with UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions :

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : Acetonitrile (MeCN)

  • Gradient :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 268 nm

  • Injection Volume : 10 µL

Procedure :

  • Standard Preparation : Prepare a stock solution of the reference standard (either ethyl or methyl ester) in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation : Accurately weigh and dissolve the sample to be tested in the same diluent to a final concentration of approximately 0.1 mg/mL.[6] Filter through a 0.45 µm syringe filter before injection.[4][6]

  • Analysis : Inject the standards and samples onto the HPLC system.

  • Data Interpretation :

    • Retention Time : Due to its higher lipophilicity, This compound will have a longer retention time on the C18 column compared to Mthis compound . This is the fundamental basis of their separation and identification.

    • Purity Calculation : Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected at 268 nm.

Analytical Workflow: HPLC Purity Assessment

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Std Prepare Reference Standard Solutions Inject Inject onto C18 Column Prep_Std->Inject Prep_Sample Prepare Test Sample Solution Filter_Sample Filter Sample (0.45 µm) Prep_Sample->Filter_Sample Filter_Sample->Inject Elute Elute with Gradient (Water/MeCN) Inject->Elute Detect Detect at 268 nm Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Compare Compare Retention Times (Methyl vs. Ethyl) Integrate->Compare

Caption: Workflow for HPLC purity analysis of nicotinate esters.

Conclusion and Recommendation

The choice between this compound and Mthis compound is a nuanced decision rooted in the principles of synthetic organic chemistry rather than biology. Neither compound is inherently "better"; instead, one is likely "better suited" for a specific synthetic sequence.

  • Choose Mthis compound when :

    • Faster reaction kinetics at the ester group are desired.

    • The downstream product has marginal solubility in common organic solvents, and the slightly higher polarity of the methyl ester intermediate is beneficial.

    • The production of methanol as a byproduct is acceptable or easily managed.

  • Choose this compound when :

    • Enhanced solubility in less polar organic solvents (THF, DCM, Toluene) is required to achieve a homogeneous reaction.

    • A slightly attenuated reactivity at the ester is needed to improve selectivity.

    • The workup procedure relies heavily on partitioning into an organic solvent from an aqueous layer, where its higher lipophilicity is an advantage.

Ultimately, the optimal choice requires careful consideration of the entire synthetic route. For drug development professionals, running small-scale trials with both intermediates is often the most effective strategy to empirically determine which building block delivers the highest yield, purity, and process efficiency for the target molecule.

References

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
  • Methyl 2-hydroxy-5-methylnicotinate | C8H9NO3.
  • This compound | C9H11NO3.
  • Ethyl 5-hydroxy-2-methylnicotin
  • Ethyl 5-hydroxy-2-methylnicotin

Sources

Toxicity comparison of nicotinic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Toxicity of Nicotinic Acid Esters for Researchers and Drug Development Professionals

Abstract

Nicotinic acid (Niacin, Vitamin B3) and its ester derivatives are widely utilized in pharmaceutical and cosmetic formulations for their vasodilatory properties. While effective, their application is often accompanied by adverse effects such as skin irritation, erythema, and sensations of warmth. The toxicological profile of these esters is critically dependent on their chemical structure, which governs their penetration, metabolism, and subsequent biological activity. This guide provides a comprehensive comparison of the toxicity of common nicotinic acid esters—including methyl, ethyl, benzyl, and hexyl nicotinate—supported by experimental data and standardized assessment methodologies. We delve into the underlying mechanisms of toxicity, present detailed protocols for in vitro cytotoxicity and irritation assays, and offer a comparative analysis to inform compound selection and formulation development in research and clinical settings.

Introduction: The Dual Nature of Nicotinic Acid Esters

Nicotinic acid is a vital nutrient, but at pharmacological doses, it and its derivatives can induce significant side effects.[1][2][3] Its esters are primarily employed as topical rubefacients, causing localized vasodilation to relieve muscle and joint pain.[4][5] This therapeutic action, however, is intrinsically linked to their primary toxicological endpoint: irritation. The esterification of nicotinic acid modifies its lipophilicity, thereby altering its absorption rate through the skin and its systemic distribution. Understanding how the alcohol moiety (methyl, ethyl, benzyl, etc.) influences the compound's toxicokinetics and toxicodynamics is paramount for developing safer and more effective formulations. This guide synthesizes available toxicological data to provide a clear comparative framework for researchers.

Comparative Toxicological Profiles

The toxicity of nicotinic acid esters manifests primarily as skin, eye, and respiratory irritation.[6][7][8][9][10] Systemic toxicity is less common but can occur with large-area applications, leading to potential cardiovascular and central nervous system effects.[11] The following table summarizes acute toxicity and irritation data for several common nicotinic acid esters.

Compound Structure Acute Oral Toxicity (LD50) Primary Toxicological Concerns Sources
Methyl Nicotinate Pyridine ring with a methyl ester at position 3Not well-established; low systemic toxicity expected at typical doses.[12]Causes significant skin and eye irritation; may cause respiratory irritation.[9] Extremely toxic to fibroblasts at 10 mg/mL.[5][5][9][12]
Ethyl Nicotinate Pyridine ring with an ethyl ester at position 3> 2005 mg/kg (Rabbit)Causes severe skin burns and eye damage.[7][13] Irritating to the respiratory system.[7][14][7][13][14][15]
Benzyl Nicotinate Pyridine ring with a benzyl ester at position 32188 mg/kg (Mouse)[6][16]Causes severe skin and eye irritation.[6][17] Risk of systemic absorption with large-area application.[11][6][11][16][17][18]
Hexyl Nicotinate Pyridine ring with a hexyl ester at position 3No data availableCauses skin and eye irritation.[8][19][20] May cause respiratory irritation.[8][20][21][8][19][20][21][22]

Key Insights:

  • Irritation Potential: All listed esters are notable skin and eye irritants, a direct consequence of their vasodilatory mechanism of action. Benzyl and ethyl nicotinate are often associated with more severe reactions, including chemical burns.[7][11]

  • Systemic Toxicity: While acute oral toxicity is generally moderate, the primary risk for systemic effects comes from dermal absorption over large surface areas, with benzyl nicotinate noted for this potential.[11]

  • Data Gaps: There is a notable lack of comprehensive, directly comparative toxicological studies. A read-across approach, which uses data from structurally similar chemicals, has been proposed to fill these gaps for endpoints like genotoxicity and developmental toxicity, where the nicotinic acid family is generally considered to be of low concern.[23]

Mechanistic Insights into Toxicity

Metabolism and Bioactivation

The biological effects of nicotinic acid esters are initiated by their hydrolysis by esterase enzymes present in the skin and other tissues.[24] This enzymatic cleavage releases nicotinic acid and the corresponding alcohol.

Caption: Simplified metabolic pathway of nicotinic acid esters.

The released nicotinic acid is the primary pharmacologically active and irritant molecule. It has two main metabolic fates: conjugation with glycine to form nicotinuric acid, or conversion to nicotinamide adenine dinucleotide (NAD).[25] The balance between these pathways can influence both efficacy and toxicity.[25][26]

Mechanism of Vasodilation and Irritation

The characteristic flushing and irritation are mediated by the released nicotinic acid binding to G-protein coupled receptors (GPCRs), specifically GPR109A, on the surface of epidermal Langerhans cells and keratinocytes. This activation leads to the synthesis and release of prostaglandins, such as PGD2 and PGE2. These prostaglandins then act on receptors on nearby dermal capillaries, causing vasodilation, increased blood flow, and the sensation of heat and redness (erythema) that defines the irritant response.

Standardized Methodologies for Toxicity Assessment

To produce reliable and comparable data, standardized protocols are essential. In vitro methods are increasingly used to reduce or replace animal testing, in line with ethical considerations.[27][28]

In Vitro Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which an agent is toxic to cells.[29][30] They are fundamental for screening compounds at an early stage. The IC50 value—the concentration of a substance that inhibits a biological process (like cell growth) by 50%—is a key metric derived from these assays.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[31][32][33] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[33][34]

MTT_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Exposure Treat cells with various concentrations of nicotinate esters. A->B C 3. Incubation Incubate for a defined period (e.g., 24-72 hours). B->C D 4. Add MTT Reagent Add MTT solution (0.5 mg/mL). Incubate for 2-4 hours at 37°C. C->D E 5. Formazan Formation Living cells' mitochondrial dehydrogenases convert MTT to purple formazan. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability vs. control and determine IC50. G->H OECD439_Logic OECD TG 439 Irritation Classification Logic Start Apply Nicotinate Ester to RhE Model Incubate Incubate, Rinse, and Post-Incubate Start->Incubate MTT Perform MTT Assay on Tissue Model Incubate->MTT Viability Calculate Mean Tissue Viability (%) MTT->Viability Irritant Result: Irritant (UN GHS Category 2) Viability->Irritant  ≤ 50% NonIrritant Result: Non-Irritant Viability->NonIrritant  > 50%

Caption: Decision logic for skin irritation classification based on OECD TG 439.

Conclusion

The toxicity of nicotinic acid esters is a direct extension of their therapeutic mechanism, primarily manifesting as concentration-dependent irritation. The choice of ester influences its penetration and rate of hydrolysis, thereby modulating the intensity and duration of the toxic response. Benzyl and ethyl nicotinates appear to pose a greater risk for severe irritation compared to methyl and hexyl esters, though data remains incomplete. For drug development professionals and researchers, a tiered testing strategy is crucial. Initial screening with in vitro cytotoxicity assays like MTT and NRU can efficiently rank compounds by their general cellular toxicity. Subsequently, more physiologically relevant models, such as the Reconstructed Human Epidermis (RhE) test (OECD 439), should be employed to accurately predict skin irritation potential. This systematic approach, grounded in standardized protocols, enables a robust and ethically responsible evaluation of nicotinic acid esters for safer therapeutic and cosmetic applications.

References

  • OECD. (2010). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • OECD. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025).
  • Abcam. MTT assay protocol.
  • Quality Biological. Neutral Red Uptake Cytotoxicity Assay Protocol.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Altmeyers Encyclopedia. (2020).
  • ChemicalBook. (2025).
  • Dermatest.
  • OECD iLibrary. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • OECD iLibrary. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • EWG Skin Deep.
  • Santa Cruz Biotechnology.
  • ChemicalBook. (2025).
  • Apollo Scientific. (2022).
  • DB-ALM. Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.
  • Synerzine.
  • Institute for In Vitro Sciences, Inc. Neutral Red Uptake.
  • Haz-Map.
  • EWG Skin Deep.
  • Sigma-Aldrich. (2025).
  • Stern, R. H., Freeman, D. J., & Spence, J. D. (1992). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism, 41(9), 879-881.
  • MedChemExpress. (2023).
  • Thermo Fisher Scientific. (2025).
  • ChemicalBook. (2025).
  • ECHEMI.
  • MedChemExpress.
  • Biosynth. (2020).
  • PubChem.
  • Charehsaz, M., Tugcu, G., & Aydin, A. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Toxicology Research, 37(3), 337-344.
  • Cole-Parmer.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. Viability and Cytotoxicity Assay Reagents.
  • Cellculture2 - Altervista. (2024). Neutral red: dye uptake viability test (NRU).
  • Wikipedia. Nicotinic acid.
  • Zhang, T., et al. (2019). Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH.
  • ChemicalBook. (2025).
  • MDPI. (2023). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes.
  • PubMed. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review.
  • ResearchGate. Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PubChem. Nicotinic Acid.
  • ResearchGate. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review | Request PDF.
  • Benchchem. Comparative Study of Methyl 2-(aminomethyl)
  • Kosheeka. (2025).
  • Amazon AWS. (2012).
  • PubMed. Nicotinic acid side effects and toxicity: a review.

Sources

In Vitro Validation of Ethyl 5-hydroxy-2-methylnicotinate Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the bioactivity of Ethyl 5-hydroxy-2-methylnicotinate. While direct biological data for this specific molecule is not extensively documented, its structural classification as a nicotinic acid derivative provides a strong rationale for investigating its potential therapeutic properties. Nicotinic acid (Niacin or Vitamin B3) and its analogues are a well-established class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects[1][2].

This document outlines a series of comparative in vitro studies designed to elucidate the potential bioactivities of this compound. We will explore experimental designs to assess its anti-inflammatory, cytotoxic (anticancer), and antimicrobial properties, comparing its performance against established standard-of-care compounds. The protocols detailed herein are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of novel nicotinic acid derivatives is a prominent area of research, with many analogues exhibiting potent effects[1][3]. A common mechanism of inflammation involves the production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages in response to stimuli like lipopolysaccharide (LPS). Therefore, a logical first step is to assess the ability of this compound to modulate these inflammatory responses in a relevant cell line, such as RAW 264.7 murine macrophages.

Comparative Compounds:
  • Positive Controls: Ibuprofen, Indomethacin (Non-steroidal anti-inflammatory drugs, NSAIDs)

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a concentration non-toxic to the cells.

Experimental Workflow: Anti-inflammatory Screening

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A RAW 264.7 Macrophage Culture B Seed cells in 96-well plates A->B C Pre-treat with this compound & comparators (Ibuprofen, Indomethacin) B->C D Induce inflammation with Lipopolysaccharide (LPS) C->D E Griess Assay for Nitric Oxide (NO) D->E F MTT Assay for Cell Viability D->F G ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) D->G H Calculate % Inhibition of NO production E->H I Determine Cell Viability (%) F->I J Quantify Cytokine Concentrations G->J K Compare IC50 values H->K I->K J->K

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocols:

a) Cell Viability Assessment (MTT Assay):

It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and comparator compounds for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control.

b) Nitric Oxide Production Measurement (Griess Assay):

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.

  • LPS Stimulation: After a 1-hour pre-treatment with the compounds, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Expected Data and Interpretation:

The data should be presented in a table comparing the IC50 (half-maximal inhibitory concentration) values for NO inhibition and the CC50 (half-maximal cytotoxic concentration) values. A promising anti-inflammatory candidate will have a low IC50 for NO inhibition and a high CC50, indicating a wide therapeutic window.

CompoundNO Inhibition IC50 (µM)Cell Viability CC50 (µM)Selectivity Index (CC50/IC50)
This compoundExperimental DataExperimental DataCalculated
IbuprofenExperimental DataExperimental DataCalculated
IndomethacinExperimental DataExperimental DataCalculated

Anticancer Activity Evaluation

Several nicotinic acid derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4][5]. A primary screen for anticancer activity involves assessing the cytotoxicity of the compound against various cancer cell lines.

Comparative Compounds:
  • Positive Controls: Doxorubicin, Sorafenib (chemotherapeutic agents)

  • Vehicle Control: DMSO

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Culture multiple cancer cell lines (e.g., HCT-116, HepG2, MCF-7) B Seed cells in 96-well plates A->B C Treat with serial dilutions of this compound & comparators (Doxorubicin, Sorafenib) B->C D MTT or SRB Assay for Cell Viability after 48-72h C->D E Generate dose-response curves D->E F Calculate IC50 values for each cell line E->F G Compare potency and selectivity F->G

Sources

The Neuroprotective Landscape of Ethyl 5-hydroxy-2-methylnicotinate Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective neuroprotective therapeutics, the pyridine scaffold has emerged as a privileged structure, capable of interacting with a multitude of biological targets within the central nervous system. Among these, Ethyl 5-hydroxy-2-methylnicotinate stands as a promising, yet relatively underexplored, nucleus for the development of novel neuroprotective agents. This guide provides a comprehensive comparison of rationally designed analogs of this compound, grounded in established principles of medicinal chemistry and neuropharmacology. We will delve into the mechanistic rationale, present standardized experimental protocols for their evaluation, and offer a comparative analysis of their anticipated neuroprotective efficacy based on structure-activity relationships (SAR).

The Rationale: Targeting Neuronal Survival Pathways with Nicotinic Acid Derivatives

The neuroprotective potential of nicotinic acid and its derivatives is multifaceted, primarily revolving around their ability to modulate key signaling pathways implicated in neuronal survival and death.[1][2][3] The core hypothesis underpinning the development of this compound analogs is the strategic manipulation of its chemical structure to optimize interactions with crucial neuroprotective targets, most notably nicotinic acetylcholine receptors (nAChRs), while also potentially harnessing antioxidant and anti-inflammatory properties.[4][5][6]

Activation of specific nAChR subtypes, particularly α7 and α4β2, has been shown to trigger intracellular cascades that promote neuronal survival.[1][3] This is often mediated through the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a central regulator of cell survival and apoptosis.[1][2] Therefore, the design of analogs with enhanced affinity and selectivity for these nAChR subtypes is a primary objective.

Experimental Workflow for Comparative Evaluation

To ensure a rigorous and objective comparison of the neuroprotective effects of this compound and its analogs, a multi-tiered experimental approach is essential. This workflow progresses from high-throughput in vitro assays to more complex cell-based models, providing a comprehensive profile of each compound's neuroprotective potential.

Caption: A streamlined workflow for the in vitro evaluation of neuroprotective compounds.

Primary Screening: Assessing Neuronal Viability

The initial screening phase aims to identify compounds that protect neuronal cells from a toxic insult. The human neuroblastoma cell line SH-SY5Y is a commonly used and reliable model for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of the test compounds (this compound and its analogs) for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as glutamate (100 µM) or hydrogen peroxide (H2O2, 200 µM) to the wells and incubate for 24 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

Secondary Screening: Elucidating Mechanisms of Action

Compounds demonstrating significant neuroprotection in the primary screen should be further investigated to determine their mechanism of action.

Protocol: Assessment of Apoptosis (Caspase-3 Activity Assay)

  • Cell Treatment: Treat SH-SY5Y cells in 96-well plates as described in the MTT assay protocol.

  • Cell Lysis: After the 24-hour incubation with the neurotoxin, lyse the cells using a specific lysis buffer.

  • Caspase-3 Assay:

    • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well containing the cell lysate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence using a microplate reader (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: Quantify caspase-3 activity relative to the control and toxin-treated groups. A decrease in caspase-3 activity indicates an anti-apoptotic effect.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Treat SH-SY5Y cells in a black, clear-bottom 96-well plate as previously described.

  • DCFH-DA Staining:

    • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: An increase in fluorescence indicates higher levels of intracellular ROS. Neuroprotective compounds with antioxidant properties will reduce this fluorescence.

Structure-Activity Relationship (SAR) and Analog Comparison

While direct experimental data for a series of this compound analogs is not yet publicly available, we can extrapolate a hypothetical SAR based on known principles for nicotinic compounds. The following table outlines a proposed set of analogs and their anticipated neuroprotective profiles.

Compound Structure Rationale for Modification Predicted Neuroprotective Activity Anticipated Mechanism of Action
Parent Compound This compoundBaseline compound with a hydroxyl group for potential antioxidant activity and hydrogen bonding, and an ethyl ester for lipophilicity.ModerateMixed: nAChR agonism, antioxidant.
Analog 1 5-Methoxy-2-methylnicotinateMethylation of the hydroxyl group to increase metabolic stability and lipophilicity, potentially enhancing brain penetration.Potentially IncreasedPrimarily nAChR agonism.
Analog 2 Ethyl 5-amino-2-methylnicotinateReplacement of the hydroxyl with an amino group to alter hydrogen bonding capacity and basicity, potentially increasing nAChR affinity.Potentially IncreasedStronger nAChR agonism.
Analog 3 Ethyl 2,5-dimethylnicotinateRemoval of the polar hydroxyl group to increase lipophilicity and assess the importance of the hydrogen-bonding donor.Potentially DecreasedReduced nAChR interaction due to loss of H-bond donor.
Analog 4 Isopropyl 5-hydroxy-2-methylnicotinateIncreasing the steric bulk of the ester to probe the size limitations of the binding pocket.Potentially DecreasedSteric hindrance at the binding site.
Analog 5 5-Hydroxy-2-methylnicotinamideReplacement of the ester with an amide to increase polarity and hydrogen bonding potential.Potentially Similar or IncreasedEnhanced nAChR affinity through additional hydrogen bonding.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of nicotinic compounds are largely mediated by the activation of pro-survival signaling cascades. The PI3K-Akt pathway is a critical downstream effector of nAChR activation.

PI3K_Akt_Pathway Nicotinic_Analog This compound Analog nAChR α7/α4β2 nAChR Nicotinic_Analog->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Promotion of Neuronal Survival Akt->Neuronal_Survival

Caption: The PI3K-Akt signaling pathway activated by nicotinic agonists.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of this compound analogs as potential neuroprotective agents. The proposed SAR, while hypothetical, is rooted in established medicinal chemistry principles and offers a rational starting point for lead optimization. Future research should focus on the synthesis and in vitro/in vivo testing of these and other novel analogs to validate these predictions. A deeper understanding of their interactions with specific nAChR subtypes and their impact on downstream signaling pathways will be crucial for the development of clinically viable neuroprotective drugs based on this promising scaffold.

References

  • Akaike, A., et al. (2010). Nicotinic Acetylcholine Receptor-Mediated Neuroprotection in Neurodegenerative Diseases. Neuroscience & Biobehavioral Reviews, 34(8), 1275-1284.
  • Shimohama, S. (2009). Nicotinic acetylcholine receptor-mediated neuroprotection in neurodegenerative diseases. Current drug targets, 10(4), 345-353.
  • Kihara, T., et al. (2001). α7 Nicotinic receptor-mediated neuroprotection against glutamate-induced cytotoxicity in cultured rat cortical neurons. Journal of Biological Chemistry, 276(17), 13541-13546.
  • Takada-Takatori, Y., et al. (2006). Nicotinic acetylcholine receptor-mediated neuroprotection by donepezil against glutamate neurotoxicity in rat cortical neurons. Journal of pharmacology and experimental therapeutics, 318(2), 785-794.
  • Guan, Z. Z., et al. (2003). Nicotine protects PC12 cells against β-amyloid-induced cytotoxicity.
  • Terry, A. V., & Callahan, P. M. (2020). Nicotinic Acetylcholine Receptors as Therapeutic Targets in CNS Disorders. Current topics in medicinal chemistry, 20(1), 1-2.
  • Hritcu, L., et al. (2017). Nicotine protects against beta-amyloid-induced neurotoxicity in rats: behavioral and molecular evidence. Journal of molecular neuroscience, 63(1), 106-116.
  • Liu, Y., & Zhao, R. (2004). Nicotine attenuates β-amyloid peptide-induced neurotoxicity, free radical formation, and membrane lipid peroxidation. International journal of developmental neuroscience, 22(5-6), 331-337.
  • Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in pharmacological sciences, 25(6), 317-324.
  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.
  • Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
  • Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.
  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182-1191.
  • Quik, M., & Wonnacott, S. (2011). α7 nicotinic receptors and Parkinson's disease. Journal of the neurological sciences, 306(1-2), 1-7.

Sources

Navigating the Structure-Activity Relationship of Ethyl 5-Hydroxy-2-Methylnicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the exploration of structure-activity relationships (SAR) serving as a critical compass in guiding the design and optimization of lead compounds. This guide focuses on the derivatives of Ethyl 5-hydroxy-2-methylnicotinate, a heterocyclic scaffold with potential for diverse biological activities. By dissecting the intricate connections between molecular modifications and their resulting pharmacological effects, we aim to provide a comprehensive resource for researchers engaged in the development of therapies targeting a range of diseases.

The Core Scaffold: this compound

This compound, a substituted pyridine derivative, presents a versatile platform for chemical modification. Its key structural features – the pyridine ring, the hydroxyl group, the methyl group, and the ethyl ester – offer multiple points for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. The pyridine core is a common motif in many biologically active compounds, and the hydroxyl and ester functionalities can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets.

Unveiling the Structure-Activity Landscape: A Hypothetical Exploration

While extensive, publicly available research specifically detailing the structure-activity relationships of a broad series of this compound derivatives is limited, we can extrapolate potential SAR trends based on established principles of medicinal chemistry and findings from related nicotinic acid analogs. This section will explore hypothetical modifications and their predicted impact on biological activity, providing a conceptual framework for future research.

It is important to note that the following analyses are predictive and require experimental validation.

Modification of the 5-Hydroxy Group

The phenolic hydroxyl group at the C5 position is a critical determinant of both the compound's acidity and its potential for hydrogen bonding.

  • Alkylation/Etherification: Replacing the hydrogen of the hydroxyl group with various alkyl or aryl chains can modulate the compound's lipophilicity. Smaller alkyl chains (e.g., methyl, ethyl) may slightly increase lipophilicity, potentially enhancing cell membrane permeability. Larger, bulkier groups could sterically hinder binding to a target protein but might also explore larger hydrophobic pockets within the binding site.

  • Esterification: Acylation of the hydroxyl group to form esters can serve as a prodrug strategy. The ester moiety could be cleaved by esterases in vivo, releasing the active parent compound. The nature of the acyl group can be varied to control the rate of hydrolysis and the overall pharmacokinetic profile.

  • Replacement with other functional groups: Substitution of the hydroxyl group with an amino, thiol, or halogen atom would significantly alter the electronic and hydrogen bonding properties of the molecule, leading to potentially different biological activities.

Alterations to the 2-Methyl Group

The methyl group at the C2 position can influence the compound's steric profile and its interaction with hydrophobic pockets in a target protein.

  • Homologation: Increasing the size of the alkyl group at this position (e.g., ethyl, propyl) could enhance van der Waals interactions within a hydrophobic pocket.

  • Introduction of Unsaturation: Replacing the methyl group with a vinyl or ethynyl group could introduce conformational rigidity and potential for different types of interactions.

  • Cyclization: Incorporating the C2 substituent into a cyclic structure could restrict the molecule's conformation, which can be beneficial for binding affinity and selectivity.

Derivatization of the Ethyl Ester

The ethyl ester at the C3 position is a key site for modulating polarity, solubility, and metabolic stability.

  • Varying the Alkyl Chain: Modifying the length and branching of the alcohol portion of the ester (e.g., methyl, isopropyl, tert-butyl) can impact solubility and the rate of hydrolysis.

  • Amidation: Conversion of the ester to an amide introduces a hydrogen bond donor and can significantly increase metabolic stability. A library of primary, secondary, and tertiary amides could be synthesized to explore the steric and electronic requirements of the binding site.

  • Bioisosteric Replacement: Replacing the ester with other bioisosteric groups, such as oxadiazoles, triazoles, or tetrazoles, could improve metabolic stability and introduce new interaction points.

Experimental Protocols for SAR Evaluation

To experimentally validate the hypothetical SAR discussed above, a systematic approach involving synthesis and biological evaluation is necessary. The following outlines key experimental workflows.

General Synthetic Strategy

The synthesis of this compound derivatives would typically start from commercially available starting materials. A generalized synthetic workflow is depicted below.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of Pyridine Ring Start->Step1 e.g., Hantzsch Pyridine Synthesis Step2 Functional Group Interconversions Step1->Step2 Protection/Deprotection Step3 Derivatization at C5-OH, C2-Me, C3-Ester Step2->Step3 Alkylation, Acylation, Amidation, etc. Final Target Derivatives Step3->Final

Caption: A generalized workflow for the synthesis of this compound derivatives.

A detailed experimental protocol for a representative derivatization is provided below:

Example Protocol: O-Alkylation of the 5-Hydroxy Group

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution at room temperature and stir for 30 minutes to form the corresponding phenoxide.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation

The choice of biological assays will depend on the therapeutic target of interest. A general screening cascade is illustrated below.

Screening_Cascade Library Library of Derivatives Primary Primary Screening (e.g., Enzyme Inhibition Assay, Receptor Binding Assay) Library->Primary High-Throughput Screening Secondary Secondary Screening (e.g., Cell-Based Assays, Functional Assays) Primary->Secondary Confirmation of Hits Lead Lead Compounds Secondary->Lead Identification of Potent and Selective Compounds

Caption: A typical screening cascade for the biological evaluation of a compound library.

Example Protocol: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at the desired concentrations.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the assay buffer, kinase solution, and test compounds to the wells of a microplate.

  • Initiation of Reaction: Add the substrate and ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the specified time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Comparative Data Analysis

To facilitate the comparison of the biological activities of different derivatives, the experimental data should be organized in a clear and concise manner.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDR¹ (at C5)R² (at C2)R³ (at C3)Target X IC₅₀ (µM)Target Y IC₅₀ (µM)
Parent -OH-CH₃-COOEt>100>100
1a -OCH₃-CH₃-COOEt50.285.1
1b -OCH₂CH₃-CH₃-COOEt35.862.4
2a -OH-CH₂CH₃-COOEt89.5>100
3a -OH-CH₃-CONH₂75.392.0
3b -OH-CH₃-CONHCH₃60.178.5

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The exploration of the structure-activity relationships of this compound derivatives holds significant promise for the discovery of novel therapeutic agents. A systematic approach to the design, synthesis, and biological evaluation of a diverse library of analogs is crucial for elucidating the key structural features that govern their activity and selectivity. Future research should focus on generating robust experimental data to validate the hypothetical SAR trends discussed in this guide. The integration of computational modeling and in vitro ADMET profiling early in the drug discovery process will further aid in the identification of promising lead candidates with favorable drug-like properties.

References

Due to the lack of specific literature on the structure-activity relationship of "this compound" derivatives, this section cannot be populated with relevant citations at this time. The principles and methodologies described are based on general medicinal chemistry knowledge.

Decoding Specificity: A Comparative Guide to the Cross-Reactivity of Ethyl 5-hydroxy-2-methylnicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutics is intrinsically linked to a deep understanding of molecular interactions. The specificity of a compound for its intended biological target is a critical determinant of its efficacy and safety profile. This guide provides a comprehensive framework for evaluating the cross-reactivity of compounds based on the "Ethyl 5-hydroxy-2-methylnicotinate" scaffold, a nicotinic acid derivative with therapeutic potential.

As a Senior Application Scientist, this document is structured to provide not just protocols, but a strategic and logical approach to designing and interpreting cross-reactivity studies. We will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry that is essential for robust drug development programs.

Introduction: The Significance of Cross-Reactivity in Drug Development

"this compound" belongs to the family of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its analogs have a rich pharmacological history, with applications in treating dyslipidemia and inflammation.[1][2] The primary molecular target for nicotinic acid's lipid-lowering effects is the G-protein coupled receptor 109A (GPR109A).[3][4] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering triglyceride and LDL cholesterol production.[5][6]

However, the pyridine scaffold present in "this compound" is a privileged structure in medicinal chemistry, found in a wide array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3][7] This structural ubiquity necessitates a thorough investigation of potential off-target interactions to mitigate the risk of unforeseen side effects.

This guide will therefore focus on a multi-pronged approach to assess the cross-reactivity of "this compound" and its analogs against a panel of rationally selected targets, including GPR109A, cyclooxygenase (COX) enzymes, and a representative protein kinase.

The Comparator Panel: A Rationale for Selection

A meaningful cross-reactivity study hinges on the selection of appropriate comparator compounds. The following molecules have been chosen based on their known mechanisms of action and structural relevance to the topic compound.

CompoundClassPrimary Target(s)Rationale for Inclusion
Niacin (Nicotinic Acid) GPR109A AgonistGPR109AThe parent compound and endogenous ligand for GPR109A.[1]
Acifran GPR109A AgonistGPR109AA potent synthetic GPR109A agonist, providing a benchmark for receptor activation.[8][9]
Ibuprofen Non-Steroidal Anti-inflammatory Drug (NSAID)COX-1 and COX-2A non-selective COX inhibitor, representing a potential off-target class for compounds with anti-inflammatory potential.[10][11]
Celecoxib Non-Steroidal Anti-inflammatory Drug (NSAID)COX-2A selective COX-2 inhibitor, allowing for differentiation between COX isoform selectivity.[12][13]
Sorafenib Kinase InhibitorMultiple kinases (including RAF, VEGFR, PDGFR)A multi-kinase inhibitor containing a pyridine scaffold, representing a key class of potential off-targets.[14][15]

Experimental Workflow for Cross-Reactivity Profiling

A hierarchical approach is recommended to efficiently screen for and characterize cross-reactivity. This workflow progresses from broad, high-throughput screening to more detailed, quantitative biophysical and cell-based assays.

experimental_workflow A Competitive ELISA (GPR109A) D Surface Plasmon Resonance (SPR) A->D Hits B COX Inhibition Assay B->D Hits C Kinase Inhibition Assay (Single Concentration) C->D Hits E Cell-Based Functional Assays D->E Confirmed Binders

Figure 1: A tiered experimental workflow for assessing cross-reactivity.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Phase 1: Primary Screening

This assay determines the ability of "this compound" and its analogs to compete with a known ligand for binding to the GPR109A receptor.

Principle: A known amount of biotinylated niacin is incubated with GPR109A-expressing cell membranes immobilized on a streptavidin-coated plate. The test compound is added in increasing concentrations. The amount of biotinylated niacin that binds to the receptor is inversely proportional to the affinity of the test compound for the receptor.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with streptavidin and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Membrane Immobilization: Add GPR109A-expressing cell membrane preparations to the wells and incubate for 2 hours at room temperature to allow binding to the streptavidin. Wash the plate three times.

  • Blocking: Block the remaining binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1 hour at room temperature. Wash the plate three times.

  • Competition: Add serial dilutions of "this compound" or comparator compounds to the wells, followed by a fixed concentration of biotinylated niacin. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add HRP-conjugated anti-biotin antibody and incubate for 1 hour. Wash again and add a TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of the test compound to determine the IC50 value.

This assay measures the ability of the test compounds to inhibit the enzymatic activity of cyclooxygenases.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 or COX-2 enzymes.

  • Compound Incubation: Add the test compound or vehicle control to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measurement: Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

This high-throughput screen identifies potential interactions with a representative kinase.

Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is used to measure the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates kinase inhibition.

Protocol:

  • Kinase Reaction: In a 384-well plate, incubate the kinase (e.g., a representative tyrosine kinase with a pyridine-binding motif) with the test compound at a single high concentration (e.g., 10 µM) and a suitable substrate in the presence of ATP.

  • ADP Detection: After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Compounds showing significant inhibition (e.g., >50%) are considered hits.

Phase 2: Secondary Validation - Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed characterization of the interactions identified in the primary screens.[12][13]

Principle: The target protein (e.g., GPR109A, COX-2, or the kinase) is immobilized on a sensor chip. The test compound is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.

Protocol:

  • Chip Preparation and Immobilization: Activate a CM5 sensor chip and immobilize the target protein using standard amine coupling chemistry.

  • Analyte Injection: Prepare serial dilutions of the test compound in a suitable running buffer. Inject the analyte solutions over the immobilized target surface at a constant flow rate.

  • Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the analyte in real-time by recording the SPR signal (response units, RU).

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Phase 3: Cellular Confirmation - Cell-Based Functional Assays

These assays validate the findings from biochemical and biophysical assays in a more physiologically relevant context.

Principle: GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of the test compounds to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound.

  • cAMP Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value for GPR109A agonism.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within a cellular context.

Protocol:

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) with serial dilutions of the test compound.

  • Cell Lysis: After a defined incubation period, lyse the cells to extract the proteins.

  • Western Blotting or ELISA: Use a phospho-specific antibody to detect the phosphorylation status of the target kinase's substrate via Western blotting or a sandwich ELISA. Total protein levels of the substrate should also be measured as a loading control.

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) and plot the normalized phosphorylation signal against the log concentration of the inhibitor to determine the cellular IC50 value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and comparative format to facilitate the assessment of cross-reactivity.

Table 1: Comparative Cross-Reactivity Profile

CompoundGPR109A Binding (IC50, µM)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Kinase X Inhibition (IC50, µM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Analog A Experimental DataExperimental DataExperimental DataExperimental Data
Analog B Experimental DataExperimental DataExperimental DataExperimental Data
Niacin Literature/Experimental Data>100>100>100
Acifran Literature/Experimental Data>100>100>100
Ibuprofen >100Literature/Experimental DataLiterature/Experimental Data>100
Celecoxib >100>100Literature/Experimental Data>100
Sorafenib >100>100>100Literature/Experimental Data

A desirable profile for a selective GPR109A agonist would show high potency (low IC50/EC50) for GPR109A and significantly lower potency (high IC50) for the other targets.

Visualizing Molecular Interactions and Pathways

Diagrams are invaluable tools for visualizing complex biological processes and experimental designs.

GPR109A_Signaling_Pathway cluster_0 Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activation AC Adenylate Cyclase Ligand Ethyl 5-hydroxy- 2-methylnicotinate Ligand->GPR109A Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Lipolysis Lipolysis Inhibition PKA->Lipolysis Inhibition

Figure 2: Simplified GPR109A signaling pathway leading to the inhibition of lipolysis.

Conclusion: Towards Safer and More Effective Therapeutics

A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug development. By employing a tiered approach that combines high-throughput screening with detailed biophysical and cell-based characterization, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a robust framework for assessing the cross-reactivity of "this compound" and its analogs, enabling the identification of candidates with the desired target engagement and a minimized potential for off-target effects. Ultimately, this rigorous approach to preclinical characterization is essential for the development of safer and more effective medicines.

References

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central. Available at: [Link]

  • Ibuprofen Anti-Inflammatory Medication Compound Molecular Structure. Indigo Instruments. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Niacin (Vitamin B3). University of Bristol. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. NIH. Available at: [Link]

  • Niacin. Britannica. Available at: [Link]

  • Chemical structure of ibuprofen. ResearchGate. Available at: [Link]

  • Sorafenib: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. Available at: [Link]

  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. ResearchGate. Available at: [Link]

  • Acifran | C12H10O4 | CID 51576. PubChem. Available at: [Link]

  • Sorafenib | C21H16ClF3N4O3 | CID 216239. PubChem. Available at: [Link]

  • Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. PubMed. Available at: [Link]

  • Niacin vitamin B3 | C6H5NO2. Supreme Pharmatech. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]

  • Competitive ELISA Protocol. Sino Biological. Available at: [Link]

  • Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • This compound | C9H11NO3 | CID 68271645. PubChem. Available at: [Link]

  • GPR109A and Vascular Inflammation. PMC - NIH. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl 5-hydroxy-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, practical information for the safe handling of Ethyl 5-hydroxy-2-methylnicotinate, moving beyond a simple checklist to explain the reasoning behind each safety measure. Our goal is to empower you with the knowledge to create a secure and efficient laboratory environment.

Understanding the Risks: Hazard Profile of this compound
  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific tasks and potential exposures in your workflow. The following table outlines the recommended PPE for handling this compound.

Level of Protection Required PPE Rationale
Primary Engineering Controls Chemical Fume Hood or Ventilated EnclosureTo minimize inhalation exposure to dust or aerosols.
Hand Protection Compatible Chemical-Resistant Gloves (e.g., Nitrile)To prevent direct skin contact and subsequent irritation.[1]
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesTo protect against accidental splashes or dust particles entering the eyes.[1] A face shield may be necessary for larger quantities or when there is a significant splash risk.[1]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorRequired when handling large quantities, if dust is generated, or if engineering controls are inadequate.[2]
Operational Workflow for Safe Handling

This step-by-step guide provides a procedural framework for handling this compound, from initial preparation to final disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Gather Materials ppe_check Verify PPE Integrity (Gloves, Goggles, Lab Coat) prep_start->ppe_check fume_hood Ensure Fume Hood is Operational ppe_check->fume_hood weighing Weigh Compound in Fume Hood fume_hood->weighing dissolving Dissolve in Solvent weighing->dissolving decontaminate Decontaminate Glassware & Surfaces dissolving->decontaminate waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal remove_ppe Remove PPE in Correct Order waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. A procedural workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation and Pre-Handling Check:

    • Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[1]

    • Confirm that your chemical fume hood is functioning correctly.

    • Don your personal protective equipment as outlined in the table above. Always inspect gloves for any signs of damage before use.

  • Handling the Compound:

    • All manipulations of solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust particles.

    • When weighing the compound, use a spatula and handle it gently to avoid creating airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention if irritation persists.[1]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[1]

Spill Management and Waste Disposal

Spill Cleanup:

In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal:

  • Dispose of waste this compound and any contaminated materials in a designated hazardous waste container.[3]

  • Ensure the waste container is properly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-2-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-2-methylnicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.